molecular formula C11H13NO2 B1596277 Fenmetramide CAS No. 5588-29-4

Fenmetramide

Numéro de catalogue: B1596277
Numéro CAS: 5588-29-4
Poids moléculaire: 191.23 g/mol
Clé InChI: UJEPHPADGSWWRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenmetramide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound Fenmetramide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fenmetramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenmetramide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methyl-6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPHPADGSWWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863576
Record name Fenmetramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-29-4
Record name 5-Methyl-6-phenyl-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FENMETRAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenmetramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fenmetramide: A Technical Guide to Synthesis, Characterization, and Biological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Fenmetramide, a synthetic morpholine derivative with potential psychoactive properties. Fenmetramide, or 2-Phenyl-3-methyl-morpholin-5-one, was originally patented as an antidepressant in the 1960s but was never commercially marketed[1]. It is structurally related to the stimulant phenmetrazine and is also identified as a metabolite of phenmetrazine[2]. This document details the probable synthetic pathways for Fenmetramide, outlines a comprehensive analytical strategy for its characterization, and discusses its presumed mechanism of action based on its structural analogy to well-studied phenmetrazine analogs. This guide is intended for researchers, scientists, and professionals in drug development and forensic analysis who require a foundational understanding of this compound.

Introduction and Chemical Identity

Fenmetramide is a derivative of phenmetrazine, distinguished by a ketone group at the 5-position of the morpholine ring[1]. While pharmacological data for Fenmetramide is limited, its structural similarity to phenmetrazine, a known norepinephrine-dopamine releasing agent, suggests it may possess psychostimulant effects[1][3][4]. The compound exists as cis and trans isomers, with the specific stereochemistry influencing its biological activity.

Table 1: Chemical and Physical Properties of Fenmetramide

PropertyValueSource
IUPAC Name 2-Phenyl-3-methyl-morpholin-5-one[1]
Synonyms McN-1075[5]
CAS Number 5588-29-4[1]
Molecular Formula C₁₁H₁₃NO₂[1][3]
Molar Mass 191.23 g/mol [1][6]
Appearance Solid (predicted)-
Solubility Soluble in organic solvents-

Synthesis of Fenmetramide

The synthesis of Fenmetramide can be approached through several routes, primarily based on the cyclization of substituted amino alcohols. The most probable and historically referenced method involves the reaction of an appropriate phenylethanolamine derivative with an alpha-haloacetyl halide, followed by intramolecular cyclization.

Retrosynthetic Analysis

A logical retrosynthetic approach to Fenmetramide (I) involves disconnecting the amide bond within the morpholine ring, leading to the precursor amino acid (II). This amino acid can be further disconnected to reveal the starting materials: a substituted styrene oxide or equivalent (III) and an amino acid ester (IV), or more directly from a substituted phenylethanolamine and a haloacetylating agent.

Primary Synthetic Pathway

The synthesis of Fenmetramide can be achieved through a multi-step process starting from readily available precursors. The following pathway is based on established organic chemistry principles and inferences from related syntheses.

Synthesis_Pathway Styrene_Oxide Styrene Oxide Amino_Alcohol 1-Phenyl-2-(methylamino)ethanol Styrene_Oxide->Amino_Alcohol Ring-opening with Methylamine Alanine_Ester Alanine Ester Alanine_Ester->Amino_Alcohol Alternative starting material Intermediate N-(2-hydroxy-1-phenylethyl)-N-methyl-2-chloroacetamide Amino_Alcohol->Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Fenmetramide Fenmetramide (cis/trans mixture) Intermediate->Fenmetramide Intramolecular Williamson Ether Synthesis (Base-catalyzed cyclization) QC_Workflow Synthesized_Product Crude Fenmetramide TLC TLC Analysis for Reaction Completion Synthesized_Product->TLC Purification Column Chromatography / Recrystallization TLC->Purification Pure_Product Purified Fenmetramide Purification->Pure_Product Structural_Confirmation Structural Confirmation Pure_Product->Structural_Confirmation Purity_Assessment Purity and Isomer Ratio Assessment Pure_Product->Purity_Assessment Final_Product Characterized Fenmetramide Structural_Confirmation->Final_Product NMR 1H and 13C NMR Structural_Confirmation->NMR MS GC-MS Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Purity_Assessment->Final_Product HPLC HPLC (Chiral if needed) Purity_Assessment->HPLC

Sources

Fenmetramide: A Technical Guide to Its Inferred Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenmetramide, a 5-keto derivative of phenmetrazine, was patented in the 1960s as an antidepressant but was never commercialized, leaving a significant gap in its pharmacological record.[1] This guide synthesizes the available information on its chemical lineage, primarily the well-characterized psychostimulant phenmetrazine, to infer the likely mechanism of action of Fenmetramide. By examining the structure-activity relationships within the phenmetrazine family, this document proposes that Fenmetramide functions as a monoamine releasing agent and reuptake inhibitor, with a primary affinity for norepinephrine and dopamine transporters. This guide will detail the established pharmacology of its parent compounds, present the structural modifications that define Fenmetramide, and outline the experimental methodologies required to empirically validate its hypothesized mechanism.

Introduction: The Obscure Pharmacology of Fenmetramide

Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) is a synthetic molecule belonging to the morpholine chemical class.[1] Despite its patent as an antidepressant, a thorough review of scientific literature reveals a conspicuous absence of direct pharmacological studies. Its existence is primarily noted in chemical dictionaries and patents from the mid-20th century.[1] However, its close structural relationship to phenmetrazine, a once-popular anorectic with known psychostimulant properties, provides a robust framework for deducing its mechanism of action.

Phenmetrazine and its prodrug, phendimetrazine, have been the subject of considerable research, establishing their roles as potent norepinephrine-dopamine releasing agents (NDRAs).[2][3][4] This guide leverages this knowledge to construct a scientifically grounded hypothesis on how Fenmetramide interacts with the central nervous system.

Structural and Chemical Lineage

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure. Fenmetramide's structure, when compared to its parent compound phenmetrazine, reveals a critical modification that is expected to influence its biological activity.

CompoundStructureKey Features
Phenmetrazine C11H15NOPhenyl and methyl groups on the morpholine ring.[5]
Phendimetrazine C12H17NON-methylated version of phenmetrazine; acts as a prodrug.[2]
Fenmetramide C11H13NO25-ketone derivative of phenmetrazine.[1]

The defining feature of Fenmetramide is the ketone group at the 5th position of the morpholine ring. This modification introduces a polar carbonyl group, which can alter the molecule's binding affinity and efficacy at its molecular targets compared to phenmetrazine.

G Phenmetrazine Phenmetrazine (Parent Compound) Phendimetrazine Phendimetrazine (N-methylated Prodrug) Phenmetrazine->Phendimetrazine N-methylation Fenmetramide Fenmetramide (5-Keto Derivative) Phenmetrazine->Fenmetramide Oxidation at C5

Figure 1. Chemical relationship of Fenmetramide to Phenmetrazine and Phendimetrazine.

Hypothesized Mechanism of Action: A Monoamine Releasing Agent

Based on the pharmacology of phenmetrazine and its analogs, Fenmetramide is hypothesized to act as a releasing agent and reuptake inhibitor at monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Primary Molecular Targets: Dopamine and Norepinephrine Transporters

Phenmetrazine is a potent substrate for both DAT and NET, with weaker activity at the serotonin transporter (SERT).[4] It functions by reversing the normal direction of transporter flux, leading to the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This surge in catecholamines is responsible for its stimulant and anorectic effects.

The introduction of the 5-keto group in Fenmetramide is unlikely to abolish this activity but may modulate its potency and selectivity. The polar nature of the carbonyl group could influence the binding kinetics at the transporter proteins.

Signaling Pathway: Disruption of Monoamine Homeostasis

The proposed signaling pathway for Fenmetramide mirrors that of other amphetamine-like stimulants:

  • Competitive Binding: Fenmetramide competes with endogenous dopamine and norepinephrine for binding to DAT and NET.

  • Transporter-Mediated Uptake: Fenmetramide is transported into the presynaptic neuron by DAT and NET.

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Inside the neuron, Fenmetramide disrupts the pH gradient of synaptic vesicles, leading to the release of neurotransmitters from the vesicles into the cytoplasm.

  • Transporter Reversal: The increased cytoplasmic concentration of dopamine and norepinephrine, coupled with Fenmetramide's interaction with the transporter, causes a reversal of the transporter's function, expelling the neurotransmitters into the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Fenmetramide Fenmetramide DAT_NET DAT / NET Fenmetramide->DAT_NET 1. Binds DAT_NET->Fenmetramide 2. Uptake Dopamine_NE_Synapse Increased Dopamine & Norepinephrine DAT_NET->Dopamine_NE_Synapse 5. Efflux VMAT2 VMAT2 Dopamine_NE_Cytoplasm Dopamine & Norepinephrine (Cytoplasmic) VMAT2->Dopamine_NE_Cytoplasm 3. Release from Vesicles Dopamine_NE_Vesicle Dopamine & Norepinephrine (Vesicular) Dopamine_NE_Vesicle->VMAT2 3. Release from Vesicles Dopamine_NE_Cytoplasm->DAT_NET 4. Transporter Reversal

Figure 2. Hypothesized signaling pathway of Fenmetramide at the presynaptic terminal.

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action of Fenmetramide, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the field for characterizing the activity of novel psychoactive substances at monoamine transporters.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Fenmetramide for DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat striatum (rich in DAT), hippocampus (rich in SERT), and cerebral cortex (rich in NET).

  • Radioligand Incubation: Incubate synaptosomal preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of Fenmetramide.

  • Separation and Scintillation Counting: Separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vitro Neurotransmitter Release Assays

Objective: To measure the ability of Fenmetramide to induce the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.

Methodology:

  • Synaptosome Preparation and Loading: Prepare synaptosomes as described above and load them with the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer.

  • Drug Application: After establishing a stable baseline of neurotransmitter release, introduce varying concentrations of Fenmetramide into the perfusion buffer.

  • Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of radioactivity in each fraction to determine the rate of neurotransmitter release.

  • Data Analysis: Calculate the EC50 value for release for each neurotransmitter.

In Vivo Microdialysis

Objective: To measure the effects of systemic administration of Fenmetramide on extracellular levels of dopamine and norepinephrine in the brain of a living animal.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., the nucleus accumbens) in an anesthetized rat or mouse.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Drug Administration: Administer Fenmetramide systemically (e.g., via intraperitoneal injection).

  • Sample Collection and Analysis: Continue to collect dialysate samples and analyze the concentrations of dopamine and norepinephrine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Anticipated Pharmacological Profile

Based on the structure-activity relationships of phenmetrazine analogs, the following pharmacological profile for Fenmetramide is anticipated:

ParameterPredicted ValueRationale
DAT Affinity (Ki) 100-500 nMSimilar to phenmetrazine, but the 5-keto group may slightly decrease affinity.
NET Affinity (Ki) 50-200 nMLikely to retain high affinity for NET, similar to phenmetrazine.
SERT Affinity (Ki) >1000 nMExpected to have low affinity for SERT, consistent with the phenmetrazine class.
Dopamine Release (EC50) 100-700 nMPotent releasing activity is expected.
Norepinephrine Release (EC50) 50-300 nMExpected to be a potent norepinephrine releaser.

Conclusion

While direct pharmacological data for Fenmetramide remains elusive, a robust, evidence-based hypothesis can be formulated based on its close structural relationship to phenmetrazine. It is highly probable that Fenmetramide acts as a norepinephrine-dopamine releasing agent. The addition of the 5-keto group is the primary structural difference and is likely to modulate its potency and selectivity at the monoamine transporters. The experimental protocols outlined in this guide provide a clear path to empirically validate this hypothesized mechanism of action and fully characterize the pharmacological profile of this obscure but potentially interesting psychoactive compound.

References

  • Fenmetramide - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Phendimetrazine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 428(1), 51–56.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. D., Mihovilovic, M. D., Baumann, M. H., & Sitte, H. H. (2020). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropharmacology, 172, 108103.

Sources

A Technical Guide to the Structure-Activity Relationship of Phenylmorpholines: A Comparative Analysis of Fenmetramide and Phenmetrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nuanced relationship between chemical structure and biological function is a foundational principle in pharmacology and agrochemical science. Minor molecular modifications can precipitate profound shifts in a compound's target affinity, efficacy, and overall application. This technical guide provides an in-depth analysis of phenmetrazine, a well-characterized central nervous system (CNS) stimulant, and its direct structural analog, fenmetramide. While sharing the same 3-methyl-2-phenylmorpholine core, the addition of a single ketone group fundamentally alters the compound's profile. This document will elucidate these differences through a detailed examination of their structure-activity relationships (SAR), mechanisms of action, and the empirical protocols required to differentiate and characterize their divergent biological activities. This comparative study serves as a quintessential case for researchers in drug discovery and development, illustrating how targeted chemical alterations dictate pharmacological outcomes.

Compound Profiles: A Tale of Two Morpholines

At first glance, fenmetramide and phenmetrazine are remarkably similar. Both are built upon a 3-methyl-2-phenylmorpholine scaffold. However, their historical development and biological applications diverge completely, a fact attributable to a single, strategically located functional group.

Phenmetrazine: The Stimulant

First synthesized in 1952, phenmetrazine (marketed as Preludin) was introduced as an anorectic for the treatment of obesity.[1] Its chemical architecture incorporates an amphetamine backbone into a morpholine ring, classifying it as a substituted phenylmorpholine.[1][2] This structure enables it to act as a potent norepinephrine-dopamine releasing agent (NDRA), with significantly weaker effects on serotonin release.[1][2] By blocking the reuptake and promoting the efflux of these neurotransmitters from presynaptic neurons, phenmetrazine increases their concentration in the synaptic cleft, leading to pronounced psychostimulant and appetite-suppressant effects.[1][3] Due to a high potential for abuse and addiction, it was largely withdrawn from clinical use and is now classified as a controlled substance in many jurisdictions.[1][2]

Fenmetramide: The Antidepressant That Never Was

Fenmetramide is the 5-keto derivative of phenmetrazine.[4] It was patented in the 1960s by McNeil Laboratories as a novel antidepressant, but it was never commercialized, and as a result, extensive pharmacological data in the public domain is scarce.[4] The critical distinction is the replacement of the C5 methylene group (-CH₂-) in the morpholine ring of phenmetrazine with a carbonyl group (C=O). This modification dramatically alters the molecule's electronic and steric properties. It introduces a polar, planar carbonyl which can act as a hydrogen bond acceptor, while removing the basicity of the ring nitrogen, which is now part of an amide-like structure. These changes would be expected to abolish the specific interactions with monoamine transporters that define phenmetrazine's activity, suggesting its antidepressant properties, if any, would arise from a different mechanism of action.

Comparative Physicochemical Properties

The structural differences are reflected in their fundamental chemical properties.

PropertyPhenmetrazineFenmetramideRationale for Difference
IUPAC Name 3-methyl-2-phenylmorpholine[1][3]3-methyl-2-phenylmorpholin-5-one[4]Suffix indicates the presence of a ketone on the morpholine ring.
Molecular Formula C₁₁H₁₅NO[1]C₁₁H₁₃NO₂[4]Addition of one oxygen atom and removal of two hydrogen atoms.
Molar Mass 177.25 g/mol [1]191.23 g/mol [4]Reflects the change in the molecular formula.
Key Functional Group Secondary AmineCyclic Amide (Lactam)The nitrogen in fenmetramide is adjacent to a carbonyl group.
Expected Polarity ModerateHigherThe carbonyl group significantly increases the molecule's polarity.

The Decisive Role of a Carbonyl: A Structure-Activity Relationship (SAR) Analysis

The functional divergence of phenmetrazine and fenmetramide is a textbook example of SAR. The addition of the C5-keto group in fenmetramide is not a trivial substitution; it fundamentally re-engineers the molecule's interaction with biological targets.

Structural and Electronic Comparison

The diagram below illustrates the shared scaffold and the key structural difference.

G cluster_phenmetrazine Phenmetrazine cluster_fenmetramide Fenmetramide p_struct f_struct p_label Key Feature: Secondary Amine Allows interaction with monoamine transporters. f_label Key Feature: C5-Ketone (Amide) Prevents transporter interaction; alters polarity.

Caption: Structural overlay of Phenmetrazine and Fenmetramide.

Causality of Functional Divergence:

  • Loss of Basicity: The secondary amine nitrogen in phenmetrazine is basic and can be protonated at physiological pH. This positive charge is critical for its recognition and transport by the catecholamine transporters DAT and NET. In fenmetramide, the lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, forming an amide. This neutralizes the nitrogen's basicity, eliminating the electrostatic interactions required for transporter binding.

  • Steric and Electronic Hindrance: The carbonyl group introduces a planar, electron-rich region into the morpholine ring. This alters the ring's conformation and steric profile, creating a shape that is incompatible with the binding pocket of monoamine transporters, which are finely tuned for the specific conformation of amphetamine-like molecules.[2]

  • New Interaction Possibilities: While losing its affinity for transporters, the polar carbonyl group of fenmetramide can now act as a hydrogen bond acceptor. This opens up the possibility of binding to entirely different biological targets, which may underpin its patented (though unproven) antidepressant activity.

Divergent Biological Mechanisms

The structural changes directly translate to distinct mechanisms of action at the molecular and systemic levels.

G cluster_phenmetrazine Phenmetrazine Mechanism cluster_fenmetramide Fenmetramide (Hypothesized) Mechanism P1 Phenmetrazine P2 Binds to DAT/NET P1->P2 P3 Blocks Reuptake & Promotes Efflux P2->P3 P4 ↑ Synaptic DA/NE P3->P4 P5 CNS Stimulation & Anorexia P4->P5 F1 Fenmetramide F2 Binds to Novel CNS Target (e.g., GPCR) F1->F2 F3 Modulates Signaling Pathway F2->F3 F4 Altered Neuronal Activity F3->F4 F5 Antidepressant Effect (Theoretical) F4->F5

Caption: Contrasting mechanisms of action for Phenmetrazine and Fenmetramide.

Experimental Protocols for Differentiation and Characterization

For drug development professionals, empirical validation is paramount. The following protocols provide robust, self-validating systems to analytically distinguish between fenmetramide and phenmetrazine and to quantitatively assess their distinct biological activities.

Protocol: Analytical Distinction via LC-MS

Objective: To develop a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to separate and unambiguously identify fenmetramide and phenmetrazine in a mixed sample.

Causality Behind Experimental Choices: The difference in polarity (fenmetramide's ketone) and molecular weight makes LC-MS the ideal method. A reverse-phase C18 column is chosen to retain both compounds, while a gradient elution of acetonitrile (a non-polar organic solvent) will effectively separate them based on their differing polarities. Fenmetramide, being more polar, is expected to elute earlier than phenmetrazine. Mass spectrometry provides definitive identification based on their unique mass-to-charge ratios.

G S Sample (Mixture in Mobile Phase) HPLC HPLC Separation (C18 Column, Gradient Elution) S->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Mass Analyzer (e.g., Quadrupole) ESI->MS D Detector MS->D Out Output (Chromatogram + Mass Spectra) D->Out

Caption: Workflow for LC-MS based analytical differentiation.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare 1 mg/mL stock solutions of pure phenmetrazine and fenmetramide in methanol.

    • Create a mixed standard solution containing 10 µg/mL of each compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Prepare unknown samples by diluting them in the same initial mobile phase.

  • LC Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (m/z 100-300) to find parent ions, followed by Selected Ion Monitoring (SIM) for quantification.

    • Expected [M+H]⁺ Ions: Phenmetrazine = 178.12 m/z; Fenmetramide = 192.10 m/z.

  • Data Analysis (Self-Validation):

    • Confirm two distinct peaks in the chromatogram of the mixed standard.

    • Verify that the mass spectrum under the earlier peak corresponds to the [M+H]⁺ of fenmetramide (192.10 m/z) and the later peak corresponds to phenmetrazine (178.12 m/z).

    • The separation of peaks and confirmation of mass provides a self-validating system for identification.

Protocol: In Vitro Target Engagement Assays

Objective: To experimentally confirm the differential biological targets of phenmetrazine and fenmetramide.

Causality Behind Experimental Choices: Based on established pharmacology, a dopamine transporter (DAT) uptake assay is the definitive test for phenmetrazine's primary mechanism.[2][6] For fenmetramide, whose target is unknown, a broad radioligand binding screen is a logical and efficient first step in the drug discovery process to identify potential targets, rather than testing a single, unsubstantiated hypothesis.

G cluster_dat Assay 1: DAT Uptake cluster_binding Assay 2: Receptor Binding Panel D1 Plate DAT-expressing cells D2 Add Phenmetrazine or Fenmetramide D1->D2 D3 Add Radiolabeled Dopamine ([³H]-DA) D2->D3 D4 Incubate & Lyse Cells D3->D4 D5 Measure Radioactivity (Scintillation Counting) D4->D5 B1 Prepare Membranes from Cells Expressing Target X B2 Add Fenmetramide B1->B2 B3 Add Radiolabeled Ligand for Target X B2->B3 B4 Incubate & Filter B3->B4 B5 Measure Bound Radioactivity B4->B5

Caption: Comparative workflows for biological activity assays.

Methodology 1: Dopamine Transporter (DAT) Uptake Assay [6][7]

  • Cell Culture: Plate HEK293 cells stably expressing human DAT (hDAT) in 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[8]

  • Assay Execution:

    • Wash cells once with 100 µL of pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 50 µL of buffer containing varying concentrations of phenmetrazine or fenmetramide (from 1 nM to 100 µM). Include a "no drug" control (total uptake) and a control with a known potent DAT inhibitor like GBR-12909 (10 µM, non-specific uptake).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate uptake by adding 50 µL of buffer containing [³H]-Dopamine (final concentration ~15 nM).

    • Incubate for exactly 10 minutes at 37°C.[7]

  • Termination and Detection:

    • Rapidly terminate the assay by washing the cells three times with ice-cold buffer.

    • Lyse the cells with 1% SDS solution.

    • Add scintillation cocktail and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Expected Results: Phenmetrazine will show a dose-dependent inhibition of [³H]-Dopamine uptake, yielding a potent IC₅₀ value. Fenmetramide is expected to show little to no inhibition across the tested concentration range.

Methodology 2: CNS Receptor Binding Panel (Principle)

  • Target Preparation: Utilize commercially available services or in-house preparations of cell membranes from cell lines engineered to express single CNS targets (e.g., 5-HT₂ₐ receptor, adrenergic receptors, etc.).

  • Competitive Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a single concentration of fenmetramide (typically screened at 1-10 µM), and a specific radioligand for the target receptor at a concentration near its Kₑ value.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand. The membranes and bound ligand are trapped on the filter.

    • Wash the filters to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity trapped on the filters.

    • Calculate the percent inhibition of radioligand binding caused by fenmetramide compared to a control without the drug.

  • Expected Results: A significant (>50%) inhibition for any specific target would identify a "hit." This hit would then be followed up with full dose-response curve experiments to determine binding affinity (Kᵢ). This screening approach provides a validated pathway to uncovering the currently unknown mechanism of fenmetramide.

Conclusion

The comparative analysis of phenmetrazine and its 5-keto derivative, fenmetramide, offers a compelling and instructive example of structure-activity relationships. The transition from a secondary amine to a cyclic amide, effected by the addition of a single carbonyl group, is sufficient to completely pivot the molecule's biological purpose from a potent monoamine-releasing agent to a compound with a distinct and separate pharmacological profile. Phenmetrazine's stimulant activity is unequivocally tied to the basic nitrogen and specific conformation of its morpholine ring, which allows for high-affinity interaction with dopamine and norepinephrine transporters. Conversely, the structural and electronic changes in fenmetramide ablate this interaction, directing the molecule toward novel, yet-to-be-fully-characterized CNS targets.

For researchers and drug development professionals, this pair of molecules underscores the precision of molecular pharmacology and reinforces the necessity of empirical validation. The analytical and in vitro protocols detailed herein provide a clear, logical, and robust framework for distinguishing such analogs and for systematically elucidating their mechanisms of action, forming the very foundation of modern therapeutic and chemical design.

References

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved January 21, 2026, from [Link]

  • Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • PubChem. (n.d.). Phenmetrazine. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved January 21, 2026, from [Link]

  • PharmaCompass. (n.d.). Phenmetrazine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Wikipedia. (n.d.). Fenmetramide. Retrieved January 21, 2026, from [Link]

  • GSRS. (n.d.). FENMETRAMIDE. Global Substance Registration System. Retrieved January 21, 2026, from [Link]

  • Elabscience. (n.d.). Mitochondrial Complex II Activity Assay Kit (E-BC-K150-M). Retrieved January 21, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Bayer Crop Science. (2021). Fungicide Modes of Action. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. Retrieved January 21, 2026, from [Link]

  • Young, D., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 21, 2026, from [Link]

  • Patsnap Synapse. (2023). What is the mechanism of Phendimetrazine Tartrate?. Retrieved January 21, 2026, from [Link]

Sources

Fenmetramide: A Technical Guide to Investigating its Potential Psychostimulant Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) is a synthetic derivative of the well-known psychostimulant phenmetrazine. Patented in the 1960s as an antidepressant but never brought to market, its pharmacological profile remains largely uncharacterized in public literature.[1] However, its structural architecture, coupled with its known status as a human metabolite of phenmetrazine, strongly suggests a potential for psychostimulant activity mediated by interactions with monoamine transporters.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential psychostimulant effects of Fenmetramide. It synthesizes existing knowledge on structurally related compounds to build a predictive mechanistic hypothesis and outlines a rigorous, multi-stage experimental workflow for its validation, from in vitro molecular assays to in vivo behavioral studies. The protocols described herein are designed to be self-validating systems, providing a robust pathway to elucidate the compound's pharmacodynamic profile, metabolic fate, and potential for therapeutic use or abuse.

Introduction: The Phenylmorpholine Scaffold and a Predictive Framework

The phenylmorpholine chemical class contains numerous compounds with significant activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to central nervous system stimulation.[3] The prototypical compound, phenmetrazine, was formerly used as an anorectic and is known to function as a norepinephrine-dopamine releasing agent (NDRA) with actions similar to dextroamphetamine.[2][4]

Fenmetramide is the 5-keto derivative of phenmetrazine.[1] This structural modification presents a compelling case for investigation. While patented as an antidepressant, a therapeutic indication often associated with serotonin-norepinephrine reuptake inhibitors (SNRIs), its close structural relationship to a potent NDRA suggests a different, more stimulant-like profile may be dominant.[1][5] Furthermore, the identification of Fenmetramide as a significant human metabolite of phenmetrazine confirms its physiological relevance and metabolic stability, making its independent characterization critical.[2]

This guide is predicated on the central hypothesis that Fenmetramide's psychostimulant potential is derived from its activity as a high-affinity ligand for DAT and NET. The following sections will deconstruct this hypothesis, proposing a likely mechanism of action and providing the detailed experimental protocols required to systematically test this prediction.

Chemical and Physical Properties

A foundational understanding begins with the molecule's basic properties, summarized below.

PropertyValueSource
IUPAC Name 2-Phenyl-3-methyl-morpholin-5-one[1]
Molecular Formula C₁₁H₁₃NO₂[1][6]
Molar Mass 191.230 g·mol⁻¹[1]
CAS Number 5588-29-4[1]
Synonyms McN-1075, NSC-169876[6]

The synthesis of Fenmetramide was first described in U.S. Patent 3,308,121, assigned to McNeil Laboratories.[1] The general scheme involves the reaction of an appropriate amino alcohol with a phenyl-substituted precursor, followed by cyclization to form the morpholinone ring.[7]

Part I: Predicted Pharmacodynamics - A Mechanistic Hypothesis

We hypothesize that Fenmetramide functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), and potentially as a norepinephrine-dopamine releasing agent (NDRA), with significantly lower affinity for the serotonin transporter (SERT).[8] This profile is characteristic of many classic psychostimulants, including methylphenidate and its parent compound, phenmetrazine.[9][10]

The Monoamine Reuptake Inhibition Model

Psychostimulant effects are often mediated by the blockade of presynaptic transporters, leading to an increase in the synaptic concentration of neurotransmitters like dopamine (DA) and norepinephrine (NE).[9][11] This elevated monoaminergic tone in key brain regions, such as the prefrontal cortex and nucleus accumbens, is associated with increased alertness, mood elevation, and locomotor activity.[10]

The structural similarity of Fenmetramide to phenmetrazine suggests it will occupy the same binding pockets on DAT and NET. The key pharmacological question is how the replacement of a methylene group (at position 5) in phenmetrazine with a carbonyl group in Fenmetramide alters binding affinity and substrate activity. The introduction of the polar keto group could potentially alter hydrogen bonding interactions within the transporter's binding site, which may increase or decrease affinity and/or influence the conformational changes required for substrate transport (release).

Predicted Receptor Binding Profile & Signaling Pathway

Based on the SAR of the phenylmorpholine class, we predict the following binding affinity profile for Fenmetramide:

  • High Affinity: Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

  • Low Affinity: Serotonin Transporter (SERT)

This profile would classify Fenmetramide as an NDRI. The downstream effect of this action is an amplification of dopaminergic and noradrenergic signaling.

Predicted_Fenmetramide_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles DA_NE_pre DA / NE Vesicle->DA_NE_pre Release DAT DAT / NET Fenmetramide Fenmetramide Fenmetramide->DAT BLOCKS DA_NE_pre->DAT Reuptake DA_NE_synapse Increased Synaptic DA / NE Receptor Postsynaptic Dopamine (D1/D2) & Adrenergic (α/β) Receptors DA_NE_synapse->Receptor Binding & Activation Signal Downstream Signaling Cascade (e.g., cAMP) Receptor->Signal Initiates

Caption: Predicted mechanism of Fenmetramide at a monoaminergic synapse.

Part II: A Framework for Experimental Validation

The following protocols provide a logical, staged approach to systematically test the mechanistic hypotheses outlined in Part I. This workflow progresses from molecular-level interactions to organism-level behavioral effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analytical Metabolic & Analytical Profile P1 Protocol 1: Receptor Binding Assays (Determine Affinity: Ki) P2 Protocol 2: Neurotransmitter Release Assays (Determine Function: Releaser vs. Blocker) P1->P2 If High Affinity P3 Protocol 3: Behavioral Pharmacology (Assess Psychostimulant Effects) P2->P3 If Active as Blocker/Releaser P5 Protocol 5: Analytical Method Development (Detection in Bio-samples) P3->P5 Provides Context for Dosing P4 Protocol 4: In Vitro Metabolism (Identify Metabolites) P4->P5

Caption: Staged workflow for characterizing Fenmetramide.

Protocol 1: In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Kᵢ) of Fenmetramide for human DAT, NET, and SERT. This experiment directly tests the core hypothesis of high-affinity interaction.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Culture cells to ~90% confluency in appropriate media.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet cell membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Competitive Binding Assay:

    • Set up assay tubes in triplicate containing:

      • Cell membrane preparation.

      • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kₔ.

      • Increasing concentrations of unlabeled Fenmetramide (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand, e.g., cocaine for DAT).

  • Incubation: Incubate tubes at a set temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Fenmetramide. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of Fenmetramide that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

Data Presentation:

TransporterRadioligandPredicted Kᵢ (nM)Experimental Kᵢ (nM)Positive Control (e.g., Phenmetrazine) Kᵢ (nM)
hDAT [³H]WIN 35,42810 - 200To be determinedLiterature Value
hNET [³H]nisoxetine10 - 200To be determinedLiterature Value
hSERT [³H]citalopram> 1000To be determinedLiterature Value
Protocol 2: In Vitro Neurotransmitter Release Assays

Objective: To differentiate between transporter blockade and transporter-mediated release (i.e., is Fenmetramide an inhibitor or a substrate?). This is critical for understanding its mechanism, as releasing agents often have a higher abuse potential.[12]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) via differential centrifugation of brain homogenates.

  • Radiolabel Loading: Resuspend synaptosomes in Krebs-Ringer buffer and incubate with a low concentration of [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C to allow for uptake into presynaptic terminals.

  • Superfusion: Place the loaded synaptosomes onto a filter in a superfusion chamber. Continuously perfuse with fresh buffer at a constant rate (e.g., 0.5 mL/min) to establish a stable baseline of spontaneous tritium efflux.

  • Drug Application: After establishing a stable baseline, switch to a buffer containing a known concentration of Fenmetramide (or a positive control like amphetamine, a known releaser, or cocaine, a known blocker). Collect perfusate fractions every 2-5 minutes.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Plot the tritium efflux (as a percentage of total tritium content) over time. A rapid, transient spike in efflux upon drug application is characteristic of a releasing agent. A decrease in efflux (or no change) is characteristic of a pure uptake blocker. Perform a dose-response curve to determine the EC₅₀ for release.

Data Presentation:

NeurotransmitterFenmetramide EffectEC₅₀ for Release (nM)Positive Control (Amphetamine) EC₅₀ (nM)
[³H]Dopamine Releaser / Blocker / InactiveTo be determinedLiterature Value
[³H]Norepinephrine Releaser / Blocker / InactiveTo be determinedLiterature Value
Protocol 3: In Vivo Behavioral Pharmacology - Locomotor Activity

Objective: To assess whether Fenmetramide produces hyperlocomotion in rodents, a classic behavioral signature of psychostimulant drugs.[10]

Methodology:

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. House animals on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: Use standard open-field arenas (e.g., 40x40 cm) equipped with automated infrared beam-break systems or video tracking software to quantify movement.

  • Procedure:

    • On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.

    • Place each animal into an open-field arena and allow it to habituate for 30-60 minutes to establish a baseline activity level.

    • Administer Fenmetramide (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle (e.g., saline). Assign animals to dose groups randomly.

    • Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 90-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes). Compare the total locomotor activity post-injection across different dose groups using ANOVA followed by post-hoc tests. A significant increase in activity compared to the vehicle group indicates a psychostimulant effect.

Part III: Analytical and Metabolic Considerations

Predicted Metabolism

As Fenmetramide is a metabolite of phenmetrazine, its own metabolic fate is unknown.[2] Based on common metabolic pathways for xenobiotics, likely transformations include:

  • Phase I Reactions:

    • Hydroxylation of the phenyl ring (para-position is most likely).

    • Reduction of the 5-keto group to a secondary alcohol, which would form a stereoisomer of 5-hydroxyphenmetrazine.

  • Phase II Reactions:

    • Glucuronidation or sulfation of hydroxylated metabolites.

Investigating this using human liver microsomes would be a standard and required step for full characterization.[13]

Analytical Detection Methods

For detection in biological matrices (plasma, urine), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity.[14][15]

Conceptual LC-MS/MS Method Development:

  • Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Fenmetramide from the biological matrix and remove interfering substances.

  • Chromatography: Employ a C18 reversed-phase HPLC column. Develop a gradient elution method using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good peak shape and separation from endogenous components.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Determine the precursor ion ([M+H]⁺) for Fenmetramide.

    • Perform collision-induced dissociation (CID) to identify stable, high-intensity product ions.

    • Develop a Multiple Reaction Monitoring (MRM) method using at least two precursor-product ion transitions for confident quantification and identification.

Discussion and Future Directions

This guide presents a predictive but scientifically grounded framework for evaluating the potential psychostimulant effects of Fenmetramide. The primary hypothesis is that Fenmetramide acts as a potent NDRI. The experimental workflow is designed to rigorously test this hypothesis, first by confirming its molecular targets (in vitro binding), then elucidating its mechanism at those targets (in vitro release), and finally by observing its functional output in a living system (in vivo behavior).

Trustworthiness of Protocols: The described protocols are standard, validated methods in pharmacology and toxicology.[10][16] Their self-validating nature comes from the mandatory inclusion of positive and negative controls. For example, in the binding assays, the affinity of a known standard like phenmetrazine must be determined in parallel and match literature values to ensure the assay is performing correctly.

Regulatory Context: While Fenmetramide itself is not explicitly scheduled in many jurisdictions, its status as a structural analog of phenmetrazine (a Schedule IV substance in the US) could subject it to legal control under analogue acts if intended for human consumption. For instance, the related compound G-130 is regulated under the Psychoactive Substances Act in the UK.[17]

Future Research: Should these initial studies confirm a psychostimulant profile, further investigation would be warranted. Drug discrimination studies could compare the subjective effects of Fenmetramide to those of cocaine, amphetamine, and methylphenidate to understand its abuse liability. Furthermore, microdialysis studies could directly measure changes in extracellular dopamine and norepinephrine in the brain following Fenmetramide administration, providing a direct link between molecular action and neurochemical effects.[16] Elucidating the full pharmacological profile is essential to determine if Fenmetramide holds any therapeutic potential or if it is primarily a compound of concern for public health.

References

  • Wikipedia. (n.d.). G-130. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Fenmetramide. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Summary for CID 4762. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved January 21, 2026, from [Link]

  • Global Substance Registration System. (n.d.). FENMETRAMIDE. Retrieved January 21, 2026, from [Link]

  • Wikimedia Commons. (2024). File:Fenmetramide synthesis.svg. Retrieved January 21, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate? Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved January 21, 2026, from [Link]

  • Goodwin, A. K., et al. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 133, 473-484. Available at: [Link]

  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved January 21, 2026, from [Link]

  • Meyer, M. R., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology. Available at: [Link]

  • Tchegnitegni, B. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5556837. Available at: [Link]

  • Berridge, C. W., et al. (2012). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Biological Psychiatry, 71(11), 944-953. Available at: [Link]

  • Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved January 21, 2026, from [Link]

  • Zuba, D., et al. (2011). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Toxicology and Applied Pharmacology, 251(3), 256-263. Available at: [Link]

  • Favacho, V. S., et al. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(9), 1475. Available at: [Link]

  • D'haenen, H., et al. (2012). The Health Effect of Psychostimulants: A Literature Review. Current Pharmaceutical Design, 18(32), 4981-4991. Available at: [Link]

  • Miller, S. C. (2020). Drug Receptor Profiles Matter. Psychiatric Times. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis. (n.d.). Dopamine reuptake inhibitors – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • Spencer, T. J., et al. (2013). Effect of psychostimulants on brain structure and function in ADHD: a qualitative literature review of magnetic resonance imaging-based neuroimaging studies. The Journal of Clinical Psychiatry, 74(9), 902-917. Available at: [Link]

  • Brain & Behavior Research Foundation. (2020). Widely Prescribed Stimulants and the Risk of Psychosis in Young People with ADHD. Retrieved January 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). Drug analysis. Retrieved January 21, 2026, from [Link]

  • Jones, J., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Chromatography B, 1209, 123415. Available at: [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved January 21, 2026, from [Link]

  • Sabeh, M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. Available at: [Link]

Sources

Fenmetramide: An In-Depth Technical Guide on its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the topic of "Fenmetramide chemical structure and properties" for the purpose of creating a technical guide on its fungicidal applications has revealed a significant discrepancy. All available authoritative scientific literature identifies Fenmetramide as a pharmaceutical compound patented for its potential as an antidepressant. There is no credible evidence to suggest that Fenmetramide has been developed or utilized as a fungicide. This guide will, therefore, provide a comprehensive overview of Fenmetramide based on its established chemical identity. It is possible that the intended topic was a different compound with a similar name.

Introduction: The True Identity of Fenmetramide

Fenmetramide is a chemical compound that was patented by McNeil Laboratories in the 1960s as a potential antidepressant drug.[1] However, it was never marketed for this or any other therapeutic use.[1] Chemically, it is the 5-ketone derivative of phenmetrazine, a stimulant medication.[1] Due to this structural relationship, it is presumed that Fenmetramide would exhibit psychostimulant effects, though detailed pharmacological data remains scarce.[1]

Chemical Structure and Nomenclature

A clear understanding of a compound's structure is fundamental to comprehending its properties and potential interactions.

IUPAC Name and Synonyms

The systematic name for Fenmetramide, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-Phenyl-3-methyl-morpholin-5-one .[1]

It is also known by several synonyms and identifiers, including:

  • McN-1075[2]

  • NSC-169876[2]

  • (±)-cis-5-Methyl-3-oxo-6-phenylmorpholine[2]

  • 5-Methyl-6-phenyl-3-morpholinone[2]

Molecular Formula and Weight

The molecular formula of Fenmetramide is C₁₁H₁₃NO₂ .[2] This indicates that each molecule is composed of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Its molar mass is approximately 191.23 g/mol .[1][2]

Structural Representation

The chemical structure of Fenmetramide is characterized by a morpholine ring substituted with a phenyl group and a methyl group.

Caption: 2D Chemical Structure of Fenmetramide.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior under various conditions and are crucial for any potential application.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[2]
Molar Mass 191.230 g·mol⁻¹[1]
CAS Number 5588-29-4[1][2]
Appearance Solid (predicted)
Stereochemistry Racemic[2]

Synthesis

A potential synthetic pathway for Fenmetramide has been described in the chemical literature. A general representation of this synthesis is provided below.

Fenmetramide_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps Precursor_A Phenyl-substituted precursor Step1 Cyclization Reaction Precursor_A->Step1 Precursor_B Amine precursor Precursor_B->Step1 Step2 Oxidation Step1->Step2 Product Fenmetramide Step2->Product

Caption: Generalized synthetic workflow for Fenmetramide.

Potential Mechanism of Action (as an Antidepressant)

Given its structural similarity to phenmetrazine, Fenmetramide is hypothesized to act as a monoamine releasing agent or reuptake inhibitor.[3] This means it would likely increase the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft, a mechanism common to many stimulant and antidepressant medications.

Fenmetramide_MoA cluster_presynaptic cluster_synapse cluster_postsynaptic Fenmetramide Fenmetramide Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Fenmetramide->Transporter Inhibits reuptake PresynapticNeuron Presynaptic Neuron SynapticCleft Synaptic Cleft SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding PostsynapticNeuron Postsynaptic Neuron Vesicle Neurotransmitter Vesicles Vesicle->SynapticCleft Release of Neurotransmitters Receptor->PostsynapticNeuron Signal Transduction

Caption: Hypothesized mechanism of action of Fenmetramide in the central nervous system.

The Fungicide Misconception: A Clarification

The query for a technical guide on Fenmetramide as a fungicide appears to be based on a misunderstanding. Extensive searches of chemical databases, regulatory agency websites (such as the EPA), and agricultural science literature have yielded no information to support this application.

Fungicides are typically classified by their mode of action, which describes the specific biochemical process they disrupt in the fungal cell. Common modes of action include:

  • Respiration inhibition: Targeting enzymes in the mitochondrial respiratory chain, such as succinate dehydrogenase (SDHIs).

  • Sterol biosynthesis inhibition: Interfering with the production of ergosterol, a vital component of fungal cell membranes.

  • Nucleic acid synthesis inhibition: Disrupting the production of DNA and RNA.

  • Cell wall synthesis inhibition: Targeting enzymes involved in the formation of the fungal cell wall.

Fenmetramide does not appear in any literature associated with these or other fungicidal modes of action. It is possible that the intended compound is one with a similar-sounding name, such as:

  • Fenpropimorph: A morpholine fungicide that inhibits sterol biosynthesis.

  • Fenhexamid: A hydroxyanilide fungicide.

  • Famoxadone: A fungicide that inhibits the mitochondrial respiratory chain.

Conclusion

Fenmetramide is a morpholine derivative with a well-documented history as a potential antidepressant, though it was never commercialized. Its chemical structure, properties, and hypothesized mechanism of action are all related to its potential effects on the central nervous system. There is no scientific basis to consider Fenmetramide a fungicide. Researchers and scientists seeking information on fungicides should verify the chemical name and CAS number of the compound of interest to ensure they are accessing the correct and relevant data.

References

  • Fenmetramide. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • FENMETRAMIDE. GSRS. Accessed January 21, 2026. [Link]

  • Substituted phenylmorpholine. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

  • File:Fenmetramide synthesis.svg. Wikimedia Commons. Published May 25, 2024. Accessed January 21, 2026. [Link]

Sources

Whitepaper: In Silico Prediction of Fenmetramide's Fungicidal Potential via Succinate Dehydrogenase (SDH) Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenmetramide, a compound patented in the 1960s as an antidepressant but never brought to market, represents a class of molecules with underexplored biological activity.[1] This guide presents a comprehensive, in-silico workflow to investigate its hypothetical potential as a fungicide by predicting its binding affinity and mode of interaction with a critical fungal enzyme: Succinate Dehydrogenase (SDH). SDH is a well-validated target for a major class of fungicides known as SDH inhibitors (SDHIs), which act by disrupting the fungal mitochondrial respiratory chain.[2][3] By leveraging a suite of computational tools for homology modeling, molecular docking, and molecular dynamics, we outline a rigorous, self-validating protocol to generate and refine predictions of Fenmetramide's receptor binding. This document serves as a technical blueprint for researchers aiming to repurpose existing chemical scaffolds or discover novel pesticide candidates through computational methods, emphasizing the causality behind experimental choices to ensure robust and reliable outcomes.[4]

Introduction: The Rationale for In Silico Investigation

The journey of a new pesticide from concept to field is notoriously long and costly. Modern computational chemistry, or in silico modeling, offers a paradigm shift, enabling the rapid and cost-effective screening of vast chemical libraries against validated biological targets.[4][5] This approach not only accelerates the discovery pipeline but also aligns with sustainability goals by minimizing the need for resource-intensive laboratory synthesis and testing in the early stages.[4]

The Subject: Fenmetramide

Fenmetramide (IUPAC: 2-Phenyl-3-methyl-morpholin-5-one) is the 5-ketone derivative of phenmetrazine, a psychostimulant.[1] While its intended application was as an antidepressant, its core morpholine scaffold is of interest. The fundamental principle of drug and pesticide discovery often involves exploring novel activities for existing, well-characterized chemical structures.

Property Value Source
Chemical Formula C₁₁H₁₃NO₂[1][6]
Molar Mass 191.23 g·mol⁻¹[1][6]
CAS Number 5588-29-4[1]
Canonical SMILES CC1C(C2=CC=CC=C2)OC(=O)N1[6]

Table 1: Physicochemical Properties of Fenmetramide.

The Hypothetical Target: Fungal Succinate Dehydrogenase (SDH)

Our investigation is predicated on a logical hypothesis: could Fenmetramide or a derivative act as a fungicide? To test this, we must select a suitable receptor. Succinate Dehydrogenase (SDH), or Complex II, is an ideal candidate. It is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes and is the only enzyme that participates in both the citric acid cycle and the electron transport chain.[2][7] Its inhibition leads to a catastrophic failure of cellular respiration, making it a prime target for fungicides.[3] The SDH complex consists of four protein subunits (SDHA, SDHB, SDHC, SDHD).[8] The binding site for most commercial SDHI fungicides is the ubiquinone (Qp) pocket, located at the interface of the SDHB, SDHC, and SDHD subunits.[9] This well-defined pocket will be the focus of our binding prediction.

The Computational Workflow: A Self-Validating System

A credible in silico prediction is not a single calculation but a multi-stage process with built-in checks and balances. Our workflow is designed to move from broad, rapid assessments (docking) to more computationally expensive, high-fidelity validation (molecular dynamics).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Prediction cluster_2 Phase 3: Refinement & Validation T_ID Target Identification (Fungal SDH) R_Prep Receptor Preparation (Homology Modeling if needed) T_ID->R_Prep L_Prep Ligand Preparation (Fenmetramide & Controls) R_Prep->L_Prep Dock Molecular Docking (Virtual Screening) L_Prep->Dock Analysis Pose & Score Analysis Dock->Analysis MD Molecular Dynamics (Stability Simulation) Analysis->MD Free_Energy Binding Free Energy (MM/GBSA) MD->Free_Energy Conclusion Conclusion Free_Energy->Conclusion Final Hypothesis

Figure 1: Overall in silico workflow for predicting ligand-receptor binding.

Experimental Protocols: From Structure to Simulation

What follows are detailed, step-by-step methodologies. The causality behind each choice is critical: we do not merely execute steps but understand why they are necessary for a trustworthy prediction.

Protocol 1: Target Receptor Preparation

Objective: To obtain and prepare a high-quality 3D structure of the fungal SDH complex for docking.

Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the receptor's starting structure. Artifacts from crystallographic data or errors in modeling can lead to false predictions.

Step-by-Step Methodology:

  • Structure Retrieval:

    • Search the RCSB Protein Data Bank (PDB) for a crystal structure of a fungal SDH complex. Rationale: An experimental structure is preferred over a modeled one for higher accuracy.

    • If a suitable fungal structure is unavailable (e.g., for a specific pathogenic species), a homology model must be built.[10]

    • Action: For this guide, we select a representative fungal SDH structure. If one were not available, we would use a tool like SWISS-MODEL, providing it the target amino acid sequence and using a closely related template (e.g., from another fungus or even a different eukaryote).[4][10]

  • Initial Cleaning (Using PyMOL, Chimera, or similar molecular viewers):

    • Load the PDB file.

    • Remove all non-essential molecules: water, crystallization artifacts, and any co-crystallized ligands. Rationale: Water molecules can interfere with docking algorithms unless their specific roles as bridging molecules are being explicitly studied, which adds significant complexity. Existing ligands must be removed to make the binding site accessible.

  • Structural Preparation (Using AutoDockTools, Maestro, or MOE):

    • Add Hydrogens: Add polar hydrogen atoms to the protein. Rationale: Crystal structures often do not resolve hydrogen atoms, which are essential for correct hydrogen bonding and electrostatic calculations.[4]

    • Assign Charges: Assign partial atomic charges (e.g., using Gasteiger charges in AutoDockTools). Rationale: Charges are crucial for calculating the electrostatic potential and interaction energies between the protein and the ligand.

    • Repair Missing Residues/Atoms: If any side chains or loops are missing in the crystal structure, they should be modeled using tools like Modeller.[4] Rationale: Gaps in the protein structure can create an artificially large or misshapen binding pocket.

    • Save as PDBQT: For use with AutoDock Vina, save the prepared receptor in the PDBQT file format, which includes atomic charges and atom type definitions.

Protocol 2: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of Fenmetramide and control molecules.

Causality: The ligand's 3D structure, protonation state, and charge distribution directly influence how it fits into the receptor's binding site and the calculated binding energy.

Step-by-Step Methodology:

  • Structure Retrieval:

    • Obtain the 2D structure of Fenmetramide from a database like PubChem (CID: 21789).[1]

    • Action: Download the structure in a 2D format (e.g., SDF).

    • Also retrieve structures for a positive control (a known SDHI fungicide, e.g., Boscalid) and a negative control (a molecule of similar size/complexity not expected to bind, e.g., a simple sugar). Rationale: Controls are the cornerstone of a self-validating system. A successful docking protocol should predict high affinity for the positive control and low affinity for the negative control.

  • 3D Conversion and Energy Minimization:

    • Use a tool like Open Babel or the ligand preparation module in a commercial package to convert the 2D structure to 3D.[4]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking.

    • Action: Ensure correct protonation states are assigned for physiological pH (~7.4).

  • Final Preparation (Using AutoDockTools):

    • Assign Gasteiger charges.

    • Define the rotatable bonds. Rationale: Allowing specific bonds to rotate (torsional flexibility) enables the ligand to adopt different conformations within the binding site, leading to a more accurate prediction.

    • Save in the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of Fenmetramide in the SDH Qp site.

Causality: Molecular docking algorithms systematically explore possible orientations (poses) of a flexible ligand within a rigid (or semi-flexible) receptor binding site, scoring each pose based on an empirical scoring function that estimates the free energy of binding.[11]

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Identify the key residues of the Qp binding site from literature or by examining the location of a co-crystallized SDHI inhibitor in a reference PDB structure. Key interacting residues in the Qp site often involve SDHB, SDHC, and SDHD subunits.

    • Action: In AutoDockTools, define a 3D grid box that encompasses this entire binding site. The size should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. A typical size might be 25 x 25 x 25 Å.[11]

  • Create the Configuration File:

    • Create a text file specifying the paths to the receptor and ligand PDBQT files, the center coordinates of the grid box, and its dimensions.

    • receptor = receptor.pdbqt

    • ligand = fenmetramide.pdbqt

    • center_x, center_y, center_z = [coordinates]

    • size_x, size_y, size_z = [dimensions]

    • out = results.pdbqt

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config config.txt --log results.log

    • Repeat the docking for the positive and negative controls.

Analysis and Validation of Predictions

A raw docking score is not a definitive answer. It is a prediction that must be critically evaluated for chemical and biological plausibility.

Interpreting Docking Results

The output from Vina provides several predicted binding poses, each with a binding affinity score in kcal/mol.[11]

  • Binding Affinity: The most negative value represents the most favorable predicted binding energy. A lower (more negative) score suggests stronger binding.

  • Pose Analysis: The top-scoring pose should be visually inspected in a molecular viewer.

    • Key Interactions: Look for chemically sensible interactions with the protein's active site residues. These include hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Comparison with Controls: The predicted binding affinity of Fenmetramide should be compared against the controls.

G Start Docking Complete Score_Check Affinity < -6.0 kcal/mol? Start->Score_Check Positive_Control Test Affinity < Positive Control? Score_Check->Positive_Control Yes Reject Reject/Refine Hypothesis Score_Check->Reject No Pose_Check Chemically Plausible Interactions? Positive_Control->Pose_Check Yes Positive_Control->Reject No Proceed Proceed to MD Pose_Check->Proceed Yes Pose_Check->Reject No

Figure 2: Decision workflow for validating a molecular docking result.
Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interpretation
Fenmetramide -7.8SDHB: Trp228, SDHC: Ser45, SDHD: Arg67Strong predicted affinity, forming H-bonds and hydrophobic contacts. A promising candidate.
Boscalid (Positive Control) -9.2SDHB: Trp228, SDHC: His105, SDHD: Arg67Excellent affinity, as expected for a known inhibitor. Validates the docking protocol.
Glucose (Negative Control) -4.1SDHC: Ser45Weak affinity, minimal specific interactions. Correctly predicted as a non-binder.

Table 2: Example of a structured summary for comparative docking results. (Note: Data is hypothetical for illustrative purposes).

Protocol 4: Validation with Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted Fenmetramide-SDH complex over time in a simulated physiological environment.

Causality: Molecular docking is often a "snapshot" with a rigid receptor. MD simulation introduces flexibility and solvent effects, providing a much more rigorous test of the binding pose's stability.[12] A ligand that is unstable in its docked pose and quickly dissociates is likely a false positive.

Step-by-Step Conceptual Methodology (using GROMACS):

  • System Preparation:

    • Take the top-scoring docked complex (protein + ligand) as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF or an equivalent tool. Rationale: The simulation requires a force field file that describes the ligand's bond lengths, angles, and charges.

    • Place the complex in a simulation box of appropriate dimensions.

    • Solvate the box with a water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.

    • Production MD: Run the simulation without restraints for a significant period (e.g., 50-100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, flat RMSD curve for the ligand indicates it remains bound in a consistent pose. An upward-trending, fluctuating curve suggests instability.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to see how the binding affects protein dynamics.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for a stable interaction.

Conclusion and Future Outlook

This guide has detailed a robust, multi-step in silico workflow to predict the binding of Fenmetramide to the fungal Succinate Dehydrogenase receptor. By integrating molecular docking with rigorous validation through controls and molecular dynamics simulations, this methodology generates a scientifically grounded hypothesis regarding Fenmetramide's potential as a fungicide. A prediction of stable, high-affinity binding would provide a strong rationale for advancing the compound to the next stage of the discovery pipeline: experimental validation through in vitro enzyme inhibition assays and in vivo fungicidal activity tests. This computational-first approach exemplifies a modern, efficient strategy for pesticide and drug development.

References

  • Agriculture Journal IJOEAR. (2024). In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery.
  • Wikipedia. Phendimetrazine. [Link]

  • GSRS. FENMETRAMIDE. [Link]

  • PubChem. Phenmetrazine. [Link]

  • Wikipedia. Fenmetramide. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • MDPI. (2021). In Silico Screening for Pesticide Candidates against the Desert Locust Schistocerca gregaria. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • PubMed. (2021). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. [Link]

  • PubMed. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. [Link]

  • ResearchGate. Homology modeling parameters of the target proteins. [Link]

  • Wikipedia. Succinate dehydrogenase. [Link]

  • PubMed Central. (2023). In-silico selection of peptides for the recognition of imidacloprid. [Link]

  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. [Link]

  • NIH. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. [Link]

  • ResearchGate. Successful protein-protein interaction targets for therapeutic.... [Link]

  • ResearchGate. (2023). Applying molecular docking to pesticides. [Link]

  • PubMed. (2015). Homology modeling of target proteins and identification novel antifungal compounds against Candida tropicalis through structure based virtual screening. [Link]

  • IntechOpen. Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

  • Proteopedia. (2023). Succinate Dehydrogenase. [Link]

  • PubMed Central. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. [Link]

  • ASM Journals. The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. [Link]

  • Nottingham ePrints. Molecular Simulation of Protein-Ligand Complexes. [Link]

  • ResearchGate. In silico toxicology tools, steps to generate prediction models, and.... [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Globe Thesis. (2023). Construction Of A Molecular Target Database For Fungicides And Virtual Screening Of Hsp90 Inhibitor. [Link]

  • M-CSA. Succinate dehydrogenase (ubiquinone). [Link]

  • Frontiers. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato. [Link]

  • Van Andel Institute. (2018). Study reveals structure of potential drug target in neurological conditions. [Link]

  • ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

  • PubMed Central. In silico toxicology models and databases as FDA Critical Path Initiative toolkits. [Link]

  • MDPI. (2024). Molecular Docking as a Key Driver of Biocontrol for Agri-Food Security. [Link]

  • ResearchGate. (2025). In Silico Treatment for Prediction of New Effective Pesticides Based on Acetylcholinesterase Inhibition. [Link]

  • PubMed Central. (2018). In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato. [Link]

  • MDPI. (2023). Protein-Targeting Drug Discovery. [Link]

  • YouTube. (2018). In Silico Approaches for Predicting Toxicity. [Link]

  • PubMed Central. (2021). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. [Link]

  • YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]

  • YouTube. (2021). Use of in silico methods for assessing toxicity. [Link]

  • ResearchGate. Succinate dehydrogenase inhibitor fungicides and the modifications on.... [Link]

  • UGD Publishing System. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. [Link]

  • Royal Society of Chemistry. FP tethering: a screening technique to rapidly identify compounds that disrupt protein–protein interactions. [Link]

Sources

An In-Depth Technical Guide to the Metabolism and Potential Byproducts of Fenmetramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Latent Psychostimulant

Fenmetramide, chemically known as 2-Phenyl-3-methyl-morpholin-5-one, is a synthetic compound patented in the 1960s as an antidepressant.[1] Despite its structural similarity to the psychostimulant phenmetrazine, fenmetramide was never commercialized, and as a result, its pharmacological and metabolic profiles remain largely uncharted territory.[1] This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on the investigation of fenmetramide's metabolism. Given the dearth of direct empirical data, this document adopts a predictive and methodological approach, leveraging established principles of drug metabolism and data from structurally analogous compounds to propose a robust investigational strategy.

This whitepaper will elucidate the probable metabolic pathways of fenmetramide, identify the enzymatic systems likely responsible for its biotransformation, and detail the state-of-the-art experimental workflows required to isolate and characterize its metabolites. Furthermore, we will explore the potential for the formation of bioactive or toxic byproducts, providing a forward-looking perspective on the compound's safety and pharmacological activity.

Proposed Metabolic Pathways of Fenmetramide: A Hypothetical Framework

The metabolic fate of a xenobiotic is primarily dictated by its chemical structure. Fenmetramide, possessing a morpholine ring, a phenyl group, and a ketone functional group, presents several potential sites for enzymatic modification. The biotransformation of fenmetramide is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions, a common pathway for the metabolism of many pharmaceuticals.[2]

Phase I Metabolism: The Initial Transformation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound.[2] For fenmetramide, the following Phase I transformations are proposed:

  • Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This could result in the formation of various phenolic metabolites (e.g., para-, meta-, or ortho-hydroxylated fenmetramide). The metabolism of the related compound phenmetrazine is known to involve the formation of 3-methyl-2-(4-hydroxyphenyl)morpholine, supporting this hypothesis.[3]

  • N-Dealkylation: While fenmetramide itself does not have an N-alkyl group, this pathway is relevant in the context of its relationship with phendimetrazine, which is N-methylated and acts as a prodrug to phenmetrazine.[4][5]

  • Oxidative Deamination: This pathway, common for amphetamine-like compounds, could lead to the opening of the morpholine ring.

  • Ketone Reduction: The 5-keto group of fenmetramide could undergo reduction to a secondary alcohol, forming a hydroxylated metabolite.

The following diagram illustrates the proposed Phase I metabolic pathways of fenmetramide.

Fenmetramide_Metabolism cluster_phase1 Phase I Metabolism Fenmetramide Fenmetramide Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Fenmetramide->Aromatic_Hydroxylation Phenyl Ring Ketone_Reduction Ketone Reduction Fenmetramide->Ketone_Reduction Keto Group Hydroxylated_Metabolite p-Hydroxy-fenmetramide Aromatic_Hydroxylation->Hydroxylated_Metabolite Reduced_Metabolite 5-Hydroxy-fenmetramide Ketone_Reduction->Reduced_Metabolite

Caption: Proposed Phase I metabolic pathways of fenmetramide.

Phase II Metabolism: Conjugation and Excretion

The polar metabolites formed during Phase I can undergo further modification through Phase II conjugation reactions, which attach endogenous molecules to facilitate excretion.[2] Potential Phase II pathways for fenmetramide metabolites include:

  • Glucuronidation: The hydroxylated metabolites are likely substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.

  • Sulfation: Sulfotransferases (SULTs) may also catalyze the conjugation of sulfate groups to the phenolic metabolites.

Key Enzymes in Fenmetramide Metabolism: A Predictive Analysis

The cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I drug metabolism.[3] Based on data from structurally related compounds, specific CYP isozymes can be predicted to be involved in fenmetramide's biotransformation.

Cytochrome P450 Isoforms

Studies on 3,4-methylenedioxyphenmetrazine (MDPM), a phenmetrazine derivative, have shown that its demethylenation is exclusively mediated by CYP2D6 .[6] This strongly suggests that CYP2D6 is a primary candidate for the aromatic hydroxylation of fenmetramide. Other CYP isoforms that frequently participate in the metabolism of xenobiotics, such as CYP3A4, CYP1A2, CYP2C9, and CYP2C19 , should also be investigated for their potential roles.

The following table summarizes the predicted key enzymes in fenmetramide metabolism.

Enzyme Family Specific Enzyme (Predicted) Proposed Role in Fenmetramide Metabolism Rationale/Evidence from Analogs
Cytochrome P450 (Phase I) CYP2D6Aromatic hydroxylation of the phenyl ring.Key enzyme in the metabolism of the related compound MDPM.[6]
CYP3A4, CYP1A2, CYP2C9, CYP2C19Potential secondary roles in oxidation.Broad substrate specificity for a wide range of drugs.
UDP-Glucuronosyltransferases (Phase II) UGTs (various isoforms)Glucuronidation of hydroxylated metabolites.Common pathway for detoxification of phenolic compounds.
Sulfotransferases (Phase II) SULTs (various isoforms)Sulfation of hydroxylated metabolites.Alternative conjugation pathway for phenolic metabolites.

Experimental Workflow for Fenmetramide Metabolite Identification: A Step-by-Step Guide

A systematic and multi-pronged approach is essential for the definitive identification and characterization of fenmetramide's metabolites. The following experimental workflow provides a robust framework for such an investigation.

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Characterization cluster_invivo In Vivo Confirmation HLM Human Liver Microsomes (HLM) - High CYP activity LC_MS LC-MS/MS Analysis - Detection & Quantification HLM->LC_MS HepaRG HepaRG Cells - Phase I & II enzymes HepaRG->LC_MS rCYP Recombinant CYPs - Isoform-specific metabolism rCYP->LC_MS HR_MS High-Resolution MS - Elemental Composition LC_MS->HR_MS Putative Metabolites Animal_Models Animal Models (e.g., Rat, Mouse) LC_MS->Animal_Models Inform in vivo study design NMR NMR Spectroscopy - Definitive Structure HR_MS->NMR Ambiguous Structures PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies Metabolite_Profiling Metabolite Profiling in Biofluids PK_Studies->Metabolite_Profiling Plasma, Urine, Feces Metabolite_Profiling->LC_MS Confirmation

Caption: A comprehensive workflow for the identification and characterization of fenmetramide metabolites.

Step 1: In Vitro Metabolism Studies

In vitro systems are the first line of investigation to generate metabolites in a controlled environment.[7]

Protocol for Incubation with Human Liver Microsomes (HLM):

  • Preparation: Prepare an incubation mixture containing phosphate buffer (pH 7.4), fenmetramide (at various concentrations, e.g., 1-100 µM), and HLM (e.g., 0.5 mg/mL protein).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for LC-MS/MS analysis.

Rationale: HLMs are rich in CYP enzymes and are a cost-effective and standard tool for initial metabolite screening. The time-dependent incubation helps in understanding the kinetics of metabolite formation.

Step 2: Analytical Detection and Structural Elucidation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for detecting and identifying drug metabolites.[8][9]

LC-MS/MS Analysis Workflow:

  • Chromatographic Separation: Separate the parent drug and its metabolites using a suitable reversed-phase HPLC or UHPLC column.

  • Mass Spectrometric Detection: Employ a high-sensitivity mass spectrometer (e.g., a triple quadrupole or ion trap) to detect the compounds.

  • Metabolite Prediction and Screening: Use predictive software to generate a list of potential metabolites based on common metabolic transformations. Screen the acquired data for these predicted masses.

  • Structural Elucidation: For detected metabolites, perform tandem MS (MS/MS) to obtain fragmentation patterns. These patterns provide structural information to identify the site of modification.

  • High-Resolution Mass Spectrometry (HR-MS): For novel or unexpected metabolites, use HR-MS (e.g., Orbitrap or TOF) to determine the accurate mass and elemental composition, which aids in confirming the molecular formula.

  • NMR Spectroscopy: For definitive structural confirmation, especially for isomeric metabolites, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Step 3: In Vivo Confirmation

In vivo studies in animal models are crucial to confirm that the metabolites identified in vitro are also formed in a living organism.

Protocol for Animal Studies (e.g., Rat):

  • Dosing: Administer fenmetramide to a cohort of rats (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at various time points post-dosing.

  • Sample Processing: Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation for plasma, and solid-phase or liquid-liquid extraction for urine and feces.

  • LC-MS/MS Analysis: Analyze the extracts using the same LC-MS/MS methods developed for the in vitro samples to identify and quantify fenmetramide and its metabolites.

Potential Byproducts and Toxicological Implications: A Forward Look

The generation of metabolites can significantly alter the pharmacological and toxicological profile of a drug. While fenmetramide's own activity is not well-characterized, its structural similarity to phenmetrazine, a compound with known abuse potential, warrants a careful toxicological assessment of its metabolites.[10]

  • Formation of Bioactive Metabolites: If, as reported for phenmetrazine, fenmetramide is a metabolite of another compound or can be biotransformed into a more active species, this could have significant pharmacological consequences.[3] For instance, if the ketone group is reduced, the resulting hydroxylated metabolite might have a different affinity for monoamine transporters.

  • Reactive Metabolites and Hepatotoxicity: The oxidation of the phenyl ring could potentially lead to the formation of reactive quinone-type metabolites, especially if further oxidized. Such reactive intermediates can covalently bind to cellular macromolecules, leading to cytotoxicity and potential hepatotoxicity. The formation of thioether conjugates, resulting from the trapping of reactive intermediates by glutathione, can be an indicator of such bioactivation pathways.

  • Pharmacogenomic Variability: The predicted involvement of CYP2D6, an enzyme known for its genetic polymorphisms, suggests that the metabolism of fenmetramide could vary significantly among individuals. This could lead to inter-individual differences in efficacy and toxicity.

Further toxicological studies, including cytotoxicity assays with the identified metabolites and in vivo toxicity assessments, would be necessary to fully characterize the safety profile of fenmetramide.

Conclusion

While the metabolic fate of fenmetramide remains to be fully elucidated through empirical studies, this technical guide provides a comprehensive and scientifically grounded framework for its investigation. By leveraging our understanding of drug metabolism and the known biotransformation of structurally related compounds, we have proposed a set of plausible metabolic pathways and the key enzymes involved. The detailed experimental workflows outlined herein offer a clear roadmap for researchers to systematically identify and characterize fenmetramide's metabolites. A thorough understanding of its metabolism is a critical step in assessing the full pharmacological and toxicological profile of this intriguing, yet understudied, compound.

References

  • Phendimetrazine - Wikipedia. [Link]

  • Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 159-167. [Link]

  • Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC - NIH. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PubMed. [Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH. [Link]

  • Phenmetrazine - Wikipedia. [Link]

  • Fenmetramide - Wikipedia. [Link]

  • Metabolite Identification Workflows - A Flexibile Approach to Data Analysis and Reporting. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. [Link]

  • An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics | Agilent. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. [Link]

  • MS² spectra of 3,4-Methylenedioxyphenmetrazine (MDPM) and the proposed... - ResearchGate. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - ResearchGate. [Link]

  • LC-MS-based metabolomics - PMC - NIH. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. [Link]

  • The LC-MS workflow - Workflow4metabolomics. [Link]

  • FENMETRAMIDE - gsrs. [Link]

  • The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity - PubMed. [Link]

  • Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature - MDPI. [Link]

  • (PDF) In Vitro Methods to Study Intestinal Drug Metabolism - ResearchGate. [Link]

Sources

An In-depth Technical Guide to a Versatile Synthetic Building Block: Clarifying CAS Number 5588-29-4 and Profiling 4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Critical Clarification on Chemical Identity

In the landscape of chemical research and development, the precise identification of a compound through its Chemical Abstracts Service (CAS) number is paramount. This guide addresses the specified topic of CAS number 5588-29-4 and its research applications. However, initial due diligence reveals a significant discrepancy in public databases. While some sources associate this CAS number with the research applications of a versatile synthetic intermediate, authoritative chemical registries, including CAS Common Chemistry, definitively assign CAS 5588-29-4 to the compound Fenmetramide [1][2][3].

Fenmetramide, with the molecular formula C₁₁H₁₃NO₂, is a derivative of phenmetrazine patented in the 1960s as an antidepressant, though it was never commercially marketed[4]. Its research applications are consequently limited and primarily of historical interest in medicinal chemistry.

Conversely, the profile of a versatile building block for pharmaceutical and agrochemical synthesis aligns perfectly with 4-(Trifluoromethyl)nicotinic acid , which has the assigned CAS number 158063-66-2 [5][6][7][8]. Given the context of the intended audience—researchers, scientists, and drug development professionals—it is evident that the compound of interest is 4-(Trifluoromethyl)nicotinic acid. This guide will therefore focus on this scientifically significant molecule, providing the in-depth technical insights requested.

Part 1: 4-(Trifluoromethyl)nicotinic Acid - A Keystone Intermediate

4-(Trifluoromethyl)nicotinic acid (4-TFN), a white to off-white crystalline solid, is a substituted pyridine carboxylic acid.[9] Its value in modern organic synthesis stems from the unique properties imparted by the trifluoromethyl (-CF₃) group attached to the pyridine ring.

Physicochemical Properties and Molecular Structure

The strategic placement of a strongly electron-withdrawing -CF₃ group and a carboxylic acid functional group on a pyridine scaffold results in a molecule with distinct reactivity and utility.

PropertyValueSource
CAS Number 158063-66-2[5][6][7][8]
Molecular Formula C₇H₄F₃NO₂[6][7]
Molecular Weight 191.11 g/mol [7]
Melting Point 146-149 °C[10][11]
Appearance White to off-white crystalline solid/powder[9][11]
Synonyms 4-(Trifluoromethyl)pyridine-3-carboxylic acid, TFNA[5][6]

The trifluoromethyl group is a key player, significantly enhancing the lipophilicity and metabolic stability of molecules that incorporate this moiety.[4][10] This is a highly desirable feature in drug design, as it can improve a candidate's pharmacokinetic profile, leading to better efficacy and longevity in biological systems.[4]

The Synthetic Advantage: Why the -CF₃ Group Matters

The incorporation of fluorine, and particularly the -CF₃ group, into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.

Causality behind the Utility of the -CF₃ Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the drug's half-life.

  • Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes or receptors.

  • pKa Modulation: The electron-withdrawing nature of the -CF₃ group influences the acidity of the nearby carboxylic acid, affecting its ionization state at physiological pH and, consequently, its solubility and binding characteristics.

Part 2: Core Research Applications & Methodologies

4-(Trifluoromethyl)nicotinic acid is not an end-product itself but a crucial precursor. Its applications are best understood by examining the synthesis and function of the high-value compounds derived from it.

Agrochemical Synthesis: The Case of Flonicamid

A primary application of 4-TFN is in the synthesis of the insecticide Flonicamid.[5][10] Flonicamid is a selective aphicide with a unique mode of action, disrupting the chordotonal organs of insects, which affects their feeding behavior. 4-TFN serves as the key intermediate for constructing the active molecule's core structure.[10]

Experimental Protocol: Synthesis of Flonicamid from 4-TFN

This protocol outlines the conceptual synthetic pathway, illustrating the role of 4-TFN. Specific reaction conditions may vary based on patented or proprietary methods.

  • Activation of the Carboxylic Acid:

    • To a stirred solution of 4-(Trifluoromethyl)nicotinic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran), add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride at 0°C.

    • The reaction converts the carboxylic acid into a more reactive acyl chloride. This step is self-validating as the evolution of gas (SO₂ or CO/CO₂) ceases upon completion.

  • Amidation Reaction:

    • In a separate vessel, dissolve N-(cyanomethyl)-4-aminobenzonitrile in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.

    • Slowly add the prepared acyl chloride solution from Step 1 to the amine solution at a controlled temperature (typically 0°C to room temperature).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is typically quenched with water or a mild aqueous base.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product (Flonicamid) is then purified by recrystallization or column chromatography to yield the final, high-purity product.

Workflow Diagram: Synthesis of Flonicamid

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2) Step1 Step 1: Acyl Chloride Formation (Activation) A->Step1 B Activating Agent (e.g., SOCl₂) B->Step1 C N-(cyanomethyl)-4-aminobenzonitrile Step2 Step 2: Amidation (Coupling Reaction) C->Step2 Step1->Step2 Reactive Intermediate Step3 Step 3: Purification (Recrystallization/Chromatography) Step2->Step3 Crude Product D Flonicamid (Insecticide) Step3->D

Caption: Synthetic workflow from 4-TFN to Flonicamid.

Pharmaceutical Drug Discovery

The structural motif of 4-TFN is a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. The carboxylic acid handle allows for the straightforward synthesis of amide or ester libraries, enabling structure-activity relationship (SAR) studies.

Application Example: Inhibitors of HCV NS5B Polymerase

Research has shown that 4-TFN can be used to prepare pyridine carboxamides that act as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[8]

Logical Relationship Diagram: From Scaffold to Drug Candidate

G cluster_dev Drug Development Cycle Scaffold Core Scaffold 4-(Trifluoromethyl)nicotinic acid Library Library Synthesis Amide/Ester Formation Scaffold->Library Screening Biological Screening e.g., HCV NS5B Assay Library->Screening SAR SAR Optimization Potency & Selectivity Screening->SAR SAR->Library Iterative Improvement Candidate Lead Candidate Preclinical Studies SAR->Candidate

Caption: Iterative drug discovery process using the 4-TFN scaffold.

Application Example: CRAC Channel Inhibitors

4-TFN has also been utilized in the synthesis of pyrazolylcarboxanilides designed as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[8] These channels are involved in immune responses and inflammation, making them attractive targets for autoimmune diseases and other inflammatory conditions. The 4-TFN moiety contributes to the overall physicochemical properties required for potent and selective inhibition.

Part 3: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The availability of 4-TFN is crucial for its application. Several synthetic routes have been developed, each with advantages and disadvantages regarding raw material cost, scalability, and yield.[7]

Common Synthetic Pathways
  • From Trifluoroacetyl Chloride and Vinyl Ethers: A multi-step process involving acylation, cyclization, and hydrolysis reactions using raw materials like trifluoroacetyl chloride and vinyl ethyl ether.[5][6] This method is noted for its high yield and suitability for industrial production.[5][6]

  • From 4-(Trifluoromethyl)nicotinonitrile: Hydrolysis of the corresponding nitrile compound under basic conditions (e.g., sodium hydroxide), followed by acidification, provides a direct route to the carboxylic acid with high yields.[8][12]

  • From Ethyl 4,4,4-trifluoroacetoacetate: A pathway involving cyclization with cyanoacetamide, followed by chlorination, catalytic hydrogenolysis, and finally hydrolysis.[1][13]

Detailed Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

This protocol is based on a common and high-yielding laboratory and industrial method.

  • Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and temperature control, add a solution of sodium hydroxide in water (e.g., 150g NaOH in 500mL water).[5]

  • Addition of Starting Material: To the stirred alkaline solution, add 4-(trifluoromethyl)nicotinonitrile.[12]

  • Hydrolysis Reaction: Heat the mixture to approximately 100°C and maintain stirring.[5][12] The reaction is typically complete when all the solid starting material has dissolved, forming a clear solution.[5][12]

  • Acidification and Precipitation: Cool the reaction mixture to room temperature. Carefully adjust the pH to <1 by the slow addition of concentrated hydrochloric acid.[5] A white solid product will precipitate out of the solution.

  • Isolation: Collect the white solid by filtration. Wash the filter cake thoroughly with cold water to remove residual salts.

  • Drying: Dry the product under vacuum to obtain pure 4-(Trifluoromethyl)nicotinic acid. Yields for this method are often reported to be very high, in some cases exceeding 98%.[5]

Conclusion

While the query for CAS number 5588-29-4 leads to the unmarketed antidepressant Fenmetramide, the intended subject for an audience of drug development professionals is undoubtedly 4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2). This compound stands as a premier example of a fluorinated building block that enables significant advancements in agrochemical and pharmaceutical research. Its trifluoromethyl group confers enhanced metabolic stability and lipophilicity to derivative molecules, making it a highly sought-after intermediate. The straightforward reactivity of its carboxylic acid group allows for its incorporation into a wide array of complex molecules, from potent insecticides like Flonicamid to novel therapeutic candidates targeting viral polymerases and ion channels. Understanding the synthesis and strategic application of 4-TFN is essential for any scientist working at the forefront of modern chemical innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethyl)nicotinic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
  • Eureka | Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid.
  • ChemicalBook. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Key Chemical Intermediates: The Significance of 4-(Trifluoromethyl)nicotinic Acid.
  • Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • ChemicalBook. 4-(Trifluoromethyl)nicotinic acid synthesis.
  • Google Patents. CN111574440A - Preparation method of 4-trifluoromethyl nicotinic acid.
  • CAS Common Chemistry. 5-Methyl-6-phenyl-3-morpholinone. Available from: [Link]

  • ChemScene. 5-Methyl-6-phenylmorpholin-3-one | 5588-29-4.
  • CPHI Online. 4-(Trifluoromethyl)nicotinic acid.
  • ChemicalBook. Fenmetramide CAS#: 5588-29-4.
  • Wikipedia. Fenmetramide.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Guidechem. 4-(Trifluoromethyl)nicotinic acid 158063-66-2 wiki.

Sources

An In-depth Technical Guide to the Early Studies of Phenylmorpholine Analogs: A Focus on Phenmetrazine and the Quest for CNS-active Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound specified, 2-phenyl-3-methyl-morpholin-5-one, is not extensively documented in early scientific literature. This guide, therefore, focuses on the closely related and historically significant compound, Phenmetrazine (3-methyl-2-phenylmorpholine) , and the broader class of phenylmorpholines and morpholinone derivatives. This approach provides a comprehensive overview of the foundational research in this chemical space, which is directly relevant to the structural query.

Introduction

The mid-20th century was a fertile period for the discovery of novel psychoactive compounds. In the quest for alternatives to amphetamine with a more favorable side-effect profile, researchers explored a variety of chemical scaffolds. Among these, the phenylmorpholine core emerged as a promising framework. This technical guide delves into the early studies of this class of compounds, with a primary focus on Phenmetrazine, a molecule that would go on to have a significant, albeit controversial, history. We will explore its synthesis, initial pharmacological characterization, and the early in vitro and in vivo studies that defined its profile as a central nervous system stimulant and anorectic agent. Furthermore, we will touch upon the synthesis of related morpholinone structures to provide a comprehensive view of this chemical family.

The Genesis of a New Class of Stimulants: The Discovery of Phenmetrazine

Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim, with the initial pharmacological data being published in 1954.[1] It was the product of a research program aimed at developing an appetite suppressant (anorectic) that was devoid of the pronounced side effects associated with amphetamine.[1] Marketed under the brand name Preludin, it was introduced into clinical use in Europe in 1954.[1]

Chemically, Phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a morpholine ring.[1][2] This structural modification was a key innovation, intended to modulate the compound's pharmacological activity.

Early Synthetic Approaches to Phenylmorpholines

The synthesis of phenylmorpholine derivatives was a key area of investigation for medicinal chemists in the mid-20th century. The early methods for synthesizing Phenmetrazine and its analogs laid the groundwork for future explorations of this chemical class.

Protocol 1: Classical Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine)

This protocol is a generalized representation of the early synthetic routes.

Objective: To synthesize 3-methyl-2-phenylmorpholine from readily available starting materials.

Materials:

  • 2-Bromopropiophenone

  • N-methylethanolamine

  • Formic acid

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and workup reagents

Step-by-Step Methodology:

  • Condensation: React 2-bromopropiophenone with N-methylethanolamine. This reaction forms an intermediate amino ketone.

  • Reductive Cyclization: The intermediate from Step 1 is then subjected to reductive cyclization using a reducing agent such as formic acid.[3] This step simultaneously reduces the ketone and facilitates the formation of the morpholine ring.

  • Purification: The crude product is then purified using standard techniques such as distillation or crystallization to yield 3-methyl-2-phenylmorpholine.

Causality of Experimental Choices:

  • The use of 2-bromopropiophenone provides the necessary phenyl and propyl backbone for the target molecule.

  • N-methylethanolamine serves as the source of the nitrogen and the two-carbon bridge required for the morpholine ring.

  • Formic acid is an effective and economical reducing agent for this type of transformation.

Diagram: Synthesis of Phenmetrazine

G start 2-Bromopropiophenone + N-methylethanolamine intermediate Intermediate Amino Ketone start->intermediate Condensation reduction Reductive Cyclization (Formic Acid) intermediate->reduction product 3-Methyl-2-phenylmorpholine (Phenmetrazine) reduction->product

Caption: Generalized synthetic pathway to Phenmetrazine.

Early Pharmacological Investigations

The initial pharmacological studies of Phenmetrazine were crucial in defining its mechanism of action and therapeutic potential. These studies revealed its potent central nervous system stimulant and anorectic properties.

Mechanism of Action

Early research identified Phenmetrazine as a norepinephrine-dopamine releasing agent (NDRA).[1][4] Its primary mechanism involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

In vitro studies using rat brain synaptosomes demonstrated that Phenmetrazine induces the release of norepinephrine and dopamine with EC50 values of 29–50 nM and 70–131 nM, respectively.[1] In contrast, its activity as a serotonin releaser was significantly weaker, with EC50 values in the range of 7,765 to >10,000 nM.[1]

Diagram: Monoamine Transporter Interaction

G phenmetrazine Phenmetrazine dat DAT Dopamine Transporter phenmetrazine->dat Potent Releasing Agent net NET Norepinephrine Transporter phenmetrazine->net Potent Releasing Agent sert SERT Serotonin Transporter phenmetrazine->sert Weak Releasing Agent dopamine ↑ Extracellular Dopamine dat->dopamine norepinephrine ↑ Extracellular Norepinephrine net->norepinephrine serotonin Minimal effect on Extracellular Serotonin sert->serotonin

Caption: Phenmetrazine's primary mechanism of action.

In Vivo Studies

Early in vivo studies in both animals and humans confirmed the CNS stimulant and appetite-suppressant effects of Phenmetrazine.

  • Appetite Suppression: In clinical trials with obese individuals, Phenmetrazine was found to produce weight loss comparable to that of dextroamphetamine.[1] The typical therapeutic dosage was 25 mg taken two or three times a day.[1]

  • Psychostimulant Effects: Subjective studies in humans revealed that Phenmetrazine produced psychostimulant effects very similar to those of amphetamine and methamphetamine.[1] This ultimately led to its widespread misuse and eventual withdrawal from the market in the 1980s.[1]

Table 1: Comparative in vitro Potencies of Phenylmorpholine Analogs

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)
Phenmetrazine 70–13129–50.47,765–>10,000
Phendimetrazine >10,000>10,000>100,000
2-Phenylmorpholine 867920,260

Data sourced from Rothman et al. and presented on Wikipedia.[1][4]

The Emergence of Analogs: Phendimetrazine

The development of analogs was a common strategy to refine the pharmacological profile of a lead compound. Phendimetrazine, the N-methylated analog of Phenmetrazine, was introduced as a successor.[1][3]

Interestingly, early studies revealed that Phendimetrazine itself is largely inactive.[3][5] It functions as a prodrug , being metabolized in the body to Phenmetrazine.[3][5] Approximately 30% of an oral dose of Phendimetrazine is converted to Phenmetrazine.[3] This metabolic conversion results in a more gradual and sustained release of the active compound, which was thought to reduce its abuse potential.[3]

Exploring the Morpholin-5-one Scaffold

While direct early studies on 2-phenyl-3-methyl-morpholin-5-one are scarce, the synthesis of the broader class of morpholin-2,5-diones from amino acids has been explored.[6][7] These methods provide a potential, albeit more modern, synthetic route to such structures.

Protocol 2: General Synthesis of Morpholine-2,5-diones

This protocol outlines a common method for the synthesis of the morpholine-2,5-dione core.

Objective: To synthesize a morpholine-2,5-dione from an amino acid.

Materials:

  • An α-amino acid

  • An α-halogenated acyl halide (e.g., chloroacetyl chloride)

  • A base (e.g., sodium bicarbonate)

  • Appropriate solvents (e.g., dimethylformamide)

  • Standard laboratory glassware and workup reagents

Step-by-Step Methodology:

  • N-acylation: The starting amino acid is reacted with an α-halogenated acyl halide in the presence of a base to form an N-(α-haloacyl)-α-amino acid.[6]

  • Cyclization: The intermediate from Step 1 undergoes intramolecular cyclization to form the morpholine-2,5-dione. This is typically achieved by heating in a suitable solvent with a base.[6]

  • Purification: The final product is purified by crystallization or chromatography.

Causality of Experimental Choices:

  • The amino acid provides the chiral center and part of the heterocyclic backbone.

  • The α-halogenated acyl halide introduces the second carbonyl group and a leaving group for the subsequent cyclization.

  • The use of a base is crucial for both the initial acylation and the final ring-closing reaction.

Diagram: General Synthesis of Morpholine-2,5-diones

Caption: A general pathway to morpholine-2,5-diones.

Conclusion

The early studies on Phenmetrazine and its analogs represent a significant chapter in the history of medicinal chemistry and neuropharmacology. The exploration of the phenylmorpholine scaffold led to the development of a potent class of CNS stimulants with clear therapeutic applications and, as later discovered, a high potential for abuse. The structural modifications, such as N-methylation to create a prodrug, highlight the early efforts to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. While the specific compound 2-phenyl-3-methyl-morpholin-5-one remains an obscure entity in the early literature, the foundational research on Phenmetrazine and the synthetic methodologies for morpholinone derivatives provide a robust framework for any modern investigation into this class of molecules. The principles of structure-activity relationships and the understanding of monoamine transporter pharmacology that emerged from these early studies continue to inform the design of CNS-active drugs today.

References

  • Wikipedia. Phenmetrazine. [Link]

  • Wikipedia. Substituted phenylmorpholine. [Link]

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., ... & Lukas, R. J. (2011). Synthesis of 2-(substituted phenyl)-3, 5, 5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Journal of medicinal chemistry, 54(5), 1441-1448. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

  • Wikipedia. 2-Phenylmorpholine. [Link]

  • Grokipedia. 2-Phenyl-3,6-dimethylmorpholine. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • PubMed. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. [Link]

  • Google Patents. US20130203752A1 - Phenylmorpholines and analogues thereof.
  • PubChem. Phendimetrazine. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2013). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Journal of Pharmacology and Experimental Therapeutics, 347(3), 647-655. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]

  • L'Amour, G., Héroguez, V., & Giani, O. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS omega, 5(2), 1169-1180. [Link]

  • Wikiwand. Phenmetrazine. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Banks, M. L., Blough, B. E., Negus, S. S., & Nader, M. A. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 133(1), 168-175. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Sensagent. Substituted phenylmorpholine. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.. [Link]

  • Horne, D. A., & Slafer, B. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry. [Link]

  • Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
  • PubChem. Morpholine, 3-methyl-2-phenyl-, (2R,3S)-. [Link]

  • The Journal of Organic Chemistry. cis- and trans-3-Methyl-2-phenylmorpholine. [Link]

  • Wikipedia. Phendimetrazine. [Link]

  • Welter, J., Meyer, M. R., & Maurer, H. H. (2016). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3, 4-methylenedioxyphenmetrazine studied by means of in vitro systems. Analytical and bioanalytical chemistry, 408(24), 6749-6760. [Link]

  • Taylor & Francis. Phenmetrazine – Knowledge and References. [Link]

  • Taylor & Francis. Phendimetrazine – Knowledge and References. [Link]

  • ResearchGate. Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. Phenmetrazine. [Link]

Sources

Methodological & Application

A Robust Two-Step Protocol for the Synthesis of 2-Phenyl-3-methylmorpholin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The morpholinone scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and serves as a versatile building block in synthetic organic chemistry. This application note presents a detailed, reliable, and efficient two-step protocol for the synthesis of 2-phenyl-3-methylmorpholin-5-one. The synthesis commences with the N-alkylation of (±)-2-amino-1-phenylethanol using ethyl 2-bromopropionate to form a key amino ester intermediate. Subsequent hydrolysis and thermally-induced intramolecular cyclization yield the target morpholinone. This guide provides in-depth procedural details, explains the chemical rationale behind each step, and includes visualizations of the reaction pathway and experimental workflow to ensure reproducibility for researchers in medicinal chemistry and drug development.

Introduction and Synthetic Strategy

Morpholine and its derivatives are fundamental components in the architecture of many pharmaceutical agents.[1] The inclusion of this heterocycle can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The morpholinone core, featuring a lactam or lactone within the six-membered ring, is of particular interest as it provides a rigidified structure with defined vectors for substituent placement, making it a valuable scaffold for probing biological targets. Phenmetrazine (3-methyl-2-phenylmorpholine), an early anorectic medication, is a well-known example of a bioactive phenylmorpholine derivative, underscoring the therapeutic potential of this chemical class.[2]

The target of this protocol, 2-phenyl-3-methylmorpholin-5-one, combines the key structural features of a phenyl group at the 2-position, a methyl group at the 3-position, and a carbonyl at the 5-position, creating a chiral lactone. The synthetic strategy outlined herein is a logical and robust approach that constructs this target from commercially available precursors.

The chosen two-step synthetic pathway is as follows:

  • N-Alkylation: A classical nucleophilic substitution reaction between (±)-2-amino-1-phenylethanol and ethyl 2-bromopropionate. This step efficiently joins the two key fragments of the final structure.

  • Hydrolysis and Intramolecular Cyclization: Saponification of the resulting ethyl ester to the corresponding carboxylic acid, followed by a dehydration-driven cyclization (lactonization) to forge the six-membered morpholinone ring. This transformation is often facilitated by heating, which drives the equilibrium toward the thermodynamically stable cyclic product.[3]

This approach is designed for clarity, efficiency, and scalability, making it suitable for both initial discovery efforts and larger-scale synthesis campaigns.

Overall Synthetic Scheme

The complete two-step synthesis of 2-phenyl-3-methylmorpholin-5-one is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Cyclization A 2-Amino-1-phenylethanol C N-(2-hydroxy-1-phenylethyl)alanine Ethyl Ester A->C   K2CO3, Acetonitrile, Reflux B Ethyl 2-bromopropionate B->C   K2CO3, Acetonitrile, Reflux D N-(2-hydroxy-1-phenylethyl)alanine Ethyl Ester E 2-Phenyl-3-methylmorpholin-5-one D->E 1. LiOH, THF/H2O 2. HCl (aq) 3. Toluene, Reflux (Dean-Stark)

Caption: Overall reaction pathway for the synthesis of 2-phenyl-3-methylmorpholin-5-one.

PART 1: Synthesis of N-(2-hydroxy-1-phenylethyl)alanine Ethyl Ester

Scientific Rationale

This initial step constructs the carbon-nitrogen backbone of the target molecule. The primary amine of 2-amino-1-phenylethanol acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate, which bears a good leaving group (bromide). An inorganic base, potassium carbonate (K₂CO₃), is employed as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Acetonitrile is selected as the solvent due to its polar aprotic nature and appropriate boiling point for this transformation. The use of an ethyl ester of alanine temporarily protects the carboxylic acid functionality, preventing it from interfering with the N-alkylation step.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Molar Eq.
(±)-2-Amino-1-phenylethanol137.185.00 g36.451.0
Ethyl 2-bromopropionate181.037.20 g (5.25 mL)39.771.09
Potassium Carbonate (K₂CO₃), fine powder138.2110.08 g72.902.0
Acetonitrile (CH₃CN), anhydrous41.05150 mL--
Ethyl Acetate (EtOAc)-As needed--
Saturated Sodium Bicarbonate (aq)-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-2-amino-1-phenylethanol (5.00 g, 36.45 mmol) and anhydrous acetonitrile (150 mL).

  • Addition of Reagents: Add potassium carbonate (10.08 g, 72.90 mmol) to the solution. Begin vigorous stirring. Add ethyl 2-bromopropionate (5.25 mL, 39.77 mmol) dropwise to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase (stain with ninhydrin to visualize the disappearance of the primary amine).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil. The product can be purified further by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

PART 2: Synthesis of 2-Phenyl-3-methylmorpholin-5-one

Scientific Rationale

This concluding step involves two distinct chemical transformations performed sequentially in a one-pot fashion.

  • Saponification: The ethyl ester intermediate is hydrolyzed under basic conditions using lithium hydroxide (LiOH). The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol.

  • Cyclization (Lactonization): After hydrolysis, the reaction mixture is carefully acidified. This protonates the carboxylate to form the free carboxylic acid. Upon heating in a non-polar solvent (toluene) with azeotropic removal of water using a Dean-Stark apparatus, the molecule undergoes an intramolecular esterification. The hydroxyl group attacks the carboxylic acid carbonyl, eliminating a molecule of water and forming the stable six-membered lactone ring of the target morpholinone.

Experimental Protocol

Materials and Reagents

Reagent/MaterialMW ( g/mol )QuantityMoles (mmol)Molar Eq.
N-(2-hydroxy-1-phenylethyl)alanine Ethyl Ester237.298.64 g (from Part 1)36.401.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.83 g43.681.2
Tetrahydrofuran (THF)-100 mL--
Water (H₂O)-50 mL--
Hydrochloric Acid (HCl), 2 M aqueous-~25 mL (or until pH 2-3)--
Toluene-150 mL--
Hexanes-As needed for crystallization--

Procedure

  • Hydrolysis: Dissolve the crude ethyl ester from Part 1 (8.64 g, 36.40 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL round-bottom flask. Add LiOH·H₂O (1.83 g, 43.68 mmol) and stir the mixture at room temperature for 3-4 hours until TLC indicates complete consumption of the starting ester.

  • Acidification: Cool the flask in an ice bath. Slowly and carefully add 2 M HCl (aq) while stirring until the pH of the aqueous phase is approximately 2-3.

  • Extraction of Intermediate Acid: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amino acid intermediate.

  • Cyclization Setup: Transfer the crude acid to a 500 mL round-bottom flask. Add toluene (150 mL) and equip the flask with a Dean-Stark trap and reflux condenser.

  • Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 6-8 hours, or until no more water is collected.

  • Purification and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) to complete crystallization.

  • Final Product: Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure 2-phenyl-3-methylmorpholin-5-one as a white or off-white solid.

Experimental Workflow and Safety

The following diagram provides a visual summary of the complete experimental workflow.

G cluster_0 Part 1: N-Alkylation cluster_1 Part 2: Cyclization A 1. Combine Reactants (Amino alcohol, K2CO3, CH3CN) B 2. Add Bromoester & Reflux 12-16h A->B C 3. Cool & Filter Solids B->C D 4. Concentrate Filtrate C->D E 5. Aqueous Work-up (EtOAc, NaHCO3, Brine) D->E F 6. Dry & Concentrate (MgSO4, in vacuo) E->F G 7. Hydrolyze Ester (LiOH, THF/H2O) F->G Proceed with crude intermediate H 8. Acidify with HCl (aq) G->H I 9. Extract Amino Acid H->I J 10. Azeotropic Reflux (Toluene, Dean-Stark) I->J K 11. Concentrate in vacuo J->K L 12. Recrystallize & Filter K->L M Final Product: 2-Phenyl-3-methylmorpholin-5-one L->M

Sources

Application Notes & Protocols: High-Sensitivity Detection of Fenmetramide Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative determination of Fenmetramide, a broad-spectrum pyrazole carboxamide fungicide, in various environmental and agricultural matrices. As a recently developed active substance, ensuring robust and sensitive analytical methods is paramount for regulatory compliance, environmental monitoring, and food safety assurance. We present detailed protocols based on the widely adopted QuEChERS sample preparation methodology coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which represents the gold standard for modern pesticide residue analysis.[1][2][3] This guide is intended for analytical chemists, researchers, and quality control professionals in the agrochemical and food safety sectors.

Introduction to Fenmetramide and Analytical Challenges

Fenmetramide is a succinate dehydrogenase inhibitor (SDHI) fungicide developed to control a wide range of fungal diseases in crops.[4][5][6] Its mode of action targets the fungal respiratory chain, providing effective disease control. The increasing use of such pesticides necessitates the development of reliable methods to monitor their residues in foodstuffs and the environment to protect consumer health and ensure compliance with Maximum Residue Levels (MRLs) established by regulatory bodies like the European Food Safety Authority (EFSA).[7][8][9][10]

The primary analytical challenge lies in accurately quantifying trace levels of Fenmetramide in complex sample matrices such as fruits, vegetables, soil, and water.[11] These matrices contain numerous interfering compounds (e.g., pigments, lipids, organic acids) that can affect analytical accuracy through matrix effects. Therefore, a highly selective and sensitive analytical approach is required, combining efficient sample preparation with advanced instrumental detection.

Principle of the Analytical Workflow

The determination of Fenmetramide residues follows a two-stage process:

  • Sample Preparation: This critical stage involves the extraction of Fenmetramide from the sample matrix followed by a cleanup step to remove co-extracted interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the preferred approach for food matrices due to its efficiency and versatility.[1][2][12][13] For aqueous and soil samples, alternative extraction procedures are employed.

  • Instrumental Analysis: The cleaned-up extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides excellent selectivity and sensitivity by separating Fenmetramide from other components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[14][15]

Figure 1: Overall analytical workflow for Fenmetramide residue analysis.

Detailed Protocols: Sample Preparation

Protocol for Food Commodities (QuEChERS Method)

This protocol is based on the citrate-buffered QuEChERS method (EN 15662), which is broadly applicable to various fruits and vegetables.

Causality Behind Choices:

  • Acetonitrile: Chosen as the extraction solvent because it effectively extracts a wide range of pesticides while minimizing the co-extraction of lipids and other non-polar interferences compared to other solvents.[13]

  • Salts (MgSO₄, NaCl, Sodium Citrates): Anhydrous magnesium sulfate (MgSO₄) facilitates the partitioning of acetonitrile from the aqueous layer of the sample. Sodium chloride (NaCl) and citrate buffers help control the pH and improve the recovery of pH-dependent compounds.[2]

  • Dispersive SPE (d-SPE): This is the cleanup step. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some pigments. C18 is added for matrices with high fat content, and Graphitized Carbon Black (GCB) can be used for highly pigmented samples, although it may retain some planar pesticides.[2][12]

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like grains or tea, rehydrate by adding 10 mL of reagent-grade water and let stand for 30 minutes.[12]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard if required.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbents (see Table 1).

    • Shake vigorously for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant into an autosampler vial.

    • Acidify with a small volume (e.g., 10 µL) of 5% formic acid in acetonitrile to improve the stability of base-sensitive pesticides.

    • The sample is now ready for LC-MS/MS analysis.

Table 1: Recommended d-SPE Sorbents for Different Food Matrices

Matrix TypeRecommended Sorbents (per mL of extract)Rationale
General Fruits & Vegetables 150 mg MgSO₄, 50 mg PSAStandard cleanup for samples with low fat and pigment content.
Fatty Samples (e.g., avocado, nuts)150 mg MgSO₄, 50 mg PSA, 50 mg C18C18 removes lipids and other non-polar interferences.[12]
Highly Pigmented Samples (e.g., berries, spinach)150 mg MgSO₄, 50 mg PSA, 50 mg GCBGCB effectively removes pigments like chlorophyll. Caution: Test for recovery of Fenmetramide as GCB can adsorb planar molecules.
Protocol for Water Samples

For surface or groundwater, the procedure is simpler as the matrix is less complex. The primary goal is pre-concentration if necessary.

Step-by-Step Protocol (Direct Injection):

  • Collect the water sample in a clean glass container.

  • Pass the sample through a 0.22 µm syringe filter to remove particulate matter.

  • Transfer the filtered sample directly into an autosampler vial.

  • If sensitivity is sufficient, inject directly into the LC-MS/MS system. This method is suitable for detecting concentrations in the low µg/L range.[16]

Note on Higher Sensitivity: For detection in the ng/L range, online Solid-Phase Extraction (SPE) coupled directly to the LC-MS/MS system is recommended. This automates the concentration of a larger sample volume (e.g., 1-10 mL) onto a small SPE cartridge, which is then eluted directly onto the analytical column, significantly lowering the limit of detection.[14]

Protocol for Soil Samples

Extraction from soil requires a robust solvent system to desorb the analyte from soil particles.

Step-by-Step Protocol:

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 15 minutes on a mechanical shaker.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup using d-SPE as described in section 3.1, typically using PSA and C18 sorbents to remove humic acids and other organic matter.

Instrumental Analysis: LC-MS/MS

The use of a triple quadrupole mass spectrometer (QQQ) operating in Multiple Reaction Monitoring (MRM) mode is essential for achieving the required selectivity and sensitivity for residue analysis.[17]

LCMS LC LC MS Triple Quadrupole MS Source: ESI+ Q1: Precursor Ion Selection q2 (Collision Cell): Fragmentation (CID) Q3: Product Ion Selection LC->MS Ionization Data Data System MRM Peak Integration Quantification vs. Calibration Curve MS->Data Detection

Sources

Application Note: High-Performance Liquid Chromatography Method for the Chiral Separation of Fenmetramide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the chiral separation of Fenmetramide enantiomers using High-Performance Liquid Chromatography (HPLC). Fenmetramide, a derivative of phenmetrazine, possesses two chiral centers, making the analysis of its stereoisomers critical for research and potential pharmaceutical development. Due to the differential pharmacological and toxicological profiles often exhibited by enantiomers, a robust and reliable analytical method for their separation is paramount.[1] This guide outlines a systematic approach for achieving baseline separation of Fenmetramide enantiomers, leveraging a polysaccharide-based chiral stationary phase (CSP). The protocol details instrument setup, mobile phase preparation, sample analysis, and data interpretation, providing researchers, scientists, and drug development professionals with a comprehensive resource for the enantioselective analysis of Fenmetramide.

Introduction: The Imperative of Chiral Separation for Fenmetramide

Fenmetramide, chemically (±)-5-methyl-6-phenylmorpholin-3-one, is a chiral compound with two stereogenic centers. Although patented as an antidepressant in the 1960s, it was never brought to market.[2] The renewed interest in stereochemically pure drugs necessitates the development of analytical methods to resolve and quantify the individual enantiomers of such compounds. The three-dimensional structure of a drug molecule is critical to its interaction with chiral biological systems like enzymes and receptors.[1] Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Therefore, the ability to separate and analyze the enantiomers of Fenmetramide is a fundamental requirement for any further investigation into its pharmacological properties. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the direct separation of enantiomers.[1][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with structures analogous to Fenmetramide.[4]

This application note provides a starting point for the development of a validated chiral separation method for Fenmetramide enantiomers, focusing on a logical, science-driven approach to column and mobile phase selection.

Understanding the Analyte: Fenmetramide Structure

Fenmetramide is a racemic mixture of enantiomers. Its chemical structure features a morpholine ring, a phenyl group, and a methyl group, contributing to its chirality.

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molar Mass: 191.23 g/mol

  • Structure:

    • (5S,6R)-5-methyl-6-phenylmorpholin-3-one and (5R,6S)-5-methyl-6-phenylmorpholin-3-one

    • (5S,6S)-5-methyl-6-phenylmorpholin-3-one and (5R,6R)-5-methyl-6-phenylmorpholin-3-one

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the aromatic phenyl ring, provides multiple points of potential interaction for chiral recognition on a suitable CSP.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The proposed method utilizes a polysaccharide-based chiral stationary phase, specifically a cellulose derivative. The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[2] The separation is achieved due to differences in the stability of these complexes. For effective chiral recognition, a minimum of three points of interaction between the analyte and the CSP are generally required (the "three-point interaction model").[2]

For Fenmetramide, these interactions can include:

  • π-π interactions: Between the phenyl group of Fenmetramide and the aromatic groups of the phenylcarbamate derivatives on the polysaccharide backbone.

  • Hydrogen bonding: Involving the amide and carbonyl groups of Fenmetramide and the carbamate linkages of the CSP.

  • Dipole-dipole interactions: Arising from the polar functional groups in both the analyte and the CSP.

  • Steric hindrance: The overall three-dimensional shape of the enantiomer influences its fit into the chiral grooves of the polysaccharide polymer.

The combination of these interactions leads to different retention times for the Fenmetramide enantiomers, enabling their separation.

Experimental Protocol: Chiral Separation of Fenmetramide

This protocol provides a starting point for method development. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation depending on the specific instrument and column used.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Polysaccharide-based CSPs like Lux Cellulose-1 are known for their broad enantioselectivity.[5][6]

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA), analytical grade.

  • Sample: Fenmetramide standard, racemic mixture.

Preparation of Solutions
  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)

  • Additive: Add 0.1% (v/v) of DEA or TEA to the alcohol modifier (Mobile Phase B). The amine additive is crucial for improving peak shape and reducing tailing for basic compounds like Fenmetramide.

  • Sample Solution: Prepare a 1 mg/mL solution of racemic Fenmetramide in the mobile phase B (IPA or EtOH).

Chromatographic Conditions

The following conditions are recommended as a starting point for method development. A screening of different alcohol modifiers (IPA vs. EtOH) and their proportions in the mobile phase is advised.

ParameterRecommended Condition
Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (with 0.1% DEA)
Gradient 90:10 (v/v) to 70:30 (v/v) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the chiral separation of Fenmetramide.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (n-Hexane, IPA/EtOH + 0.1% DEA) p2 Prepare Fenmetramide Sample Solution (1 mg/mL) p1->p2 a1 Equilibrate Column with Initial Mobile Phase p2->a1 a2 Inject 10 µL of Sample a1->a2 a3 Run Gradient Elution a2->a3 a4 Detect at 220 nm a3->a4 d1 Integrate Chromatogram a4->d1 d2 Determine Retention Times (tR) d1->d2 d3 Calculate Resolution (Rs) d2->d3 d4 Quantify Enantiomeric Ratio d3->d4

Caption: Experimental workflow for the chiral separation of Fenmetramide.

Expected Results and Data Interpretation

Under the proposed starting conditions, a partial or full separation of the Fenmetramide enantiomers is expected. The chromatogram should display two distinct peaks corresponding to the two enantiomers.

ParameterExpected Value
Retention Time (tR1) 8 - 12 min
Retention Time (tR2) 10 - 15 min
Resolution (Rs) > 1.5 (for baseline separation)
Tailing Factor (Tf) < 1.5

Resolution (Rs) is a critical parameter for evaluating the quality of the separation and is calculated using the following formula:

Rs = 2(tR2 - tR1) / (w1 + w2)

Where:

  • tR1 and tR2 are the retention times of the two enantiomers.

  • w1 and w2 are the peak widths at the base.

A resolution value of 1.5 or greater indicates baseline separation, which is generally required for accurate quantification.

Method Optimization Strategies

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Alcohol Modifier: Switch between Isopropanol and Ethanol. Ethanol is a stronger solvent than IPA and will generally lead to shorter retention times.

  • Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier. Increasing the alcohol content will decrease retention times, while decreasing it will increase retention and potentially improve resolution.

  • Amine Additive: While 0.1% is a good starting point, the concentration of DEA or TEA can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution, but will increase the analysis time.

  • Temperature: Varying the column temperature can affect selectivity. A study of temperatures between 15°C and 35°C may be beneficial.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the chiral separation of Fenmetramide enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, coupled with a systematic approach to method development, enables the reliable resolution of these stereoisomers. This method serves as an essential tool for researchers and professionals in the pharmaceutical industry, facilitating further investigation into the stereoselective properties of Fenmetramide and supporting drug development and quality control efforts.

References

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Fenmetramide. Wikipedia. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. National Institutes of Health. [Link]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Separation of Mirtazapine on CHIRALPAK® IK-3. Daicel Chiral Technologies. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Fenmetramide using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, field-proven guide for the structural elucidation of Fenmetramide, a phenylmorpholine derivative. The unambiguous confirmation of a molecule's chemical structure is a cornerstone of chemical research, drug development, and regulatory submission. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose. This document moves beyond a simple listing of procedures, offering a logical, causality-driven workflow. It details the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Each protocol is designed as a self-validating system, ensuring that the final structural assignment is robust and scientifically sound. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry who require a comprehensive understanding of how to leverage modern NMR techniques for the structural characterization of small organic molecules.

Introduction to Fenmetramide and the Analytical Challenge

Fenmetramide, with the systematic name (±)-cis-5-methyl-6-phenylmorpholin-3-one, belongs to the phenylmorpholine class of chemical compounds.[1][2] Its molecular formula is C₁₁H₁₃NO₂.[1][2][3] While originally patented as an antidepressant, it was never brought to market.[4] Like its analogue phenmetrazine, its structure suggests potential psychoactive properties.[4][5][6]

Accurate structural confirmation is paramount for any chemical entity being investigated for potential pharmaceutical use. It ensures identity, purity, and provides the foundational data for all subsequent research and development activities. NMR spectroscopy offers an unparalleled, non-destructive method to map the precise atomic connectivity of a molecule. This guide will systematically walk through the process of using a suite of NMR experiments to confirm the complete structure of Fenmetramide, from the proton environment to the complete carbon backbone.

The Fenmetramide Structure: A Closer Look

To effectively analyze the NMR data, we must first deconstruct the target molecule into its constituent parts. The structure of Fenmetramide contains several key features that will give rise to distinct NMR signals:

  • A Monosubstituted Phenyl Ring: Five aromatic protons with characteristic chemical shifts and coupling patterns.

  • A Saturated Morpholinone Ring: A heterocyclic system containing diastereotopic protons and two stereocenters.

  • A Methyl Group: A chemically distinct singlet or doublet depending on its neighbor.

  • An Amide Carbonyl Group: A quaternary carbon with a characteristic downfield chemical shift in the ¹³C spectrum.

Below is the chemical structure of Fenmetramide with atoms numbered for clarity in subsequent spectral assignments.

Diagram 1: Numbered structure of Fenmetramide for NMR assignment.

The Strategic NMR Workflow

Diagram 2: Logical workflow for Fenmetramide structural elucidation by NMR.

Experimental Protocols

The quality of the final data is directly dependent on meticulous experimental execution. The following protocols are optimized for a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of the Fenmetramide sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal.[7]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference for both ¹H and ¹³C chemical shifts, set to 0.00 ppm.[8]

  • Mixing: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.

NMR Data Acquisition

The following table outlines the recommended core parameters for each experiment. It is crucial to perform standard probe tuning and matching for both ¹H and ¹³C channels before acquisition to maximize sensitivity and signal line shape.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135 COSY HSQC HMBC
Pulse Program zg30 zgpg30 dept135 cosygpqf hsqcedetgpsisp2.3 hmbcgplpndqf
Spectral Width (ppm) 16 220 220 16 x 16 16 (F2) x 220 (F1) 16 (F2) x 220 (F1)
Acquisition Time (s) ~3.0 ~1.2 ~1.2 ~0.2 ~0.2 ~0.2
Relaxation Delay (d1) 2.0 s 2.0 s 2.0 s 1.5 s 1.5 s 1.8 s
Number of Scans (ns) 16 1024 256 8 16 32
¹J(C,H) (for HSQC) N/A N/A N/A N/A 145 Hz N/A
ⁿJ(C,H) (for HMBC) N/A N/A N/A N/A N/A 8 Hz

| Est. Experiment Time | ~2 min | ~45 min | ~15 min | ~20 min | ~45 min | ~1.5 hrs |

Causality Behind Parameter Choices:

  • Relaxation Delay (d1): A delay of 1.5-2.0 seconds is chosen to allow for sufficient relaxation of the nuclei between scans, which is essential for accurate integration in 1D spectra and good signal intensity in 2D spectra.

  • J-Coupling Constants: The HSQC experiment is optimized for one-bond C-H couplings (¹J(C,H)), typically around 145 Hz for sp³ and sp² carbons.[9] The HMBC experiment is optimized for long-range (2-3 bond) couplings (ⁿJ(C,H)), with 8 Hz being an excellent compromise value to observe these weaker correlations while suppressing the strong one-bond couplings.[10][11]

Step-by-Step Data Analysis and Interpretation

This section simulates the analysis of the acquired spectra, correlating the data back to the known structure of Fenmetramide to demonstrate the elucidation process.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton environment. We expect to see signals corresponding to all non-exchangeable protons.

Table 2: Predicted ¹H NMR Signals for Fenmetramide in CDCl₃

Atom(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
Phenyl-H 7.2 - 7.5 Multiplet 5H Standard aromatic region for a monosubstituted benzene ring.
NH 5.5 - 6.5 Broad Singlet 1H Amide proton, often broad due to quadrupole coupling and exchange.
H6 4.5 - 4.8 Doublet 1H Methine proton adjacent to phenyl group and oxygen, expected to be downfield.
H1 (a/b) 4.0 - 4.4 Multiplet 2H Methylene protons adjacent to oxygen, likely diastereotopic and appearing as complex multiplets.
H5 3.0 - 3.5 Multiplet 1H Methine proton adjacent to nitrogen and methyl group.

| H13 (CH₃) | 1.1 - 1.4 | Doublet | 3H | Methyl group coupled to the adjacent H5 methine proton. |

Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment helps differentiate them by the number of attached protons.[12]

Table 3: Predicted ¹³C NMR and DEPT-135 Signals for Fenmetramide

Atom(s) Predicted δ (ppm) DEPT-135 Signal Assignment Rationale
C3 (C=O) 170 - 175 None Carbonyl carbon, characteristic downfield shift.
C7 (ipso-C) 135 - 140 None Quaternary aromatic carbon attached to the morpholine ring.
C8-C12 (Aromatic) 125 - 130 Positive (CH) Aromatic CH carbons.
C1 80 - 85 Negative (CH₂) Methylene carbon adjacent to oxygen.
C6 70 - 75 Positive (CH) Methine carbon adjacent to both the phenyl group and oxygen.
C5 50 - 55 Positive (CH) Methine carbon adjacent to nitrogen.

| C13 (CH₃) | 15 - 20 | Positive (CH₃) | Aliphatic methyl carbon. |

Building Connectivity with COSY

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13][14] This allows us to trace out the proton spin systems within the molecule.

  • Key Expected Correlation: A strong cross-peak will be observed between the methyl signal (H13, ~1.2 ppm) and the methine proton signal (H5, ~3.2 ppm), confirming their adjacency.

  • Morpholine Ring Correlations: A network of correlations will connect H5, H6, and the H1 methylene protons, confirming the integrity of the morpholine ring structure.

  • Aromatic Correlations: The multiplet in the aromatic region will show cross-peaks corresponding to ortho- and meta-couplings, confirming the phenyl ring system.

Assigning the Carbon Skeleton with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation between each proton and the carbon to which it is attached.[9][15] This is a powerful step for unambiguously assigning the protonated carbons.

  • The assigned H13 proton signal will correlate to the C13 carbon signal (~18 ppm).

  • The assigned H5 proton will correlate to the C5 carbon (~52 ppm).

  • The assigned H6 proton will correlate to the C6 carbon (~72 ppm).

  • The H1 methylene protons will correlate to the C1 carbon (~82 ppm).

  • Each aromatic proton will correlate to its respective aromatic carbon in the 125-130 ppm range.

Assembling the Full Structure with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to connect the molecular fragments and assign the non-protonated (quaternary) carbons.[10][16][17]

Diagram 3: Key expected HMBC correlations for Fenmetramide structural confirmation.

Crucial HMBC Correlations for Final Assembly:

  • H13 (methyl protons) to C5 and C6: The two-bond correlation (²J) to C5 and the three-bond correlation (³J) to C6 firmly place the methyl group at the C5 position.

  • H6 to C7 (ipso-carbon): This ²J correlation connects the morpholine ring to the phenyl ring at the correct position.

  • H5 and H1 to C3 (Carbonyl Carbon): These three-bond (³J) correlations from protons on both sides of the amide functionality unambiguously place the carbonyl group at the C3 position, confirming the morpholin-3-one core.

  • H6 to Phenyl Carbons: Correlations from H6 to the ortho-carbons of the phenyl ring (C8/C12) will also be visible, further cementing the connection.

Data Summary and Validation

By systematically applying this workflow, a complete and self-consistent set of NMR assignments can be generated. The final step is to compile all assignments into a single table. This table represents the validated "fingerprint" of Fenmetramide.

Table 4: Final Consolidated NMR Assignments for Fenmetramide (Predicted)

Atom No. ¹H δ (ppm) ¹³C δ (ppm) COSY Correlations Key HMBC Correlations
1 ~4.2 (m) ~82 H6 C3, C6
3 N/A ~172 N/A H1, H5, NH
4 (NH) ~6.0 (br s) N/A N/A C3, C5
5 ~3.2 (m) ~52 H6, H13 C3, C6, C13
6 ~4.6 (d) ~72 H1, H5 C5, C7, C8/C12
7 N/A ~138 N/A H6, H8/C12
8/12 ~7.3 (m) ~126 H9/H11 C6, C7, C10
9/11 ~7.4 (m) ~129 H8/H12, H10 C7
10 ~7.35 (m) ~128 H9/H11 C8/C12

| 13 | ~1.3 (d) | ~18 | H5 | C5, C6 |

Conclusion

The structural elucidation of a molecule like Fenmetramide is a systematic process that relies on the synergistic power of multiple NMR experiments. By progressing from simple 1D ¹H and ¹³C spectra to more complex 2D correlation experiments like COSY, HSQC, and HMBC, one can build a complete and unambiguous picture of molecular connectivity. The workflow described in this application note provides a robust framework that not only yields the correct structure but also ensures that every assignment is cross-validated by multiple points of data. This level of analytical rigor is essential for any scientific endeavor in the fields of chemistry and drug development.

References

  • Global Substance Registration System (GSRS). FENMETRAMIDE. [Link]

  • Wikipedia. Fenmetramide. [Link]

  • PubChem. Fenmetramide, (5S-cis)-. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MiMeDB. [1H, 13C]-HSQC NMR Spectrum. [Link]

  • Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. Magnetic Resonance in Chemistry. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted). [Link]

  • University of Ottawa. COSY. [Link]

  • University of California, Riverside. H-C multiple-bond correlations: HMBC. [Link]

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra. [Link]

  • MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • PubChem. Acetamide, N-(4-methylphenyl)-N-[4-methyl-2-[[2-(phenylamino)phenyl]methyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • NIST WebBook. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

  • CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • University of Southampton. N-(4-methylphenyl)acetamide. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • UC Santa Barbara. 2D 1H-13C HSQC. [Link]

  • NIST WebBook. Acetamide, N-(4-methylphenyl)-. [Link]

  • MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate. Part of the HMBC spectrum. [Link]

  • All About Drugs. 1H-1H COSY NMR. [Link]

  • Hindawi. Application of Standard HSQC‐ME Pulse Sequence on Benchtop NMR Devices for Quantitative Applications. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • University of Ottawa. Long-range heteronuclear correlation. [Link]

  • PubChem. Phenmetrazine. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-acetyl-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • Atlantic Technological University. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • PubChem. Spectral Information in PubChem. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

Sources

Application Notes and Protocols for Developing In Vitro Assays for Fenmetramide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Fenmetramide's Fungicidal Potential

Fenmetramide, a compound with a structural heritage linked to neuroactive molecules, presents an intriguing candidate for novel applications, including in the field of agrochemical development.[1] The exploration of new fungicidal agents is critical for global food security, and the repurposing of existing chemical scaffolds is a proven strategy for accelerating discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of in vitro assays to characterize the potential fungicidal activity of Fenmetramide.

Our approach is rooted in a hierarchical screening cascade, beginning with broad phenotypic assays to establish general antifungal efficacy and progressing to more specific, target-based assays to elucidate the potential mechanism of action. We will operate under the working hypothesis that Fenmetramide may function as a Succinate Dehydrogenase (SDH) inhibitor . SDH (also known as mitochondrial complex II) is a well-validated and commercially significant target for fungicides, playing a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] By targeting this vital enzyme, SDH inhibitors effectively shut down cellular respiration and energy production in susceptible fungi.[3]

This guide is designed to be a self-validating system. Each protocol is presented with the underlying scientific rationale, enabling researchers to not only execute the experiments but also to understand and troubleshoot them effectively. We will provide detailed, step-by-step methodologies, guidance on data analysis and interpretation, and visual workflows to ensure clarity and reproducibility.

Part 1: Phenotypic Screening for Antifungal Activity

The initial phase of characterization involves assessing the broad-spectrum antifungal activity of Fenmetramide. These assays determine if the compound has a general inhibitory effect on fungal growth and viability.

Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the direct impact of a compound on the vegetative growth of filamentous fungi.[4] We will describe a high-throughput method using a 96-well plate format, which is amenable to screening multiple concentrations and fungal species.

The ability of a compound to inhibit mycelial growth is a primary indicator of fungistatic or fungicidal activity. By measuring the reduction in fungal biomass in the presence of the test compound, we can quantify its potency. The use of a 96-well plate format significantly increases throughput compared to traditional agar plate methods.[2][5] The choice of growth medium is critical; Potato Dextrose Broth (PDB) is a common, nutrient-rich medium that supports the growth of a wide range of fungi.[6]

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis spore_prep Prepare Fungal Spore Suspension add_spores Inoculate with Spore Suspension spore_prep->add_spores compound_prep Prepare Fenmetramide Serial Dilutions add_compound Add Fenmetramide Dilutions compound_prep->add_compound add_compound->add_spores incubate Incubate (e.g., 25°C, 48-72h) add_spores->incubate read_plate Measure Absorbance (e.g., 600 nm) incubate->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

Caption: Workflow for the 96-well plate-based mycelial growth inhibition assay.

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal species (see Table 1) on Potato Dextrose Agar (PDA) plates until sporulation is observed.[7]

    • Harvest spores by flooding the plate with sterile 0.05% Tween 20 in water and gently scraping the surface with a sterile loop.[8]

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[8]

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Fenmetramide Serial Dilutions:

    • Prepare a stock solution of Fenmetramide in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution in sterile Potato Dextrose Broth (PDB) to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well flat-bottom plate):

    • Add 100 µL of each Fenmetramide dilution to triplicate wells.

    • Include a positive control (a known fungicide, e.g., a commercial SDHI) and a negative control (PDB with the same concentration of DMSO as the test wells).

    • Add 100 µL of the prepared spore suspension to each well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane and incubate at the optimal temperature for the fungal species (typically 25-28°C) for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)]

      • Where OD_test is the absorbance of the Fenmetramide-treated well, OD_control is the absorbance of the negative control well, and OD_blank is the absorbance of the uninoculated medium.

    • Plot the percent inhibition against the log of Fenmetramide concentration and determine the EC50 value (the concentration that causes 50% inhibition of growth) using a non-linear regression analysis.[9]

Spore Germination Inhibition Assay

This assay specifically assesses the effect of Fenmetramide on the initial stages of fungal development, which can be a distinct target for some fungicides.[10]

Inhibition of spore germination is a powerful fungicidal mechanism, as it prevents the initiation of infection.[4] This assay provides complementary information to the mycelial growth assay. A compound that is highly active in this assay may have a mode of action that targets processes specific to spore germination, such as cell wall synthesis or the activation of metabolic pathways required for germination.

  • Preparation of Spore Suspension and Test Compound:

    • Prepare a fungal spore suspension as described in the mycelial growth inhibition assay, but at a concentration of 5 x 10^4 spores/mL in a germination-supporting medium (e.g., a dilute nutrient broth or sterile water with 1% glucose).

    • Prepare serial dilutions of Fenmetramide in the germination medium.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each Fenmetramide dilution to triplicate wells.

    • Add 50 µL of the spore suspension to each well.

    • Include positive and negative controls as in the previous assay.

  • Incubation:

    • Incubate the plate at the optimal germination temperature for the fungal species (e.g., 25°C) for a period sufficient for germination to occur in the negative control (typically 6-24 hours).

  • Data Acquisition and Analysis:

    • Using an inverted microscope, examine at least 100 spores per well.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition:

      • % Inhibition = 100 * [1 - (% Germination_test / % Germination_control)]

    • Determine the EC50 value as described for the mycelial growth assay.

Part 2: Target-Based Assay - Succinate Dehydrogenase (SDH) Activity

Following the confirmation of antifungal activity in the phenotypic screens, the next logical step is to investigate the hypothesized mechanism of action: the inhibition of Succinate Dehydrogenase (SDH).

Rationale for Targeting SDH

SDH is an enzyme complex located in the inner mitochondrial membrane that links the TCA cycle and the electron transport chain.[7] Its inhibition disrupts cellular energy production, leading to fungal cell death. As a well-established fungicide target, numerous assays have been developed to measure its activity and inhibition.

SDH_Pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_products Cellular Energy Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q Pool SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Fenmetramide Fenmetramide (Hypothesized) Fenmetramide->SDH Inhibition

Caption: Hypothesized inhibition of the fungal electron transport chain by Fenmetramide.

In Vitro SDH Activity Assay

This assay directly measures the enzymatic activity of SDH in isolated fungal mitochondria and its inhibition by Fenmetramide.

SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis fungal_culture Grow Fungal Mycelia mito_isolation Isolate Mitochondria fungal_culture->mito_isolation add_mito Add Isolated Mitochondria mito_isolation->add_mito compound_prep Prepare Fenmetramide Dilutions add_compound Add Fenmetramide compound_prep->add_compound add_mito->add_compound add_reagents Add Substrate & Dye add_compound->add_reagents kinetic_read Kinetic Absorbance Reading add_reagents->kinetic_read calc_activity Calculate SDH Activity kinetic_read->calc_activity calc_ic50 Determine IC50 Value calc_activity->calc_ic50

Caption: Workflow for the in vitro succinate dehydrogenase (SDH) activity assay.

  • Isolation of Fungal Mitochondria:

    • Grow the selected fungus in liquid culture (e.g., PDB) to generate a significant amount of mycelia.

    • Harvest the mycelia by filtration.

    • Disrupt the fungal cells to release organelles. This can be achieved by grinding with glass beads or enzymatic digestion to produce protoplasts followed by gentle homogenization.[11]

    • Perform differential centrifugation to isolate the mitochondrial fraction. A low-speed spin (e.g., 1,000 x g) pellets cell debris, and a subsequent high-speed spin (e.g., 10,000 x g) of the supernatant pellets the mitochondria.[12][13]

    • Resuspend the mitochondrial pellet in a suitable buffer (e.g., a mannitol-sucrose buffer) and determine the protein concentration using a standard method like the Bradford assay.

  • SDH Activity Assay (Colorimetric):

    • This protocol is adapted from commercially available kits that use a dye such as 2,6-dichlorophenolindophenol (DCPIP), which is reduced by SDH and results in a decrease in absorbance at 600 nm.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Isolated mitochondria (a standardized amount based on protein concentration)

      • Fenmetramide at various concentrations (or solvent control)

    • Pre-incubate for a short period to allow for potential inhibitor binding.

    • Initiate the reaction by adding the succinate substrate and the DCPIP dye.

    • Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA600/min) for each well. This is proportional to the SDH activity.

    • Calculate the percentage of SDH inhibition for each Fenmetramide concentration relative to the solvent control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of Fenmetramide concentration.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the results of these assays.

Table 1: Selection of Fungal Species for Screening

The choice of fungal species for screening should be guided by their relevance to agriculture and their known sensitivity to different classes of fungicides.

Fungal SpeciesCommon Disease CausedRationale for InclusionRecommended Growth Medium
Botrytis cinereaGray MoldA common and economically important plant pathogen with a broad host range.Potato Dextrose Agar (PDA)[7]
Fusarium graminearumFusarium Head Blight of WheatA major pathogen of cereal crops that produces mycotoxins.PDA or V8 Juice Agar[3]
Alternaria solaniEarly Blight of Potato and TomatoA common foliar pathogen of solanaceous crops.V8 Juice Agar[14]
Sclerotinia sclerotiorumWhite MoldA devastating pathogen with a very broad host range, including many vegetable and field crops.PDA
Aspergillus nigerBlack MoldA common saprophytic fungus, often used in industrial microbiology and as a model organism.PDA or Malt Extract Agar
Table 2: Example Data Presentation for Mycelial Growth Inhibition Assay

The results of the mycelial growth inhibition assay should be summarized to show the EC50 values for Fenmetramide against the tested fungal species.

Fungal SpeciesFenmetramide EC50 (µg/mL)95% Confidence IntervalPositive Control (e.g., Boscalid) EC50 (µg/mL)
Botrytis cinerea[Insert Value][Insert Range][Insert Value]
Fusarium graminearum[Insert Value][Insert Range][Insert Value]
Alternaria solani[Insert Value][Insert Range][Insert Value]
Sclerotinia sclerotiorum[Insert Value][Insert Range][Insert Value]
Aspergillus niger[Insert Value][Insert Range][Insert Value]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of Fenmetramide's potential as a fungicide. By following this hierarchical approach, from broad phenotypic screening to a specific, target-based assay, researchers can efficiently gather the necessary data to evaluate its efficacy and elucidate its mechanism of action. The emphasis on scientific rationale and detailed, step-by-step instructions is intended to ensure the generation of robust and reproducible data, thereby accelerating the discovery and development of novel solutions for crop protection.

References

  • Clement, J. A., & Snell, B. K. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 67(9), 3805–3810. [Link]

  • Franklin RB et al. (1974). Metabolism of orally administered phenmetrazine in man. Biochem Soc Trans, 2(5), 877-8.
  • Gao, C., Liu, Y., & Wang, J. (2018). Potato Dextrose Agar Antifungal Susceptibility Testing for Yeasts and Molds: Evaluation of Phosphate Effect on Antifungal Activity of CMT-3. Antimicrobial Agents and Chemotherapy, 62(12), e01483-18. [Link]

  • Hawkins, C., & Cools, H. (2022). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Journal of Fungi, 8(2), 123.
  • Kolar, M., & Gantar, A. (2019). Preparation of Mitochondria from Filamentous Fungi. In Methods in Molecular Biology (Vol. 1923, pp. 121-130). Humana, New York, NY.
  • Li, H., & Yang, G. F. (2020). Discovery of succinate dehydrogenase fungicide via computational substitution optimization.
  • Mamza, W. S., Zarafi, A. B., & Alabi, O. (2008). In vitro evaluation of six fungicides on radial mycelial growth and regrowth of Fusarium pallidoroseum isolated from castor (Ricinus communis) in Samaru, Nigeria. African Journal of General Agriculture, 4(2), 123-127.
  • Ritz, C., & Streibig, J. C. (2018). Significant Influence of EC50 Estimation by Model Choice and EC50 Type. Plant Disease, 102(11), 2124-2130. [Link]

  • The Fungi Foundry. (n.d.). How to Create Agar Plates | Master Mycological Skills. Retrieved from [Link]

  • Wikipedia. (2023). Fenmetramide. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 946553. [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • Ben-Daniel, B., & Bar-Nun, N. (2023). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Research in Environmental & Applied Mycology (Journal of Fungal Biology), 13(1), 1-17.
  • Bertrand, H. (1997). Method for the isolation of circular mitochondrial plasmids from filamentous fungi. Fungal Genetics Reports, 44(1), 3.
  • HiMedia Laboratories. (n.d.). V8 Juice Agar. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Klich, M. A. (2002). Identification of common Aspergillus species. Centraalbureau voor Schimmelcultures.
  • Microbe Notes. (2022). Potato Dextrose Agar (PDA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]

  • Penn State Extension. (n.d.). Part 2: Media for Pythium Culture. Retrieved from [Link]

  • protocols.io. (2023). Mitochondrial isolation protocol. [Link]

  • ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?. Retrieved from [Link]

  • The University of Manchester. (2024). Quantification of Fungal Spore Germination. Retrieved from [Link]

  • Syngenta Ornamentals UK. (2020). Guide to the main fungicide modes of action. Retrieved from [Link]

  • Ben-Daniel, B., & Bar-Nun, N. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Research in Environmental & Applied Mycology (Journal of Fungal Biology), 12(1), 1-17.
  • CRAN. (2020). ec50estimator. Retrieved from [Link]

  • de Oliveira, A. C. A., & de Souza, E. L. (2018). In vitro and in planta investigation of succinate dehydrogenase inhibitor resistance conferred by target-site amino acid substitutions in Puccinia horiana, chrysanthemum white rust. Pest Management Science, 74(11), 2635-2643.
  • dos Santos, F. A., & de Souza, A. L. (2015). Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance. Plant Disease, 99(11), 1561-1568.
  • Frontiers in Microbiology. (2022). Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores. [Link]

  • Meletiadis, J., Mouton, J. W., Meis, J. F., & Verweij, P. E. (2001). Analysis of Growth Characteristics of Filamentous Fungi in Different Nutrient Media. Journal of Clinical Microbiology, 39(2), 478–484. [Link]

  • MDPI. (2023). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. [Link]

  • MDPI. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. [Link]

  • Microbe Online. (2014). Common Fungal Culture Media: Their Uses. Retrieved from [Link]

  • NIH. (2022). Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination. mBio, 13(1), e03572-21. [Link]

  • protocols.io. (2019). 96-well Plate Growth Curve Setup. [Link]

  • protocols.io. (2023). High-throughput 96-well assay to measure impact of polyphenolic compounds on fungal growth. [Link]

  • PubMed Central (PMC). (2011). A simple and reproducible 96 well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing. Journal of Visualized Experiments, (54), e2852. [Link]

  • ResearchGate. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates. Retrieved from [Link]

  • ResearchGate. (2022). How can I prepare V8 juice manually for Isolating Phytophthora spp.?. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Preparation and Storage of Fenmetramide Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, validation, and storage of Fenmetramide solutions for use in research and drug development settings. Given that Fenmetramide is a patented compound that was never commercially marketed, established public data on its handling is scarce[1]. Therefore, this guide synthesizes first-principle chemical handling techniques with best practices for analogous small molecules to establish a reliable and self-validating workflow. The protocol emphasizes safety, accuracy in concentration, and long-term stability, ensuring the integrity of experimental results.

Introduction to Fenmetramide

Fenmetramide (Chemical Formula: C₁₁H₁₃NO₂, Molar Mass: 191.23 g/mol ) is a 5-ketone derivative of phenmetrazine[1][2]. It was originally patented by McNeil Laboratories in the 1960s as a potential antidepressant but was never brought to market, leaving its pharmacological profile largely uncharacterized in public literature[1]. For researchers investigating its properties, the absence of standardized preparation methods presents a critical challenge. An improperly prepared or stored solution can lead to inaccurate dosing, degradation of the active compound, and ultimately, invalid experimental data. This protocol provides a robust framework to mitigate these risks.

Critical Safety & Handling Protocols

As specific toxicological data for Fenmetramide is not widely available, it is imperative to treat it as a compound of unknown toxicity and handle it with appropriate precautions. General safety guidelines for handling chemical substances should be strictly followed[3].

  • Engineering Controls : All initial handling of solid Fenmetramide and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE) : At a minimum, standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and ANSI-rated safety glasses or goggles. When handling the solid powder, consider double-gloving.

  • Waste Disposal : Dispose of all waste materials (contaminated gloves, vials, pipette tips) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of Fenmetramide solutions down the drain[4].

Materials and Equipment

3.1 Consumables & Reagents

  • Fenmetramide (solid powder, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Ethanol (200 Proof, anhydrous), ACS grade or higher

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, single-use polypropylene cryovials

  • 0.22 µm sterile syringe filters (if preparing solutions for cell-based assays)

  • Pipette tips

3.2 Equipment

  • Analytical balance (readability of 0.1 mg or better)

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Class A volumetric flasks

  • Refrigerator (2-8°C)

  • Freezers (-20°C and -80°C)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for validation[5].

Protocol 1: Preparation of a High-Concentration Stock Solution

The causality behind this protocol is to create a precisely concentrated, stable stock that can be reliably diluted for various experimental needs. The choice of solvent is critical and often depends on the downstream application.

4.1 Pre-Protocol: Solvent Selection & Solubility Test

Since public solubility data for Fenmetramide is unavailable, a preliminary small-scale test is mandatory. DMSO is a common choice for creating high-concentration stocks of organic molecules for in vitro studies, while ethanol may be preferred for some in vivo applications.

  • Weigh : Accurately weigh approximately 1-2 mg of Fenmetramide into two separate vials.

  • Test DMSO : To the first vial, add the solvent in small increments (e.g., 20 µL) to test solubility. Vortex thoroughly between additions. Observe the concentration at which the compound fully dissolves.

  • Test Ethanol : Repeat the process for the second vial using ethanol.

  • Decision : Select the solvent that achieves the desired stock concentration with the smallest volume, ensuring complete dissolution. For this protocol, we will proceed with DMSO, a common aprotic solvent highly effective for dissolving a wide range of pharmaceuticals[6].

4.2 Step-by-Step Preparation of a 50 mM Stock Solution in DMSO

Scientist's Note: A high-concentration stock minimizes the volume of solvent added to an experimental system, which is crucial for preventing solvent-induced artifacts.

  • Calculation : Determine the mass of Fenmetramide required.

    • Formula : Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molar Mass ( g/mol ) / 1000

    • Example for 1 mL of 50 mM stock : Mass = 50 mM × 1 mL × 191.23 g/mol / 1000 = 9.56 mg

  • Weighing : In a chemical fume hood, carefully weigh the calculated mass (e.g., 9.56 mg) of Fenmetramide powder and place it into a sterile, amber glass vial.

  • Dissolution :

    • Add approximately 80% of the final desired volume of anhydrous DMSO (e.g., 800 µL for a 1 mL final volume) to the vial.

    • Cap the vial tightly and vortex for 2-3 minutes.

    • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes at room temperature. Sonication uses ultrasonic waves to create cavitation, which provides the energy needed to break down the crystal lattice and facilitate dissolution.

  • Final Volume Adjustment : Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). Invert the vial several times to ensure homogeneity.

  • Sterilization (for cell-based assays) : If the solution will be used in a sterile environment, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, amber vial. This is critical to prevent microbial contamination of cell cultures.

Protocol 2: Quality Control and Concentration Verification

Trustworthiness: A protocol is only as good as its validation. Direct verification of the stock solution's concentration and purity is a non-negotiable step for ensuring data integrity. This transforms the protocol into a self-validating system.

5.1 Recommended Method: LC-MS/MS or HPLC

Liquid Chromatography, particularly when coupled with mass spectrometry, offers unparalleled sensitivity and specificity for quantifying small molecules[7][8].

5.2 Experimental Workflow for Validation

  • Prepare a Standard Curve : Create a series of known Fenmetramide concentrations (e.g., from 1 µM to 100 µM) by serially diluting the stock solution.

  • Prepare QC Sample : Prepare a quality control (QC) sample by diluting the newly prepared stock solution to a concentration within the standard curve's range (e.g., 50 µM).

  • Analyze : Run the standard curve and the QC sample on a validated LC-MS/MS or HPLC-UV system[5].

  • Validate : The calculated concentration of the QC sample should be within ±15% of its theoretical value. The analysis should also confirm the absence of significant impurities or degradation products.

Solution Storage and Stability

Improper storage is a common source of experimental variability. The following guidelines are based on best practices for preserving the chemical integrity of pharmacological agents[9].

Storage ConditionTemperatureDurationRationale & Best Practices
Working Dilutions 2-8°C≤ 7 daysFor aqueous dilutions used frequently. Protect from light. Refrigeration slows down potential microbial growth and chemical degradation[10].
Short-Term Stock -20°C1-3 monthsFor the main stock solution. Aliquot into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles[11][12].
Long-Term Archive -80°C> 3 monthsProvides maximum stability by significantly reducing molecular motion and chemical degradation rates. Ensure vials are tightly sealed to prevent solvent evaporation.

Key Storage Principles:

  • Aliquot : Never work directly from a master stock solution. Aliquot the stock into smaller, single-use volumes in polypropylene cryovials. This minimizes the risk of contamination and degradation from multiple freeze-thaw cycles.

  • Protect from Light : Store all solutions in amber vials or wrap clear vials in aluminum foil. Light can provide the activation energy for photolytic degradation[9][12].

  • Prevent Evaporation : Use vials with high-quality, PTFE-lined screw caps to ensure an airtight seal, especially for long-term storage where solvent evaporation can alter the concentration.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for preparing and validating Fenmetramide solutions.

Fenmetramide_Workflow cluster_prep Protocol 1: Stock Solution Preparation cluster_qc Protocol 2: Quality Control cluster_storage Storage & Use calc 1. Calculate Mass (M.W. = 191.23 g/mol) weigh 2. Weigh Solid Fenmetramide (in fume hood) calc->weigh Mass needed dissolve 3. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve Add solvent vol_adj 4. Adjust to Final Volume dissolve->vol_adj Bring to volume sterile_filter 5. Sterile Filter (Optional) (for cell-based assays) vol_adj->sterile_filter qc 6. QC by LC-MS/MS or HPLC (Verify Concentration & Purity) vol_adj->qc Non-sterile Stock sterile_filter->qc Validated Stock aliquot 7. Aliquot into Single-Use Vials qc->aliquot Concentration Verified storage_long Long-Term Storage (-80°C) aliquot->storage_long storage_short Short-Term Storage (-20°C) aliquot->storage_short working_dil Prepare Working Dilutions (Store at 2-8°C) storage_short->working_dil Thaw as needed

Caption: Workflow for Fenmetramide solution preparation, validation, and storage.

References

  • U.S. Pharmacopeia. (2004). USP SDS US - USP-MSDS.
  • Pharmacon Corp. (2008).
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2024).
  • Spectrum Chemical. (2021).
  • PubChem. Fenmetramide, (5S-cis)-.
  • Cayman Chemical. (2025). Safety Data Sheet - 3-Fluorophenmetrazine (hydrochloride).
  • Al-Arifi, M. N. (2014).
  • Global Substance Registr
  • Wikipedia contributors. (2025). Fenmetramide. Wikipedia.
  • LHSC. (n.d.).
  • ResearchGate. (n.d.). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
  • PubChem. Phenmetrazine.
  • ResearchGate. (n.d.).
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • HumanCare NY. (2025). How to Store Medications Properly for Maximum Effectiveness.
  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines.
  • Dai, Y., et al. (2015).
  • protocols.io. (2025).

Sources

Application Note & Protocols: High-Throughput Screening for Novel Fenmetramide Analogs as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Fenmetramide Analogs

Fenmetramide is a morpholinone derivative historically patented as an antidepressant, though never marketed.[1] Structurally related to the psychostimulant phenmetrazine, its true value in modern drug discovery may lie in a different therapeutic area altogether.[2] A growing class of fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), has highlighted the therapeutic potential of targeting mitochondrial Complex II (SDH) for various applications, from agriculture to oncology.[3][4] SDH is a critical enzyme that uniquely functions in both the Krebs cycle and the electron transport chain, making it a pivotal hub for cellular energy metabolism.[5] Dysfunction in SDH is linked to several pathologies, including hereditary paraganglioma and certain cancers.[6]

The core chemical scaffold of Fenmetramide presents an intriguing starting point for the discovery of novel SDH inhibitors. By systematically synthesizing and screening a library of Fenmetramide analogs, we aim to identify novel chemical entities with high potency and selectivity for SDH. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust, high-throughput screening (HTS) assays to achieve this goal. We will detail the scientific principles behind assay selection, provide validated, step-by-step protocols, and offer insights into data analysis and quality control.

Scientific Principles of SDH Activity Assays

The catalytic function of SDH is to oxidize succinate to fumarate, transferring two electrons to its covalently bound FAD cofactor, which then passes them to ubiquinone (Coenzyme Q) in the inner mitochondrial membrane.[3] HTS assays for SDH inhibitors are designed to measure this catalytic activity, typically by using artificial electron acceptors that change their optical properties upon reduction.

Colorimetric Detection using DCPIP

A classic and robust method for measuring SDH activity involves the use of 2,6-dichlorophenolindophenol (DCPIP), a blue-colored redox dye.[7][8] In the assay, electrons from succinate oxidation are transferred by SDH to DCPIP, which is reduced to a colorless form. The rate of this color change, monitored as a decrease in absorbance at 600 nm, is directly proportional to SDH activity.[5][9] This method is cost-effective, reliable, and well-suited for HTS formats.[5]

Luminescence-Based Detection

Modern HTS often favors luminescence-based assays due to their high sensitivity, broad dynamic range, and lower susceptibility to interference from colored or fluorescent compounds. While direct luminescence assays for SDH are less common, its activity can be coupled to downstream luminescent readouts, such as ATP production. A decrease in ATP levels, measured using a luciferase/luciferin system, can indicate upstream inhibition of the electron transport chain, including SDH. For screening campaigns, it is crucial to use orthogonal assays to confirm that hits from an ATP-based assay are specific to SDH.[10][11]

This guide will focus on the DCPIP-based colorimetric assay due to its direct measurement of SDH activity, robustness, and widespread accessibility.

HTS Assay Development and Workflow

A successful HTS campaign relies on a meticulously developed and validated assay.[12][13] The primary goal is to create an assay window that clearly distinguishes between inhibited (positive control) and uninhibited (negative control) enzyme activity, ensuring the reliable identification of "hits."[14]

Key Optimization Parameters
  • Enzyme Source: Isolated mitochondria from tissue (e.g., bovine heart) or cultured cells are common sources of SDH. The concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Substrate Concentration (Succinate): The concentration of succinate should be at or near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • DCPIP Concentration: The concentration of DCPIP must be sufficient to act as an electron acceptor without causing substrate inhibition or high background absorbance.

  • Compound Pre-incubation: A pre-incubation period of the enzyme with the library compounds allows for inhibitor binding to reach equilibrium before the reaction is initiated with the substrate.

HTS Workflow Diagram

The overall process from library preparation to hit confirmation follows a standardized, automated workflow. High-throughput screening is a drug discovery process that enables automated testing of large numbers of compounds against a specific biological target.[14]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Plating 1. Compound Library Plating (384-well plates) Enzyme_Addition 3. Enzyme (SDH) Addition & Pre-incubation Compound_Plating->Enzyme_Addition Control_Plating 2. Control Plating (Positive & Negative) Control_Plating->Enzyme_Addition Substrate_Addition 4. Substrate/DCPIP Addition (Initiate Reaction) Enzyme_Addition->Substrate_Addition Kinetic_Read 5. Kinetic Absorbance Read (e.g., 600 nm over 15 min) Substrate_Addition->Kinetic_Read Data_QC 6. Data QC & Normalization (Calculate Z'-factor) Kinetic_Read->Data_QC Hit_ID 7. Hit Identification (% Inhibition > Cutoff) Data_QC->Hit_ID Hit_Confirmation 8. Hit Confirmation & Dose-Response Hit_ID->Hit_Confirmation SDH_Mechanism cluster_membrane Inner Mitochondrial Membrane SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate DCPIP_ox DCPIP (Oxidized) Blue SDH->DCPIP_ox e- transfer Succinate Succinate Succinate->SDH Oxidation DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Reduction Fenmetramide Fenmetramide Analog (Inhibitor) Fenmetramide->SDH Inhibition

Caption: Mechanism of the DCPIP-based SDH activity assay.

Conclusion and Next Steps

The methodologies described provide a robust framework for the high-throughput screening of Fenmetramide analogs to identify novel inhibitors of succinate dehydrogenase. A well-optimized and validated DCPIP-based colorimetric assay offers a reliable and cost-effective platform for primary screening. [15]Compounds identified as primary hits (e.g., >50% inhibition at 10 µM) should be subjected to a rigorous hit confirmation and validation cascade. This includes:

  • Hit Confirmation: Re-testing the primary hits from a freshly prepared sample.

  • Dose-Response Curves: Determining the potency (IC50) of confirmed hits.

  • Orthogonal Assays: Validating hits in a secondary assay that uses a different detection principle to rule out technology-specific artifacts. [16]4. Selectivity Profiling: Testing hits against other mitochondrial complexes and related dehydrogenases to assess specificity.

By following these protocols and best practices, research teams can efficiently screen large compound libraries and accelerate the discovery of new chemical probes or potential therapeutic leads targeting mitochondrial metabolism.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247–252.
  • Sunlong Biotech. (n.d.). Succinate Dehydrogenase (SDH)Activity Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023). Z-factor. Retrieved from [Link]

  • CliniSciences. (n.d.). Succinate Dehydrogenase (Complex II) Assay Kit. Retrieved from [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]

  • Abbkine. (2026). CheKine™ Micro Mitochondrial complexⅡ Activity Assay Kit (Abbkine KTB1860): A Practical Guide to Precise SDH Activity Quantification. Retrieved from [Link]

  • Signosis. (n.d.). Succinate Dehydrogenase Assay Kit (100 Tests). Retrieved from [Link]

  • Kluckova, K., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 437(1), 17-19. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]

  • Elabscience. (n.d.). Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). Retrieved from [Link]

  • Biocompare. (n.d.). Succinate Dehydrogenase Assay Kits. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • LabTech Insights. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenmetramide, (5S-cis)-. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2025). Fenmetramide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Database. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : C. elegans as a Disease Model: Molecular Perspectives: 2nd Edition. Retrieved from [Link]

  • Rich, P. R., & Malingre, L. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 269. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]

  • Wang, C., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS chemical biology, 16(8), 1318–1324. [Link]

  • Global Substance Registration System. (n.d.). FENMETRAMIDE. Retrieved from [Link]

  • Sagnou, M., et al. (2019). Mitochondria Targeting with Luminescent Rhenium(I) Complexes. Molecules, 24(20), 3662. [Link]

  • Elabscience. (n.d.). Mitochondrial Complex II Activity Assay Kit (E-BC-K150-M). Retrieved from [Link]

  • Yang, Y., et al. (2020). A mitochondria-targeting time-gated luminescence probe for hypochlorous acid based on a europium complex. Journal of Materials Chemistry B, 8(3), 473-480. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Vinogradov, A. D., et al. (1976). [Kinetic and structural characteristics of succinate dehydrogenase components reacting with natural and artificial electron acceptors]. Biokhimiia, 41(1), 3-13. [Link]

  • Xu, G., et al. (2025). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Grivennikova, V. G., & Vinogradov, A. D. (1977). Studies on the succinate dehydrogenating system. I. Kinetics of the succinate dehydrogenase interaction with a semiquindiimine radical of N,N,N',N'-tetramethyl-p-phenylenediamine. Biochimica et biophysica acta, 481(1), 25–36. [Link]

Sources

Use of Fenmetramide in monoamine reuptake inhibitor studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Forward: A Guide to Characterizing Novel Monoamine Transporter Ligands

This document provides a comprehensive guide for the in-vitro characterization of Fenmetramide, a structural analog of phenmetrazine, as a monoamine reuptake inhibitor. While Fenmetramide was patented in the 1960s as a potential antidepressant, it was never marketed, and detailed public pharmacological data remains scarce.[1] Its structural similarity to phenmetrazine, a known potent dopamine (DA) and norepinephrine (NE) releasing agent and reuptake inhibitor, suggests a high probability of significant activity at the dopamine transporter (DAT) and norepinephrine transporter (NET).[2]

These application notes are designed to serve as a practical, field-tested framework for any researcher seeking to elucidate the pharmacological profile of Fenmetramide or similar novel compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols serve as a self-validating system for generating robust and reliable data. The methodologies detailed herein—radioligand binding and synaptosomal uptake assays—represent the gold standard for defining a compound's affinity and potency at monoamine transporters.[3][4]

Section 1: Pharmacological Rationale & Experimental Design

Monoamine transporters (DAT, NET, and SERT) are critical regulators of neurotransmission, clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[5] Compounds that inhibit this reuptake process increase the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[6][7]

To fully characterize Fenmetramide's interaction with these transporters, a two-pronged in-vitro approach is essential:

  • Radioligand Binding Assays: These assays quantify the affinity of a compound for the transporter protein. By measuring how effectively Fenmetramide displaces a known high-affinity radiolabeled ligand, we can determine its inhibitory constant (Kᵢ). A low Kᵢ value signifies high binding affinity. This is a direct measure of the drug-target interaction.[3]

  • Synaptosomal Uptake Assays: These assays measure the functional potency of a compound. Using synaptosomes—resealed nerve terminals isolated from brain tissue—we can measure the compound's ability to inhibit the actual transport of radiolabeled monoamines (e.g., [³H]Dopamine) into the presynaptic terminal.[8] This provides a half-maximal inhibitory concentration (IC₅₀), which reflects the compound's ability to block the transporter's biological function.[4]

Comparing the Kᵢ from binding assays and the IC₅₀ from uptake assays provides a more complete picture of the compound's mechanism of action.

Predicted Pharmacological Profile

Based on its structural heritage, Fenmetramide is hypothesized to be a selective DAT/NET inhibitor. The following table is a template for summarizing the experimental data generated using the protocols in this guide. For context, typical Kᵢ values for cocaine, a non-selective inhibitor, are included.[9]

Target Parameter Fenmetramide (Experimental Value) Cocaine (Reference Value)
DAT Binding Affinity (Kᵢ, nM)To be determined~200-600 nM
Uptake Inhibition (IC₅₀, nM)To be determined~200-700 nM
NET Binding Affinity (Kᵢ, nM)To be determined~200-500 nM
Uptake Inhibition (IC₅₀, nM)To be determined~30-300 nM
SERT Binding Affinity (Kᵢ, nM)To be determined~200-700 nM
Uptake Inhibition (IC₅₀, nM)To be determined~200-800 nM

Section 2: Core Experimental Protocols

Protocol 2.1: Radioligand Binding Competition Assay

This protocol determines the binding affinity (Kᵢ) of Fenmetramide for DAT, NET, and SERT by measuring its ability to compete with established high-affinity radioligands.

Principle: Cell membranes expressing the target transporter are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (Fenmetramide). The amount of radioligand bound to the transporter decreases as the concentration of the competing test compound increases. This displacement curve is used to calculate the IC₅₀, which is then converted to the Kᵢ.[3]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT, frontal cortex for NET) or membranes from cells recombinantly expressing the human transporters in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[10]

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Pierce™ BCA Protein Assay.[10][11]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-displacing ligand (e.g., 10 µM Benztropine for DAT), 50 µL radioligand solution, and 150 µL of membrane preparation.[6]

    • Test Compound Wells: Add 50 µL of Fenmetramide solution (at 8-12 different concentrations, e.g., 0.1 nM to 10 µM), 50 µL radioligand solution, and 150 µL of membrane preparation.

    • Expert Tip: Use established radioligands such as [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Paroxetine for SERT, at a concentration close to their Kₔ value.[12]

  • Incubation:

    • Incubate the plate for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature, depending on the radioligand) with gentle agitation to reach equilibrium.[6][10]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.[10]

    • Wash the filters rapidly four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters completely.

    • Place filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of Fenmetramide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Protocol 2.2: Synaptosomal Monoamine Uptake Inhibition Assay

This protocol determines the functional potency (IC₅₀) of Fenmetramide by measuring its ability to block the uptake of radiolabeled monoamines into isolated nerve terminals.

Principle: Synaptosomes are metabolically active nerve terminals that retain functional transporters. They are incubated with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) in the presence of varying concentrations of Fenmetramide. A potent inhibitor will prevent the uptake of the radiolabel, resulting in a lower radioactive signal inside the synaptosomes.[8]

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Rapidly dissect the brain region of interest (e.g., mouse striatum) in ice-cold homogenization buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4).[8][13]

    • Homogenize the tissue with 10-12 gentle strokes using a motor-driven glass-Teflon homogenizer.[13]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C.[8]

    • Discard the supernatant. The resulting pellet (P2) is the crude synaptosomal fraction.

    • Gently resuspend the P2 pellet in a suitable volume of ice-cold uptake buffer (e.g., a Krebs-Ringer-HEPES buffer containing D-glucose and ascorbic acid).[8]

    • Expert Tip: Perform all steps at 4°C to maintain synaptosome viability and function. The use of isotonic sucrose is critical to prevent lysis of the nerve terminals during homogenization.[14]

  • Uptake Assay:

    • Pre-warm synaptosome aliquots to 37°C for 5-10 minutes.

    • In a 96-well plate, add varying concentrations of Fenmetramide.

    • Include control wells: for total uptake (no inhibitor) and for non-specific uptake (e.g., 10 µM Cocaine or by performing the incubation at 4°C).[8]

    • Initiate the uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.

  • Termination and Filtration:

    • Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold uptake buffer to trap the synaptosomes and remove external radiolabel.

  • Quantification:

    • Dry the filters and measure the radioactivity using a liquid scintillation counter as described in Protocol 2.1.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-Specific Uptake (CPM).

    • Normalize the data as a percentage of the maximal specific uptake (the control wells with no inhibitor).

    • Plot the percent inhibition against the log concentration of Fenmetramide.

    • Use non-linear regression to fit the data and determine the IC₅₀ value.

Section 3: Visualization of Workflows and Mechanisms

Clear visualization of experimental processes and biological mechanisms is key to understanding and executing complex protocols.

Mechanism of Action at the Synapse

cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal vesicle Synaptic Vesicles (Dopamine) release Release dat Dopamine Transporter (DAT) da Dopamine release->da reuptake Reuptake da->reuptake receptor Dopamine Receptors da->receptor Signal fen Fenmetramide fen->dat Blocks

Caption: Fenmetramide blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Radioligand Binding Assay Workflow

start Start: Prepare Membranes (e.g., Striatal Tissue) incubate Incubate Membranes with: 1. Radioligand ([³H]WIN 35,428) 2. Test Compound (Fenmetramide) start->incubate filter Rapid Vacuum Filtration (Separate Bound from Free) incubate->filter nsb Control: Non-Specific Binding (e.g., 10µM Benztropine) nsb->filter Define Baseline count Scintillation Counting (Measure Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end Result: Binding Affinity (Kᵢ) analyze->end

Caption: Workflow for determining Fenmetramide's binding affinity (Kᵢ).

Synaptosome Uptake Assay Workflow

start Start: Isolate Synaptosomes (Homogenization & Centrifugation) preincubate Pre-incubate Synaptosomes with Fenmetramide at 37°C start->preincubate initiate Initiate Uptake with Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) preincubate->initiate terminate Terminate Uptake via Rapid Filtration initiate->terminate count Scintillation Counting (Measure Internalized Radioactivity) terminate->count analyze Data Analysis (Calculate IC₅₀) count->analyze end Result: Functional Potency (IC₅₀) analyze->end

Sources

Application Notes & Protocols: The Use of Fungicide Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles and practices for utilizing fungicide reference standards in analytical chemistry. It addresses a common point of confusion regarding the identity of certain fungicides and proceeds to establish a detailed protocol using fenhexamid as an exemplary case. This document is intended to equip researchers, quality control analysts, and formulation scientists with the necessary knowledge to ensure data integrity, and regulatory compliance through the correct application of certified reference materials.

Introduction: Clarifying the Subject and the Critical Role of Reference Standards

In the exacting field of analytical chemistry, precision and accuracy are paramount. The foundation of reliable quantitative analysis lies in the use of highly characterized reference standards.[1] These standards serve as the benchmark against which unknown sample concentrations are measured, ensuring the validity of analytical data across different laboratories and instruments.[2]

A point of clarification is necessary at the outset. The query for "Fenmetramide" as a fungicide reference standard appears to stem from a nomenclature confusion. Fenmetramide is documented as a derivative of phenmetrazine, patented in the 1960s as an antidepressant, but never brought to market.[3] There is no record in authoritative pesticide and chemical databases of a fungicide named fenmetramide. It is plausible that this name has been mistaken for other fungicides with similar-sounding names, such as fenhexamid , fenpropimorph, or fenamidone. One publication lists fenmetramide as an antidepressant in the same context as the antifungals amorolfine and tridemorph, which may contribute to this confusion.[4]

This guide will therefore proceed by using Fenhexamid , a widely used and analytically relevant fungicide, as the primary example to illustrate the principles and protocols for the use of a reference standard. Fenhexamid is a hydroxyanilide fungicide effective against a range of plant pathogenic fungi.[5]

Analytical reference standards are indispensable for a variety of applications in the agrochemical industry, including:

  • Active Ingredient Quantification: Determining the precise concentration of the active ingredient in a formulated product.

  • Residue Analysis: Measuring trace amounts of the fungicide in environmental samples (e.g., soil, water) and agricultural commodities.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, linearity, and specificity.[6]

  • Impurity Profiling: Identifying and quantifying impurities in the technical grade active ingredient or formulated product.

The use of certified reference materials (CRMs) is often mandatory for laboratories accredited under ISO/IEC 17025 to ensure metrological traceability of measurement results.[7]

Physicochemical Properties of Fenhexamid

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.

PropertyValue
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
CAS Number 126833-17-8
Molecular Formula C₁₄H₁₇Cl₂NO₂
Molecular Weight 302.20 g/mol
Appearance Solid
SMILES String CC1(CCCCC1)C(=O)Nc2ccc(O)c(Cl)c2Cl
InChI Key VDLGAVXLJYLFDH-UHFFFAOYSA-N

(Data sourced from LGC Standards and Sigma-Aldrich)[8][9]

Protocol for the Preparation and Use of a Fenhexamid Reference Standard for HPLC Analysis

This protocol outlines the steps for preparing a stock solution and calibration standards of fenhexamid for use in High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • Fenhexamid certified reference material (CRM)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Ultrasonic bath

  • 0.22 µm syringe filters

3.2. Preparation of the Primary Stock Solution (1000 µg/mL)

  • Equilibration: Allow the sealed container of the fenhexamid CRM to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation from affecting the gravimetric measurement.

  • Weighing: Accurately weigh approximately 25 mg of the fenhexamid CRM into a clean weighing boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed fenhexamid into a 25 mL Class A volumetric flask. Add approximately 15 mL of HPLC-grade acetonitrile and sonicate for 10 minutes, or until the CRM is fully dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with acetonitrile. Cap the flask and invert it at least 20 times to ensure homogeneity.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the purity of the CRM and the exact weight.

    • Concentration (µg/mL) = (Weight of CRM (mg) × Purity of CRM) / Volume of flask (mL) × 1000

  • Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and initials of the analyst. Store at 2-8°C, protected from light.

3.3. Preparation of Intermediate and Working Calibration Standards

Prepare a series of calibration standards by serial dilution of the primary stock solution. The concentration range should bracket the expected concentration of fenhexamid in the samples to be analyzed.

  • Example Dilution Scheme for a 5-Point Calibration Curve (1.0 - 20.0 µg/mL):

    • Intermediate Standard (100 µg/mL): Pipette 10 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.

    • Working Standards: Prepare the working standards from the 100 µg/mL intermediate standard as described in the table below, using acetonitrile as the diluent.

Target Concentration (µg/mL)Volume of Intermediate Standard (100 µg/mL)Final Volume (mL)
20.02.0 mL10
10.01.0 mL10
5.00.5 mL10
2.50.25 mL10
1.00.1 mL10

3.4. HPLC System Suitability and Calibration

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the mid-point calibration standard (e.g., 5.0 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be within the limits specified by your laboratory's standard operating procedures (e.g., <2%).

  • Calibration Curve Construction: Inject each calibration standard in triplicate. Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Analytical Workflow for Fenhexamid Quantification

The following diagram illustrates a typical workflow for the quantification of fenhexamid in a sample matrix using a reference standard.

G cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Reporting stock Primary Stock (e.g., 1000 µg/mL) cal_standards Working Calibration Standards (e.g., 1.0 - 20.0 µg/mL) stock->cal_standards Serial Dilution hplc HPLC System cal_standards->hplc Injection sample Raw Sample (e.g., Grape, Soil) extraction Extraction (e.g., QuEChERS) sample->extraction cleanup Cleanup (e.g., dSPE) extraction->cleanup final_extract Final Sample Extract cleanup->final_extract final_extract->hplc Injection msms Mass Spectrometer hplc->msms Ionization cal_curve Calibration Curve (Peak Area vs. Concentration) msms->cal_curve Peak Area Data quant Quantification of Fenhexamid in Sample msms->quant Peak Area Data cal_curve->quant report Final Report quant->report

Caption: Workflow for Fenhexamid Quantification.

Method Validation Using the Fenhexamid Reference Standard

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. The fenhexamid reference standard is crucial for evaluating several key validation parameters.

Validation ParameterDescriptionRole of Reference Standard
Accuracy The closeness of the test results to the true value.Determined by analyzing a blank matrix spiked with a known concentration of the fenhexamid reference standard (spike recovery).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Assessed by repeatedly analyzing samples spiked with the reference standard at different concentrations and on different days (repeatability and intermediate precision).
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).The reference standard is used to confirm the retention time and mass spectral data of the analyte peak, distinguishing it from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A calibration curve is generated using a series of dilutions of the reference standard.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by analyzing a series of low-concentration standards prepared from the reference material.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Established by analyzing low-concentration standards and evaluating the signal-to-noise ratio.

Conclusion

The correct use of high-purity, certified reference standards is a non-negotiable aspect of modern analytical science, particularly in regulated industries such as agrochemicals. While the initial query for "fenmetramide" as a fungicide highlights the potential for nomenclature confusion, the principles of reference standard application remain universal. By following detailed protocols for the preparation and use of a well-characterized standard like fenhexamid, laboratories can ensure the generation of accurate, reproducible, and defensible analytical data. This commitment to quality underpins product safety, efficacy, and regulatory compliance.

References

  • Agilent Technologies. (n.d.). Pesticide Reference Standards. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Fenamidone, PESTANAL, analytic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fenpropimorph. Retrieved from [Link]

  • ATS. (n.d.). ISO 31706 Fungicide Analysis in Beverages. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). PESTICIDE STANDARDS For Food & Environmental Analysis. Retrieved from [Link]

  • Pharmacy & Poisons Act Cap 115. (n.d.). Retrieved from [Link]

  • Oregon State University. (n.d.). Fungicide Theory of Use and Mode of Action. Retrieved from [Link]

  • Sergezina, N. V., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular structures of the identified compounds The molecular .... (n.d.). Retrieved from [Link]

  • Syngenta Ornamentals UK. (2020, August 13). Guide to the main fungicide modes of action. Retrieved from [Link]

  • Chewable formulations. (n.d.). Google Patents.
  • Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenmetramide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Fenmetramide Synthesis Troubleshooting & Impurity Profile Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fenmetramide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes for Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and subtleties of this synthesis, with a focus on identifying and mitigating impurities. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

I. Understanding the Synthetic Landscape of Fenmetramide

Fenmetramide, a 5-keto derivative of phenmetrazine, is a morpholinone derivative with potential applications in medicinal chemistry. Its synthesis, while seemingly straightforward, presents several critical control points where impurities can arise. A thorough understanding of the reaction mechanism is the first line of defense against a suboptimal purity profile.

The most probable synthetic route, based on analogous syntheses of phenmetrazine and related morpholinones, involves a multi-step process.[1][2] This typically begins with the α-bromination of a propiophenone derivative, followed by reaction with an amino alcohol and subsequent cyclization to form the morpholinone ring.

Below is a probable synthetic pathway for Fenmetramide, which will serve as the basis for our troubleshooting guide.

Fenmetramide_Synthesis_Pathway cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Reductive Cyclization & Oxidation Propiophenone Propiophenone alpha_Bromo 2-Bromo-1-phenylpropan-1-one Propiophenone->alpha_Bromo  Acid Catalyst (e.g., HBr in Acetic Acid) Bromine Br2 Intermediate_Amine 2-((2-hydroxyethyl)amino)-1-phenylpropan-1-one alpha_Bromo->Intermediate_Amine  Base (e.g., NaHCO3) Ethanolamine Ethanolamine Ethanolamine->Intermediate_Amine Fenmetramide Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) Intermediate_Amine->Fenmetramide  1. Reduction (e.g., NaBH4)  2. Acid-catalyzed cyclization  3. Oxidation

Caption: Probable synthetic pathway for Fenmetramide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Fenmetramide synthesis in a question-and-answer format.

Q1: My final product shows a significant peak in the HPLC analysis with a mass corresponding to the starting propiophenone. What could be the cause?

A1: Incomplete α-Bromination or Hydrolysis of the Bromoketone

  • Causality: The presence of unreacted propiophenone suggests that the initial α-bromination step was inefficient. Alpha-halogenation of ketones is an equilibrium-driven process, and insufficient reaction time, inadequate amount of brominating agent, or a deactivated catalyst can lead to incomplete conversion.[3] Alternatively, the α-bromoketone intermediate is susceptible to hydrolysis back to the ketone, especially in the presence of water and base in the subsequent step.

  • Troubleshooting Protocol:

    • Optimize Bromination:

      • Ensure the use of a slight excess of the brominating agent (e.g., bromine or N-bromosuccinimide).

      • Verify the activity of the acid catalyst. Anhydrous conditions are preferable.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

    • Control a-Bromoketone Stability:

      • After bromination, carefully quench the reaction and work up under anhydrous conditions to isolate the α-bromoketone.

      • Use the crude α-bromoketone immediately in the next step to minimize decomposition.

    • Purification:

      • If unreacted propiophenone persists, it can often be removed by column chromatography.

Q2: I'm observing a diastereomeric impurity in my final product. How can I control the stereochemistry?

A2: Diastereoselectivity in the Cyclization Step

  • Causality: Fenmetramide has two stereocenters, at C2 and C3 of the morpholine ring. The relative stereochemistry (cis or trans) is established during the cyclization step. The formation of the undesired diastereomer is a common issue in the synthesis of substituted morpholines. The thermodynamic and kinetic control of the cyclization reaction will dictate the diastereomeric ratio. The synthesis described by Frank H. Clarke for the precursor 3-methyl-2-phenylmorpholine resulted in the more stable trans isomer.[4][5]

  • Troubleshooting Protocol:

    • Choice of Reagents: The choice of reducing agent and the acid catalyst for cyclization can influence the stereochemical outcome. Experiment with different reducing agents (e.g., sodium triacetoxyborohydride) and acids (e.g., p-toluenesulfonic acid, sulfuric acid).

    • Reaction Conditions: Temperature and reaction time can affect the diastereomeric ratio. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.

    • Purification: Diastereomers can often be separated by column chromatography or by fractional crystallization of a suitable salt form.

Diastereomer_Formation cluster_pathways Cyclization Pathways Intermediate Acyclic Amino Alcohol Intermediate cis_Product cis-Fenmetramide (Diastereomeric Impurity) Intermediate->cis_Product Kinetic Control trans_Product trans-Fenmetramide (Desired Product) Intermediate->trans_Product Thermodynamic Control

Caption: Diastereomer formation during cyclization.

Q3: My mass spectrometry data shows a peak with a mass corresponding to a dimer of Fenmetramide. What is the likely structure and how can I avoid its formation?

A3: Dimerization via Intermolecular Reactions

  • Causality: Dimerization can occur through several pathways. One possibility is the intermolecular reaction between two molecules of the amino ester intermediate before cyclization, leading to a diketopiperazine-like structure. Another possibility is an intermolecular N-alkylation reaction.

  • Troubleshooting Protocol:

    • High Dilution: The key to minimizing intermolecular side reactions is to run the cyclization step under high dilution conditions. This favors the intramolecular reaction over intermolecular reactions.

    • Slow Addition: Add the cyclization agent (e.g., acid catalyst) slowly to the reaction mixture to maintain a low concentration of the reactive species.

    • Temperature Control: Lowering the reaction temperature can also help to reduce the rate of intermolecular side reactions.

Q4: I have an unknown impurity that is more polar than Fenmetramide. What could it be?

A4: Incomplete Cyclization or Ring-Opening

  • Causality: A more polar impurity could be the uncyclized amino alcohol intermediate (2-((2-hydroxyethyl)amino)-1-phenylpropan-1-one after reduction of the ketone). This intermediate has free hydroxyl and amine groups, making it significantly more polar than the cyclized product. Ring-opening of the morpholinone ring under harsh acidic or basic conditions during workup can also lead to the formation of this polar impurity.

  • Troubleshooting Protocol:

    • Ensure Complete Cyclization:

      • Increase the reaction time or temperature of the cyclization step.

      • Ensure the catalyst is active and used in the correct stoichiometric amount.

    • Mild Workup Conditions:

      • Neutralize the reaction mixture carefully after cyclization. Avoid prolonged exposure to strong acids or bases.

      • Use a buffered workup if necessary.

    • Analytical Confirmation:

      • The structure of this impurity can be confirmed by LC-MS/MS fragmentation, which would show the loss of water and other characteristic fragments of the open-chain structure.

III. Impurity Profile Summary

The following table summarizes the potential impurities discussed, their likely origin, and recommended analytical detection methods.

Impurity NameProbable StructureOriginRecommended Analytical Method(s)
Propiophenone C9H10OUnreacted starting materialGC-MS, HPLC-UV
2-Bromo-1-phenylpropan-1-one C9H9BrOUnreacted intermediateGC-MS (may decompose), LC-MS
cis-Fenmetramide C11H13NO2Diastereomer of the final productChiral HPLC, NMR
Uncyclized Amino Alcohol C11H15NO2Incomplete cyclizationLC-MS, HPLC-UV
Fenmetramide Dimer C22H24N2O4Intermolecular side reactionLC-MS (High Mass), GPC

IV. Recommended Analytical Protocols

For effective impurity profiling of Fenmetramide synthesis, a combination of chromatographic and spectroscopic techniques is essential.[6][7][8]

Protocol 1: HPLC-UV/MS Method for Routine Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

Protocol 2: Chiral HPLC for Diastereomer Separation

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 0.8 mL/min

  • UV Detection: 254 nm

V. Concluding Remarks

Successful synthesis of Fenmetramide with a high purity profile hinges on a meticulous approach to each reaction step. By understanding the potential side reactions and the nature of the impurities that can form, researchers can proactively optimize their synthetic protocols. This guide provides a foundational framework for troubleshooting common issues. For novel or persistent impurities, isolation followed by structural elucidation using advanced techniques such as 2D-NMR and high-resolution mass spectrometry is recommended.

VI. References

  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253. [Link]

  • ACS Publications. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Phenmetrazine. [Link]

  • Marchand, D. J., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1357-1367. [Link]

  • Axios Research. (n.d.). Impurities. [Link]

  • Al-Alawi, A., & Al-Busaidi, I. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(12), 3226. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Fenmetramide and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Fenmetramide. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and optimize robust HPLC methods for the separation and quantification of Fenmetramide and its metabolites. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common and complex chromatographic challenges you may encounter.

Section 1: Foundational Knowledge & Initial Method Development

Before troubleshooting, a robust method must be built upon a solid understanding of the analytes and chromatographic principles. This section addresses the most frequently asked questions when starting from scratch.

FAQ 1: What are the key properties of Fenmetramide and its likely metabolites that I should consider for HPLC method development?

Answer: Understanding the physicochemical properties of your target analytes is the cornerstone of successful method development.

Fenmetramide (C₁₁H₁₃NO₂) is a morpholinone derivative.[1][2][3] Its structure contains a phenyl group, making it relatively non-polar, and a morpholinone ring with a secondary amine and a ketone, which provide sites for hydrogen bonding and potential ionization.

Drug metabolism typically occurs in two phases[4].

  • Phase I Metabolism: These reactions (oxidation, reduction, hydrolysis) introduce or expose polar functional groups. For Fenmetramide, likely Phase I metabolites would involve hydroxylation of the phenyl ring or alkyl chain, making the metabolites more polar than the parent drug.

  • Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid) is added to the polar functional groups created in Phase I. This results in significantly more polar and water-soluble metabolites.

Therefore, you are dealing with a mixture of compounds with a potentially wide range of polarities: the relatively non-polar parent drug (Fenmetramide) and increasingly polar metabolites. This dictates that a reversed-phase HPLC method will be the most effective approach, as it separates compounds primarily based on hydrophobicity.

FAQ 2: How do I select an appropriate HPLC column and initial mobile phase conditions?

Answer: The goal is to choose a system that provides good retention for the non-polar parent compound while not eluting the polar metabolites too early (near the void volume).

Column Selection: A C18 (octadecylsilane) column is the universal starting point for reversed-phase HPLC and is highly recommended for this application.[5] It provides excellent hydrophobic retention for the non-polar Fenmetramide.

  • Particle Size: For standard HPLC systems, a 3.5 µm or 5 µm particle size offers a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles will provide higher resolution and faster analysis times.[5]

  • Dimensions: A 4.6 mm x 150 mm column is a good general-purpose dimension to start with.[6]

Initial Mobile Phase Conditions: A gradient elution is necessary to resolve compounds with a wide polarity range.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Formic acid is a volatile modifier ideal for LC-MS applications and helps to control the pH, improving peak shape for ionizable compounds.[7]

  • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is generally preferred over methanol for pesticide and drug analysis as it often provides better peak shape and lower backpressure.[8]

A recommended starting point is a generic gradient designed to screen for your compounds of interest.

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase, good retention for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcidifies mobile phase to improve peak shape for bases, MS-compatible.
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Vol. 10 µLA reasonable starting volume; can be optimized later.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV (e.g., 254 nm) or MSSelect based on analyte properties and required sensitivity.
Initial Gradient 10% B to 90% B over 15 minutesA broad scouting gradient to locate all peaks.

This initial run will inform you about the retention times of your parent compound and metabolites, allowing for further optimization.

Section 2: Troubleshooting Common Chromatographic Problems

This section is structured to address specific, observable issues in your chromatogram. We provide a logical workflow to diagnose and solve each problem, explaining the scientific reasoning behind each step.

Workflow: General Troubleshooting Approach

Before diving into specific issues, follow this systematic process to isolate the problem's source. Changing only one variable at a time is critical for effective troubleshooting.

G start Problem Observed (e.g., Bad Peak Shape, RT Shift) check_all_peaks Does the issue affect ALL peaks or just SOME? start->check_all_peaks all_peaks Issue Affects ALL Peaks check_all_peaks->all_peaks All some_peaks Issue Affects SOME Peaks check_all_peaks->some_peaks Some system_issue Likely a System/Method Issue: - Pump/Flow Rate - Mobile Phase Prep - Column Temperature - Leaks / Extra-column Volume all_peaks->system_issue analyte_issue Likely an Analyte-Specific Issue: - Mobile Phase pH vs. pKa - Secondary Interactions - Sample Overload - Sample Solvent Effects some_peaks->analyte_issue

Caption: A logical flow for initial HPLC troubleshooting.

Problem 1: My Fenmetramide peak is tailing, but the metabolite peaks look fine.

Diagnosis: Peak tailing affecting only basic or ionizable compounds is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[9] Fenmetramide has a basic nitrogen atom that can interact with acidic silanol groups on the silica surface of the C18 column, causing tailing.[10]

Solutions (In Order of Application):

Step 1: Adjust Mobile Phase pH

  • Causality: At low pH, the free silanol groups on the silica backbone are protonated (Si-OH) and thus less likely to interact with a protonated basic analyte. The secondary amine on Fenmetramide will be protonated (positively charged) at a low pH. By sufficiently lowering the pH, you can minimize the silanol interactions that cause tailing.[10]

  • Protocol:

    • Ensure your mobile phase is buffered. A 0.1% formic acid solution provides a pH of approximately 2.7.

    • If tailing persists, consider using 0.1% trifluoroacetic acid (TFA), which has a lower pH (~2) and also acts as an ion-pairing agent, further masking silanol activity. Caution: TFA can suppress ionization in mass spectrometry and can be difficult to remove from the column.

    • The goal is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[11]

Step 2: Use a High-Purity, End-Capped Column

  • Causality: Modern HPLC columns are often "end-capped," meaning most of the free silanol groups are chemically bonded with a small silylating agent. However, not all columns are created equal. A high-purity, base-deactivated, or fully end-capped column will have fewer accessible silanols.

  • Protocol:

    • Verify the specifications of your current column.

    • If it is an older or "Type A" silica column, switch to a modern, high-purity "Type B" silica column specifically marketed for good peak shape with basic compounds.

Problem 2: My polar metabolite peaks are poorly shaped (fronting or split) and elute very close to the solvent front.

Diagnosis: This is a multi-faceted problem common with highly polar analytes in reversed-phase chromatography. The issues are poor retention and potential sample solvent incompatibility.

Solutions:

Step 1: Modify the Mobile Phase Gradient

  • Causality: The initial percentage of organic solvent in your gradient may be too high, causing the polar metabolites to rush through the column without sufficient interaction.

  • Protocol:

    • Lower the initial concentration of Mobile Phase B (Acetonitrile). For example, start the gradient at 2-5% B instead of 10% B.

    • Hold this low organic percentage for the first few minutes of the run to allow the polar compounds to "focus" on the head of the column before the gradient begins.

Step 2: Check the Sample Solvent

  • Causality: If your sample is dissolved in a solvent much stronger (i.e., more organic) than the initial mobile phase, the sample will not load onto the column in a tight band. This leads to peak fronting or splitting.

  • Protocol:

    • Ideally, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • If the sample has poor solubility in a highly aqueous solvent, use the minimum amount of organic solvent necessary for dissolution and then dilute with the aqueous mobile phase.

    • Reduce the injection volume. A smaller injection volume minimizes the impact of a strong sample solvent.

Step 3: Consider an Alternative Stationary Phase

  • Causality: If a standard C18 column cannot provide adequate retention even with a highly aqueous mobile phase, you may need a column designed for polar analytes.

  • Protocol:

    • Aqueous C18: These columns have a modified surface chemistry that prevents "phase collapse" or "dewetting" that can occur with standard C18 columns in highly aqueous mobile phases. This ensures reproducible retention.

    • Embedded Polar Group (EPG): Columns with a polar group (e.g., amide, carbamate) embedded in the alkyl chain offer a different selectivity and can enhance retention for polar compounds through hydrogen bonding.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar metabolites (like glucuronide conjugates), HILIC may be a more suitable technique. HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase, retaining polar compounds more strongly.[12]

Problem 3: I can't achieve baseline separation between two metabolites.

Diagnosis: The selectivity (α) of your method is insufficient. Selectivity is the measure of how well two peaks are separated. To improve it, you must change a parameter that alters the chemistry of the separation.[13]

Solutions (The "Selectivity Knobs"):

Step 1: Change the Organic Modifier

  • Causality: Acetonitrile and methanol interact with analytes and the stationary phase differently. Changing from one to the other is one of the most powerful ways to alter selectivity. Methanol is a protic solvent and a better hydrogen-bond donor, which can change the elution order of compounds with hydrogen-bonding capabilities.

  • Protocol:

    • Re-run your optimized gradient, but substitute Methanol for Acetonitrile as Mobile Phase B.

    • You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.

Step 2: Adjust the Mobile Phase pH

  • Causality: If the co-eluting metabolites have different pKa values, a small change in pH can alter their ionization state and, therefore, their hydrophobicity and retention time.[14] A change in pH can have a dramatic effect on selectivity.[13]

  • Protocol:

    • Prepare mobile phases with slightly different pH values. For example, compare 0.1% Formic Acid (pH ~2.7) with a 20 mM Ammonium Formate buffer adjusted to pH 3.5.

    • Analyze the separation at each pH to see if the relative retention of the critical pair changes.

Step 3: Change the Stationary Phase Chemistry

  • Causality: Moving from a C18 to a different phase, such as a Phenyl or a Cyano column, introduces different separation mechanisms (e.g., π-π interactions with a Phenyl column). This can drastically alter selectivity.

  • Protocol:

    • Screen a Phenyl-Hexyl column. The phenyl rings can provide unique selectivity for the aromatic Fenmetramide and any metabolites where the phenyl ring is unmodified.

    • Screen an embedded polar group (EPG) column for alternative selectivity based on polar interactions.

Method Development Optimization Workflow

G start Initial Scouting Run (C18, ACN/H2O Gradient) check_res Is Resolution (Rs) > 1.5 for all peaks? start->check_res yes_res Resolution is Good. Proceed to optimize gradient for speed and robustness. check_res->yes_res Yes no_res Resolution is Poor. check_res->no_res No knob1 Change Organic Modifier (ACN -> MeOH) no_res->knob1 knob2 Adjust Mobile Phase pH (e.g., pH 2.7 -> 3.5) knob1->knob2 knob3 Change Column Chemistry (C18 -> Phenyl or EPG) knob2->knob3 knob3->check_res Re-evaluate

Caption: A decision tree for optimizing HPLC method selectivity.

Section 3: References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Waters Corporation. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from

  • Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from

  • Global Substance Registration System. (n.d.). FENMETRAMIDE. Retrieved from

  • PubChem. (n.d.). Fenmetramide, (5S-cis)-. Retrieved from

  • PubChem. (n.d.). 5-Methyl-6-phenyl-3-morpholinone. Retrieved from

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from

  • GenTech Scientific. (2024, April 9). HPLC Column Selection - Choosing the Right Column. Retrieved from

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from

  • Kang, M., et al. (2016). Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 131, 243-250. Retrieved from [Link]

  • AperTO Archive. (2026, January 3). Simultaneous determination of five additives. Retrieved from

Sources

Technical Support Center: Fenmetramide Aqueous Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with fenmetramide. This guide is designed to provide in-depth, practical solutions to common challenges related to the stability of fenmetramide in aqueous solutions. Given that fenmetramide is a non-marketed compound, publicly available stability data is limited.[1] Therefore, this document serves as a comprehensive framework to empower you, the researcher, to systematically investigate and control stability within your specific experimental context.

Our approach is built on foundational principles of pharmaceutical science, focusing on identifying the root causes of degradation and establishing robust analytical and handling protocols.

Part 1: Troubleshooting Guide - Is My Fenmetramide Degrading?

This section addresses the primary indicators of instability and provides a logical workflow for diagnosing the issue.

Question: I'm seeing inconsistent results or a decrease in the expected activity of my fenmetramide solution over time. How can I confirm if it's a stability issue?

Answer: Inconsistent experimental outcomes are often the first sign of compound instability. Degradation can lead to a lower effective concentration of the active molecule, the appearance of new, potentially interfering compounds, or both.

Initial Signs of Instability:

  • Physical Changes: Observe your solution for any visual cues of instability, such as precipitation (if solubility limits are exceeded by temperature changes or solvent evaporation), or a change in color, which could indicate the formation of chromophoric degradation products.[2]

  • Analytical Changes: The most definitive way to confirm degradation is through analytical chemistry. If you are using High-Performance Liquid Chromatography (HPLC), you may observe:

    • A decrease in the peak area of the main fenmetramide peak over time.

    • The appearance of new, smaller peaks, which are likely degradation products.

  • Biological/Activity Changes: A reproducible loss of potency in your assay is a strong, albeit indirect, indicator of degradation.

The following workflow provides a systematic approach to diagnosing stability problems.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Investigation A Inconsistent Experimental Results (e.g., loss of potency) B Visually Inspect Solution (Clarity, Color, Precipitate) A->B C Analyze by HPLC: - Run freshly prepared standard - Run aged solution B->C D Compare Chromatograms C->D E Is Fenmetramide Peak Area Reduced in Aged Solution? D->E F Are New Peaks Present? E->F No G Instability Confirmed: Degradation is Occurring E->G Yes F->G Yes H No Significant Change: Issue is likely not stability. Investigate other experimental variables (e.g., assay, reagents). F->H No I Proceed to Forced Degradation Studies (See Protocol Below) G->I

Caption: Troubleshooting workflow for diagnosing fenmetramide instability.

Question: My fenmetramide is definitely degrading in solution. What are the most likely causes?

Answer: Based on the chemical structure of fenmetramide (C₁₁H₁₃NO₂), which includes a lactam (a cyclic amide) within a morpholine ring, the primary suspects for degradation in an aqueous environment are hydrolysis, pH, temperature, and light (photolysis).[3][4][5]

  • Hydrolysis: The lactam ring is the most probable site of degradation. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. This reaction would break open the morpholine ring, fundamentally altering the molecule's structure and likely its biological activity.[6]

  • pH: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the breakdown of the lactam.[5][7] Therefore, the pH of your buffer system is a critical factor.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4][8] Storing solutions at elevated temperatures, or even room temperature for extended periods, can significantly increase the degradation rate.

  • Light (Photolysis): Aromatic compounds and molecules with certain functional groups can be susceptible to degradation upon exposure to UV or even ambient light.[9][10] This can lead to complex degradation pathways.

  • Oxidation: While perhaps less likely than hydrolysis for this structure, oxidative degradation is a common pathway for many pharmaceuticals.[6][11] This can be initiated by dissolved oxygen, trace metal ions, or peroxides.

The following diagram illustrates the most probable hydrolytic degradation pathway for fenmetramide.

Caption: Predicted primary degradation pathway of fenmetramide via hydrolysis.

Part 2: Experimental Protocols & FAQs

This section provides actionable protocols to test stability and answers to frequently asked questions.

Question: How can I systematically determine the optimal conditions for my fenmetramide solution?

Answer: A forced degradation (or stress testing) study is the standard method for rapidly identifying conditions that affect a drug's stability.[11] The goal is to induce 5-20% degradation to identify potential degradation products and stability-indicating conditions.[12]

Objective: To evaluate the stability of fenmetramide under various stress conditions (hydrolysis, oxidation, heat, photolysis).

Materials:

  • Fenmetramide solid powder

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., pH 3, 7, 9)

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Clear and amber glass vials

  • Calibrated oven, photostability chamber (or light source with controlled output)

  • Validated HPLC method capable of separating fenmetramide from potential degradants.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of fenmetramide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition below, dilute the stock solution into the appropriate aqueous medium. Include a control sample stored at -20°C or -80°C in the dark.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C.To test stability in acidic conditions.[7]
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C.To test stability in alkaline conditions.[7]
Neutral Hydrolysis Mix with purified water or a neutral buffer (pH 7). Incubate at 60°C.To assess stability in neutral aqueous solution.
Oxidation Mix with 3% H₂O₂. Store at room temperature in the dark.To test susceptibility to oxidation.[11]
Thermal Stress Store the solution (in a neutral buffer) at 60°C in the dark.To isolate the effect of heat.[7]
Photostability Expose solution in a clear vial to a light source (ICH Option 1 or 2). Run a parallel sample in an amber vial as a dark control.To test for light-induced degradation.[7][10]
  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find a time point with measurable degradation.

  • Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column.

    • Analyze all samples by HPLC.

    • Calculate the percentage of fenmetramide remaining relative to the T=0 sample.

    • Monitor for the appearance and growth of new peaks.

Data Summary (Hypothetical Results):

ConditionTime (h)% Fenmetramide RemainingNew Peaks Observed
Control (-20°C)4899.8%No
0.1 M HCl, 60°C2485.2%Yes (1 major)
0.1 M NaOH, 60°C845.7%Yes (2 major)
Water, 60°C4892.5%Yes (1 minor)
3% H₂O₂, RT4899.5%No
Photolysis (Clear Vial)2491.3%Yes (multiple minor)
Photolysis (Amber Vial)2499.7%No

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a fenmetramide stock solution?

  • Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO, ethanol, or acetonitrile, where it is likely more stable. Store this stock at -20°C or -80°C in an amber, tightly sealed vial.

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment from the organic stock. If you must store aqueous solutions, use a slightly acidic to neutral pH buffer (e.g., pH 5-7, to be confirmed by your own stability study), store at 2-8°C, and protect from light. Avoid alkaline (pH > 8) buffers.

Q2: Can I autoclave my buffered fenmetramide solution to sterilize it? No. Autoclaving involves high heat (121°C) and moisture, which would almost certainly cause significant hydrolytic and thermal degradation.[7] Filter-sterilize the solution through a 0.22 µm filter if sterility is required.

Q3: My experiment runs for 72 hours at 37°C. Is my fenmetramide likely to be stable? This must be determined experimentally. Based on general principles, there is a risk of degradation over 72 hours at 37°C, especially if the medium is alkaline. You should run a stability test under your specific experimental conditions (your media, your buffer, 37°C) and analyze samples at 0, 24, 48, and 72 hours to quantify the extent of degradation.

Q4: What analytical method is best for monitoring fenmetramide stability? A stability-indicating HPLC method with UV detection is the most common and accessible technique. For definitive identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it provides molecular weight and structural information.[13][14][15]

Q5: I see a precipitate in my fenmetramide solution after taking it out of the fridge. Is this degradation? Not necessarily. This is more likely a physical stability issue related to solubility. Fenmetramide may be less soluble at lower temperatures. Allow the solution to warm to room temperature and see if the precipitate redissolves with gentle vortexing. If it does, it is a solubility issue. If it does not, it could be an insoluble degradation product.

References

  • Wikipedia. Fenmetramide. [Link]

  • Wikipedia. Phendimetrazine. [Link]

  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • PubChem - NIH. Phenmetrazine. [Link]

  • GSRS. FENMETRAMIDE. [Link]

  • PMC - PubMed Central. An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. [Link]

  • Slideshare. Factors affecting stability of drugs. [Link]

  • CORE. Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • PubChem - NIH. Phenmetrazine Hydrochloride. [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • MDPI. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • The PCCA Blog. Factors That Affect the Stability of Compounded Medications. [Link]

  • NIH. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]

  • PubMed. Formulation and Stability of Solutions. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • RJPT. Significance of Stability Studies on Degradation Product. [Link]

  • E-Researchco. Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review. [Link]

  • ResearchGate. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. [Link]

  • ResearchGate. (PDF) Stability of Photolysis and Hydrolysis of Prallethrin. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. Hydrolysis and photolysis of oxytetracycline in aqueous solution. [Link]

  • accessdata.fda.gov. 021879Orig1s000. [Link]

  • PubMed. Photodegradation of Oxytocin and Thermal Stability of Photoproducts. [Link]

  • PubMed Central. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. [Link]

  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

Sources

Fenmetramide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . As Senior Application Scientists, we have compiled this guide to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and quality of Fenmetramide crystallization. This center provides in-depth troubleshooting guides and frequently asked questions to directly address issues you may encounter during your experiments.

Troubleshooting Guide: Enhancing Fenmetramide Crystallization Outcomes

This section is designed to provide solutions to specific problems that may arise during the crystallization of Fenmetramide. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step corrective actions.

Q1: My Fenmetramide is not crystallizing from solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue often related to solvent choice or supersaturation levels.

  • Underlying Cause: The most frequent reason for crystallization failure is that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome. This can happen if too much solvent was used, or if the cooling process is not sufficient to reduce solubility significantly.[1]

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.[1]

      • Seeding: If you have a previous batch of solid Fenmetramide, add a tiny crystal to the solution. A seed crystal provides a template for new crystals to grow upon.

    • Increase Supersaturation:

      • Evaporation: If nucleation induction fails, it is likely the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small portion of the solvent.[1] Be cautious not to evaporate too much, as this can lead to rapid, impure crystallization. After evaporation, allow the solution to cool again.

      • Anti-Solvent Addition: If you are using a solvent in which Fenmetramide is highly soluble, you can try adding an "anti-solvent" – a solvent in which Fenmetramide is poorly soluble but is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

    • Re-evaluate Solvent System: If the above steps do not yield crystals, the solvent system may be inappropriate. The ideal solvent should dissolve Fenmetramide when hot but have low solubility when cold. It may be necessary to perform a solvent screening to find a more suitable system.[][3]

Q2: My Fenmetramide is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when Fenmetramide separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Underlying Cause: This phenomenon, also known as liquid-liquid phase separation, often happens when a concentrated solution of a low-melting point solid is cooled too rapidly, or when the solubility of the compound in the chosen solvent is excessively high at the crystallization temperature. The presence of impurities can also lower the melting point of the solute-solvent mixture, contributing to oiling out.

  • Troubleshooting Protocol:

    • Re-dissolve and Slow Down Cooling: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.

    • Dilute the Solution: Oiling out is more common in highly concentrated solutions. Add a small amount of additional solvent to the heated solution before commencing the slow cooling process.

    • Change the Solvent System: Consider using a solvent in which Fenmetramide has a lower solubility at elevated temperatures. Alternatively, a mixture of solvents can sometimes prevent oiling out.

Q3: The yield of my Fenmetramide crystallization is very low. How can I improve it?

A3: A low yield indicates that a significant amount of Fenmetramide remains in the mother liquor after filtration.

  • Underlying Cause: The primary causes of low yield are using an excessive amount of solvent or not cooling the solution to a low enough temperature to maximize precipitation.[1]

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the Fenmetramide. Excess solvent will retain more of your compound in the solution upon cooling.[1]

    • Maximize Cooling: Ensure you are cooling the crystallization mixture to a sufficiently low temperature. An ice bath can be used to further decrease the solubility of Fenmetramide in the mother liquor, thereby increasing the yield of solid crystals.

    • Solvent Selection: The choice of solvent has a significant impact on yield. A solvent with a steep solubility curve (high solubility at high temperature and low solubility at low temperature) is ideal for maximizing yield.

    • Second Crop of Crystals: It may be possible to recover more product from the mother liquor. Concentrate the filtrate by evaporating a portion of the solvent and then re-cool to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: The Fenmetramide crystals are forming too quickly and appear to be of low purity. What adjustments should I make?

A4: Rapid crystallization often traps impurities within the crystal lattice, compromising the purity of the final product. [1]

  • Underlying Cause: Crystallization that occurs too quickly is typically due to a solution that is too supersaturated when nucleation begins. This can be caused by using too little solvent or by cooling the solution too rapidly.[1]

  • Troubleshooting Protocol:

    • Increase Solvent Volume: Re-dissolve the crystals by heating the solution and add a small, measured amount of additional solvent. This will slightly decrease the supersaturation level upon cooling, promoting slower, more controlled crystal growth.[1]

    • Control the Cooling Rate: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a cold bath if necessary. A slower cooling rate is crucial for the formation of larger, purer crystals.

    • Consider a Different Solvent: A solvent in which Fenmetramide is slightly more soluble at room temperature may help to slow down the initial rate of crystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common Fenmetramide crystallization issues.

G start Crystallization Experiment Start no_crystals No Crystals Formed start->no_crystals Problem oiling_out Oiling Out Occurs start->oiling_out Problem low_yield Low Yield start->low_yield Problem rapid_crystallization Rapid Crystallization / Low Purity start->rapid_crystallization Problem success Successful Crystallization start->success Ideal Outcome induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling Action optimize_solvent_vol Optimize Solvent Volume low_yield->optimize_solvent_vol Action maximize_cooling Cool to Lower Temperature low_yield->maximize_cooling Action second_crop Recover Second Crop low_yield->second_crop Further Action increase_solvent_vol_rapid Increase Solvent Volume rapid_crystallization->increase_solvent_vol_rapid Action control_cooling_rate Control Cooling Rate rapid_crystallization->control_cooling_rate Action induce_nucleation->success Resolved increase_supersaturation Increase Supersaturation (Evaporate/Anti-Solvent) induce_nucleation->increase_supersaturation Still No Crystals increase_supersaturation->success Resolved reevaluate_solvent Re-evaluate Solvent System increase_supersaturation->reevaluate_solvent Still No Crystals slow_cooling->success Resolved dilute_solution Add More Solvent slow_cooling->dilute_solution Still Oiling Out dilute_solution->success Resolved change_solvent_oil Change Solvent System dilute_solution->change_solvent_oil Still Oiling Out optimize_solvent_vol->success Improved maximize_cooling->success Improved increase_solvent_vol_rapid->success Improved control_cooling_rate->success Improved

Caption: Troubleshooting workflow for Fenmetramide crystallization.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for crystallizing Fenmetramide?

A: The ideal solvent for Fenmetramide will exhibit high solubility at elevated temperatures and low solubility at lower temperatures. A preliminary screening of solvents is highly recommended. Based on the chemical structure of Fenmetramide (a phenylmorpholine derivative with a ketone group), a range of solvents with varying polarities should be tested.

Q: How do impurities affect the crystallization of Fenmetramide?

A: Impurities can have several detrimental effects on crystallization. They can inhibit nucleation, lead to the formation of oils instead of crystals, be incorporated into the crystal lattice leading to lower purity, and alter the crystal shape or size.[4][5][6][7] If you suspect impurities are an issue, consider a pre-purification step such as column chromatography or treatment with activated carbon before crystallization.

Q: What is the importance of the cooling rate in Fenmetramide crystallization?

A: The cooling rate is a critical parameter that influences crystal size and purity.[8][9][10] A slow cooling rate generally leads to the formation of larger, purer crystals as it allows time for molecules to orient themselves correctly into the crystal lattice and for impurities to remain in the solution. Rapid cooling often results in smaller, less pure crystals.[]

Q: Can I use a solvent mixture to crystallize Fenmetramide?

A: Yes, using a binary solvent system (a "solvent" and an "anti-solvent") is a common and effective technique.[11] This method can be particularly useful if Fenmetramide is too soluble in a single solvent even at low temperatures. The key is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (the anti-solvent) in which the two solvents are miscible. This carefully controlled change in solvent composition induces supersaturation and crystallization.

Predictive Solubility of Fenmetramide in Common Solvents

While experimental data is limited, we can predict the likely solubility of Fenmetramide in various common laboratory solvents based on the principle of "like dissolves like." Fenmetramide has both polar (ketone, ether, and amine functionalities) and non-polar (phenyl group) characteristics.

SolventPolarityPredicted Fenmetramide SolubilityRationale
WaterHighLowThe non-polar phenyl group will likely limit solubility in highly polar water.
Methanol / EthanolHighMedium to HighThe alcohol's ability to hydrogen bond and its moderate polarity should effectively dissolve Fenmetramide.
AcetoneMediumHighThe polarity of acetone is well-suited to the functional groups present in Fenmetramide.
Ethyl AcetateMediumMediumShould be a reasonable solvent, balancing polar and non-polar characteristics.
DichloromethaneLowMediumThe non-polar nature will interact with the phenyl ring, while some polarity allows for interaction with the morpholine ring.
TolueneLowLow to MediumMay dissolve Fenmetramide when heated due to the phenyl group interaction, but likely a poor solvent at room temperature.
Hexane / HeptaneVery LowVery LowThese non-polar solvents are unlikely to dissolve the more polar parts of the Fenmetramide molecule.

Note: This table is a predictive guide for initial solvent screening. Experimental verification is essential for process optimization.

Key Crystallization Principles Workflow

The following diagram outlines the key stages and considerations for a successful crystallization process.

G start Start: Crude Fenmetramide solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution solvent_selection->dissolution Use minimum hot solvent cooling 3. Cooling & Crystallization dissolution->cooling Slow, controlled cooling isolation 4. Isolation cooling->isolation Vacuum filtration drying 5. Drying isolation->drying Remove residual solvent end End: Pure Crystalline Fenmetramide drying->end

Caption: Key stages of the Fenmetramide crystallization process.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Fenmetramide. Wikipedia.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Solvent Selection in Pharmaceutical Crystalliz
  • Fenmetramide, (5S-cis)-. PubChem.
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Semantic Scholar.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Crystallization Method Development and Optimiz
  • Optimization of batch cooling crystallization.
  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Optimizing Batch Crystallization with Model-based Design of Experiments.
  • Phenmetrazine. PubChem - NIH.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isol
  • Physicochemical properties. Fiveable.
  • FENMETRAMIDE. gsrs.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Influence of Different Solvent Properties and Composition for the Solubility of Iopromide.
  • An overview on Common Organic Solvents and their Toxicity Abstract.
  • Reagents & Solvents: Solvents and Polarity. Department of Chemistry : University of Rochester.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • CN101544609A - Crystallization form of 4-anilinoquinazoline derivatives.
  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. RSC Publishing.

Sources

Frequently Asked Questions (FAQs): Understanding Fenmetramide's Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that obtaining reliable and reproducible in vitro data is paramount. A common yet significant hurdle in this endeavor is the poor aqueous solubility of many promising compounds. Fenmetramide, a derivative of phenmetrazine, presents such a challenge.[1] Its chemical structure suggests a hydrophobic nature, which can lead to experimental artifacts and misleading results if not properly addressed.

This technical support guide is designed to provide you with a comprehensive set of tools and troubleshooting strategies to overcome the solubility challenges of Fenmetramide. We will move beyond simple solvent recommendations to explore the underlying principles of solubility enhancement, ensuring your experimental outcomes are both accurate and robust.

Q1: What physicochemical properties of Fenmetramide suggest it will have poor water solubility?

Fenmetramide is a morpholinone derivative with a molecular weight of 191.23 g/mol .[2] While experimental solubility data is not widely published, we can infer its properties from its structure and computed values. The computed XLogP3 value, a measure of lipophilicity, is 1.2, and other calculations suggest a LogP of up to 1.7.[2][3] A positive LogP value indicates that the compound is more soluble in lipids than in water, classifying it as hydrophobic. This hydrophobicity is the primary reason for its poor solubility in aqueous buffers and cell culture media.

Q2: I've seen precipitation in my wells. How can I be sure it's the compound?

Visual identification is the first step. Look for:

  • Cloudiness or turbidity: The media appears hazy immediately or shortly after adding the compound.

  • Crystalline structures: Under a microscope, you may see needle-like or amorphous precipitates.

  • A "film" on the media surface: This can indicate the compound is not dissolving and is collecting at the air-liquid interface.

Precipitation means the compound's concentration has exceeded its solubility limit in your final assay medium, a common issue when diluting a high-concentration organic stock solution into an aqueous environment.[4]

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can safely use in my cell-based assays?

While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. A widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[5][6] Many cell lines can tolerate up to 1%, but some, especially primary cells, are more sensitive.[5] It is crucial to always include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.[7]

DMSO Concentration General Cellular Tolerance Recommendation
< 0.1% Generally considered safe for almost all cell lines, including sensitive primary cells.[8]Ideal for long-term exposure assays.
0.1% - 0.5% Tolerated by most established cell lines without significant cytotoxicity.[5][6]A common working range for many screening assays.
> 0.5% - 1.0% May cause stress or toxicity in some cell lines; requires careful validation.[5]Use only if absolutely necessary and validated with vehicle controls.
> 1.0% High risk of cytotoxicity and can induce unintended biological effects (e.g., cell differentiation).Not recommended for most cell-based applications.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides step-by-step solutions to common issues encountered when working with Fenmetramide and other poorly soluble compounds.

Issue 1: My compound precipitates immediately upon dilution into aqueous media.

This phenomenon, often called "crashing out," occurs when a drug is rapidly transferred from a favorable organic solvent to a non-favorable aqueous one. The key is to manage this transition carefully.

Root Cause Analysis: The high concentration of the compound in the DMSO stock is maintained by the organic solvent. When this stock is diluted into the aqueous buffer, the DMSO is diluted, and the water can no longer keep the hydrophobic Fenmetramide molecules in solution.

This protocol minimizes the solvent shock to the compound, allowing for a more gradual transition into the aqueous environment.

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution Stock Prepare a 10-50 mM Stock in 100% DMSO Intermediate Perform an intermediate dilution (e.g., 1:10) into serum-free media or PBS. Vortex immediately. Stock->Intermediate Avoids large solvent shift Final Quickly add the intermediate dilution to the final assay plate containing cells and complete media. Mix gently. Intermediate->Final Ensures rapid dispersion

Caption: Workflow for diluting hydrophobic compounds.

Detailed Protocol:

  • Prepare a High-Concentration Stock: Dissolve Fenmetramide in 100% DMSO to create a 10-50 mM stock solution. Ensure it is fully dissolved. Gentle warming or sonication may assist.

  • Create an Intermediate Dilution: Instead of adding the 100% DMSO stock directly to your final culture volume, first make an intermediate dilution (e.g., 1:5 or 1:10) in a small volume of serum-free medium or phosphate-buffered saline (PBS). Crucially, vortex or pipette vigorously immediately after adding the stock to the aqueous solution to promote rapid dispersion and prevent the formation of micro-precipitates.

  • Perform the Final Dilution: Immediately add this intermediate dilution to your final assay wells, which already contain cells in your complete (serum-containing) culture medium. The proteins in the serum can help to stabilize the compound and improve its apparent solubility.[9]

Issue 2: My results are inconsistent, and I don't see a clear dose-response.

Inconsistent or non-linear dose-responses can be a sign of hidden solubility issues, such as the formation of non-visible micro-precipitates or the loss of compound due to non-specific binding.

Root Cause Analysis: Even if you don't see visible precipitation, the compound may be forming small aggregates that are not bioavailable. Alternatively, hydrophobic compounds can adsorb to plastic surfaces of labware (pipette tips, plates), reducing the actual concentration in your assay.[10]

Co-solvents and non-ionic surfactants can be used to increase the "solubilizing power" of your cell culture medium. These should be used at the lowest effective concentration to avoid cell toxicity.

Excipient Type Example Mechanism of Action Starting Concentration Considerations
Co-Solvent PEG 400, EthanolReduces the polarity of the aqueous medium.0.5 - 2% (v/v)Must test for vehicle toxicity. Can precipitate upon dilution.[4]
Non-ionic Surfactant Polysorbate 80 (Tween® 80), Pluronic® F-68Forms micelles that encapsulate the hydrophobic drug.0.01 - 0.1% (w/v)Can interfere with some assays; check for cell toxicity.
Cyclodextrins HP-β-CD (Hydroxypropyl-β-cyclodextrin)Forms inclusion complexes, shielding the hydrophobic drug from water.[11][12]1 - 10 mMGenerally low toxicity; very effective for many compounds.[][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[11][]

G cluster_CD Cyclodextrin CD Hydrophilic Exterior Complex Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug Fenmetramide (Hydrophobic) Drug->Complex Aqueous Solution Aqueous Solution Complex->Aqueous Solution Enhanced Solubility

Caption: Encapsulation of a drug by a cyclodextrin.

Protocol for Fenmetramide-Cyclodextrin Complex Preparation:

  • Prepare a Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 50-100 mM) in your desired buffer or serum-free medium.

  • Add Fenmetramide: Add powdered Fenmetramide directly to the cyclodextrin solution, or add a small volume of a highly concentrated DMSO stock (e.g., 100-200 mM).

  • Incubate and Mix: Incubate the mixture, typically at room temperature or 37°C, for 1-4 hours with constant stirring or shaking to facilitate the formation of the inclusion complex.

  • Filter (Optional): To ensure you have a true solution, you can filter the preparation through a 0.22 µm filter to remove any undissolved material.

  • Dilute: Use this complexed solution as your stock for further dilutions into the final assay medium.

Advanced Best Practices

Q: How does serum in my culture medium affect solubility?

Serum contains proteins like albumin that can bind to hydrophobic drugs.[9] This binding can act as a natural carrier, increasing the apparent solubility of compounds like Fenmetramide. This is why the final dilution step should be into complete, serum-containing media whenever possible. However, be aware that high protein binding can also reduce the free, biologically active concentration of your compound.

Q: Should I worry about Fenmetramide binding to my labware?

Yes. Hydrophobic compounds are prone to non-specific binding (NSB) to plastic surfaces, which can significantly lower the effective concentration of the drug in your assay.[10][15]

Mitigation Strategies:

  • Use low-binding microplates and pipette tips.

  • Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 80) in your buffers, if compatible with your assay.

  • Minimize the number of transfer steps (dilution series) to reduce surface area contact.

Q: How should I prepare and store Fenmetramide stock solutions?
  • Preparation: Prepare stock solutions in 100% anhydrous DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[16] For short-term storage (days to weeks), 4°C is acceptable if the solution is protected from light.[16] Do not store stock solutions in aqueous buffers or media, as the compound's stability may be compromised and microbial growth can occur.[17]

By systematically applying these principles and protocols, you can confidently navigate the challenges of working with poorly soluble compounds like Fenmetramide, ensuring the integrity and reliability of your valuable in vitro data.

References

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Wikipedia. (2025). Fenmetramide. Retrieved from [Link]

  • PubChem. (n.d.). Fenmetramide, (5S-cis)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). FENMETRAMIDE. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2013). Can I store the drug solution made in cell culture media? Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • PubMed Central. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Retrieved from [Link]

  • Probes & Drugs. (n.d.). FENMETRAMIDE. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (2023). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Chemistry Review. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Cheméo. (n.d.). Phendimetrazine (CAS 634-03-7) - Chemical & Physical Properties. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Retrieved from [Link]

Sources

Fenmetramide Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fenmetramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for issues related to the degradation of fenmetramide. Given the limited direct literature on fenmetramide's degradation, this guide synthesizes information from related chemical structures, fundamental chemical principles, and extensive experience in stability-indicating studies to offer robust, scientifically grounded advice.

Part 1: Understanding Fenmetramide's Chemical Vulnerabilities

Fenmetramide, with its morpholin-3-one structure, possesses several functional groups susceptible to degradation under various experimental and storage conditions. The primary sites for degradation are the amide bond within the morpholine ring, the ether linkage, and the tertiary amine, as well as the phenyl group, which can be susceptible to oxidation.

Q1: What are the most likely degradation pathways for fenmetramide?

While specific degradation studies on fenmetramide are not extensively published, based on its chemical structure, we can hypothesize three primary degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The amide bond in the morpholin-3-one ring is a primary target for hydrolysis. This can occur under both acidic and basic conditions, leading to ring-opening. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

  • Oxidative Degradation: The tertiary amine and the benzylic carbon are susceptible to oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides, hydroxylated species, and other oxidative cleavage products.

  • Photolytic Degradation: Aromatic compounds like fenmetramide can absorb UV light, leading to photolytic degradation. This can involve radical mechanisms, leading to a complex mixture of degradation products.

Below is a diagram illustrating the hypothesized degradation pathways of fenmetramide.

Fenmetramide_Degradation cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway Fenmetramide Fenmetramide (C11H13NO2) Hydrolysis_Product Ring-Opened Product (Amino Acid Derivative) Fenmetramide->Hydrolysis_Product Hydrolysis (Acid/Base) N_Oxide Fenmetramide N-Oxide Fenmetramide->N_Oxide Oxidation Hydroxylated_Product Hydroxylated Phenyl Ring Fenmetramide->Hydroxylated_Product Oxidation Photodegradants Complex Mixture of Photodegradation Products Fenmetramide->Photodegradants Photolysis (UV Light)

Caption: Hypothesized degradation pathways of fenmetramide.

Part 2: Troubleshooting Experimental Issues

This section addresses common problems encountered during the analysis and stability testing of fenmetramide.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are degradants?

Observing new peaks is a common issue in stability studies. A systematic approach is crucial to identify their origin.

Troubleshooting Workflow:

Troubleshooting_Peaks Start Unexpected Peak Observed Check_Blank Inject a Blank (Mobile Phase/Solvent) Start->Check_Blank Peak_Present_Blank Peak present in blank? Check_Blank->Peak_Present_Blank Check_Placebo Inject a Placebo Formulation (without Fenmetramide) Peak_Present_Placebo Peak present in placebo? Check_Placebo->Peak_Present_Placebo Forced_Degradation Perform Forced Degradation Studies Peak_Grows Does peak intensity increase in forced degradation samples? Forced_Degradation->Peak_Grows Compare_Spectra Compare UV/MS Spectra of New Peak with Fenmetramide Peak_Present_Blank->Check_Placebo No Solvent_Impurity Impurity from Solvent or System Peak_Present_Blank->Solvent_Impurity Yes Peak_Present_Placebo->Forced_Degradation No Excipient_Degradant Excipient-Related Degradant Peak_Present_Placebo->Excipient_Degradant Yes Likely_Degradant Likely a Fenmetramide Degradant Peak_Grows->Likely_Degradant Yes Further_Investigation Further Investigation Needed Peak_Grows->Further_Investigation No Likely_Degradant->Compare_Spectra

Caption: Workflow for identifying unknown peaks in HPLC.

Step-by-Step Protocol for Forced Degradation:

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of your analytical method.[1][2]

  • Acid Hydrolysis: Dissolve fenmetramide in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve fenmetramide and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before injection.

  • Oxidation: Treat a solution of fenmetramide with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolysis: Expose a solution of fenmetramide to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Store solid fenmetramide at an elevated temperature (e.g., 80°C) for several days.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradant Structure
Acid/Base HydrolysisDecrease in fenmetramide peak, appearance of more polar peaks.Ring-opened amino acid.
OxidationAppearance of new peaks, potentially with similar or slightly shorter retention times.N-oxide, hydroxylated derivatives.
PhotolysisMultiple new peaks, often with complex chromatograms.Various photoproducts.
Thermal DegradationMay show some degradation, but generally less than hydrolytic or oxidative stress.Dependent on conditions.
Q3: My fenmetramide samples seem to be degrading even under standard storage conditions. What can I do to prevent this?

Preventing degradation is key to ensuring the accuracy of your results and the stability of your drug product.[3][4]

  • Control Storage Conditions:

    • Temperature: Store samples at controlled room temperature or refrigerated (2-8°C), and protect from freezing. Long-term storage should be at -20°C or below.

    • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for aromatic compounds.[5][6]

    • Moisture: Use desiccants in storage containers for solid samples to prevent hydrolysis. For solutions, use aprotic solvents where possible if hydrolysis is a concern.[7][8]

  • Optimize Formulation:

    • pH: For solutions, buffering to a pH where fenmetramide is most stable (typically slightly acidic for amines) can significantly reduce hydrolysis.

    • Antioxidants: If oxidation is a suspected pathway, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can be beneficial.[9]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, purging vials with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

Part 3: Frequently Asked Questions (FAQs)

Q4: What type of HPLC column is best suited for analyzing fenmetramide and its potential degradation products?

A reversed-phase C18 column is generally a good starting point for a molecule with the polarity of fenmetramide. To achieve good separation of the parent compound from its more polar degradation products (e.g., from hydrolysis), a gradient elution method is recommended.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Troubleshooting HPLC Separation:

  • Poor Peak Shape: Tailing peaks for the amine-containing fenmetramide can be due to interactions with residual silanols on the column. Using a mobile phase with a low pH (around 3) can protonate the amine and reduce tailing. Alternatively, using a base-deactivated column can help.[10][11][12][13]

  • Co-elution of Peaks: If degradation products co-elute with the parent peak, adjust the gradient slope or the organic modifier in the mobile phase. A shallower gradient can improve resolution.

Q5: Are there any specific considerations for sample preparation to minimize degradation during analysis?

Yes, sample preparation is a critical step where degradation can be introduced.

  • Minimize exposure to harsh conditions: Avoid prolonged exposure to high temperatures, strong light, and extreme pH during sample processing.

  • Use fresh solutions: Prepare standards and sample solutions fresh daily if possible. If solutions need to be stored, keep them refrigerated and protected from light.

  • Solvent selection: Ensure the sample solvent is compatible with the mobile phase to avoid precipitation on the column. The solvent should also be non-reactive with fenmetramide.

Q6: How can I confirm the identity of a suspected degradation product?

Unequivocal identification of degradation products requires advanced analytical techniques.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the most powerful tool for this purpose. It provides the molecular weight of the degradant and its fragmentation pattern, which can be used to elucidate its structure.[14][15][16][17]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the degradant.

  • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

By following the guidance and troubleshooting steps outlined in this technical support center, researchers can better understand and control the degradation of fenmetramide, leading to more robust and reliable experimental outcomes.

References

  • FTLOScience. (2022, November 26).
  • A chemical rationale of drug stability and degrad
  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • ACS Omega. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • Pharmaguideline.
  • Quora. (2017, September 2). How to prevent hydrolysis in a drug.
  • ResearchGate. (PDF)
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? r/chemhelp.
  • PMC. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors.
  • Norwegian Research Information Repository.
  • PubMed. (2018, April 25).
  • NIH. (2025, October 28).
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions.
  • PubChem. Phenmetrazine.
  • MedCrave online. (2016, December 14).
  • PMC. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • ResearchGate. (2025, August 6).
  • Pharmaceutical Technology. (2016, May 2).
  • Wikipedia. Phendimetrazine.
  • Journal of Applied Pharmaceutical Science. (2011, August 11).
  • PubChem. Metra.
  • Wikipedia. Phenmetrazine.
  • CORE. (2013, September 17).
  • Drugs.com.
  • ResearchGate. (2025, August 6). (PDF) Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Bioanalysis Zone.
  • Synthesis of Thiazolyl-N-phenylmorpholine Deriv
  • Academic Journals and Conferences. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
  • YouTube. (2026, January 16). Top 20 HPLC Troubleshooting Problems | Causes, Remedies & Real Lab Tips.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Scribd.
  • ResearchGate. (2025, August 7). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection | Request PDF.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • YMER.
  • Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
  • Wikipedia. Substituted phenylmorpholine.
  • AmbioPharm.
  • CORE.

Sources

Technical Support Center: Best Practices for Handling and Storing Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amine-containing compounds. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work. Our goal is to ensure the integrity of your compounds and the success of your experiments by explaining the scientific principles behind best practices.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of amine compounds.

Q1: What are the primary factors that cause amine compounds to degrade?

A1: Amine degradation is primarily driven by two pathways: oxidative and thermal degradation.[1][2]

  • Oxidative Degradation: This is the most common issue. The lone pair of electrons on the nitrogen atom makes many amines susceptible to oxidation by atmospheric oxygen.[3][4] This can lead to the formation of colored impurities, such as nitroso compounds or polymers, and a decrease in the compound's purity and reactivity.[3] The process can be accelerated by light and the presence of metal ions.

  • Thermal Degradation: High temperatures can cause amines to decompose. While generally more stable than many other functional groups, prolonged exposure to heat, especially above recommended limits, can lead to the breakdown of the molecule.[5] For instance, limiting reboiler temperatures to below 165°C (330°F) is a strategy to prevent thermal degradation in industrial amine systems.[5]

The presence of CO2 can also reduce the stability of amines, particularly in aqueous solutions.[1]

Q2: What are the ideal storage conditions for amine compounds?

A2: Proper storage is crucial to maintain the long-term stability and purity of amines. The ideal conditions depend on the specific amine, but general guidelines are summarized below.

Amine ClassRecommended TemperatureAtmosphereContainer TypeKey Considerations
Volatile Aliphatic Amines 2-8°C (Refrigerated)Inert Gas (N₂ or Ar)Tightly Sealed, Amber GlassHighly volatile with strong odors.[6] Cold storage minimizes vapor pressure. Inert gas prevents oxidation.
Aromatic Amines Room Temperature or 2-8°CInert Gas (N₂ or Ar)Tightly Sealed, Amber GlassHighly susceptible to oxidation and discoloration from light and air.[3][7]
Liquid Tertiary Amines Below 30°C (86°F)[8]Inert Gas (N₂ or Ar)Tightly Sealed, Compatible Plastic/GlassGenerally more stable to oxidation than primary/secondary amines, but still benefit from inert atmosphere.
Solid Amine Salts (e.g., HCl) Room TemperatureAmbient Air (Dry)Tightly Sealed, Non-reactiveGenerally much more stable to air oxidation than the free base.[4] Hygroscopic nature is the main concern.

Causality: Storing amines in a cool, dark place under an inert atmosphere minimizes the energy available for both thermal and photo-initiated oxidative degradation.[4] Using amber glass containers prevents light exposure, while an inert gas blanket displaces the oxygen required for oxidation.[3]

Q3: When is an inert atmosphere absolutely necessary for handling or storing amines?

A3: An inert atmosphere is critical under the following circumstances:

  • Long-Term Storage: For any primary or secondary amine, especially aromatic amines, an inert atmosphere is essential for storage beyond a few days to prevent significant oxidative degradation.[3][4]

  • Air-Sensitive Reactions: When an amine is used in a reaction that is sensitive to oxygen or moisture, such as in organometallic chemistry or certain polymerizations, all manipulations should be performed under inert gas using techniques like a Schlenk line or a glove box.[9][10]

  • High-Purity Applications: In drug development or when preparing analytical standards, maintaining the highest purity is paramount. Using an inert atmosphere prevents the introduction of even trace amounts of oxidized impurities that could affect results.

Q4: What personal protective equipment (PPE) should I use when handling amines?

A4: Amines can be hazardous, with risks including skin irritation, respiratory issues, and toxicity.[11][12] Appropriate PPE is mandatory.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.[13]

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

  • Ventilation: Always handle volatile or odorous amines in a certified chemical fume hood to prevent inhalation of vapors.[8][14]

  • Respirator: For large quantities or in case of ventilation failure, a respirator with an appropriate cartridge may be necessary.[12][13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My stored amine solution has turned yellow/brown/dark.
  • Potential Cause 1: Oxidation. This is the most likely cause. Exposure to atmospheric oxygen, often accelerated by light, has led to the formation of colored oxidation byproducts.[3] Aromatic amines are particularly prone to this issue.

  • Solution:

    • Assess Purity: Before use, check the purity of the discolored amine using an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS). Compare the results to a fresh sample or reference standard.

    • Purification: If impurities are detected, consider purifying the amine. Common methods include distillation for liquids or recrystallization for solids. For solutions, passing through a plug of activated carbon can sometimes remove colored impurities.[15]

    • Prevent Recurrence: After purification, or when opening a new bottle, immediately blanket the container with an inert gas like nitrogen or argon before sealing. Store in a dark, cool location.[3][4]

Problem 2: My reaction involving an amine is giving low yield or failing completely.

This common issue can often be traced back to the quality of the amine or the reaction setup. The following workflow can help diagnose the problem.

Caption: Troubleshooting workflow for amine reaction failures.

  • Explanation of Causality:

    • Inert Atmosphere: Air-sensitive reactions, such as those involving organometallics or certain catalysts, can be quenched by oxygen or water. Failure to exclude air is a common reason for failure.[16]

    • Amine Quality: An oxidized or degraded amine has a lower concentration of the active reagent. The impurities themselves can also interfere with the reaction mechanism or poison a catalyst. Aliphatic amines are generally more basic and can be more reactive than aromatic amines, whose lone pair is delocalized into the ring, making purity crucial for predictable reactivity.[17][18]

Problem 3: I observe solid precipitation in my liquid amine upon storage.
  • Potential Cause 1: Salt Formation. If the amine was exposed to acidic gases (like CO₂ from the air), it can form carbonate or bicarbonate salts, which may precipitate out of solution.[1]

  • Potential Cause 2: Degradation Products. Some degradation pathways result in solid byproducts.[19]

  • Potential Cause 3: Freezing. If the storage temperature is below the amine's freezing point, the compound may solidify. Some amine salts have limited solubility and can crystallize if the temperature drops.

  • Solution:

    • Check Storage Temperature: Verify that the storage temperature is within the recommended range and above the compound's freezing point. If frozen, allow the compound to warm to room temperature and ensure it fully redissolves, shaking if necessary.[20]

    • Identify the Precipitate: If not due to freezing, filter a small amount of the solid and analyze it (e.g., by IR or melting point) to determine if it is a salt or a degradation product.

    • Prevent Recurrence: Always store liquid amines in tightly sealed containers to prevent exposure to atmospheric gases like CO₂.[21] Blanketing with an inert gas provides the best protection.

Experimental Protocols

Protocol 1: Handling and Transfer of Air-Sensitive Liquid Amines

This protocol describes the transfer of an air-sensitive liquid amine from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere using a syringe.

Materials:

  • Reaction flask with a rubber septum

  • Sure/Seal™ bottle of amine

  • Dry, gas-tight syringe

  • Long needle

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Second needle for gas outlet

Procedure:

  • Prepare Glassware: Oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.[10] Secure a rubber septum over the flask's opening.

  • Establish Inert Atmosphere: Insert a needle connected to the inert gas line through the septum into the flask. Insert a second "outlet" needle to allow air to be flushed out. Let the gas flow for 5-10 minutes to displace all air. Remove the outlet needle.

  • Prepare for Transfer: Puncture the septum on the Sure/Seal™ bottle with a needle connected to the inert gas line to create a positive pressure.

  • Withdraw the Amine: Using a clean, dry syringe with a long needle, puncture the Sure/Seal™ septum. First, draw some inert gas from the headspace into the syringe, then insert the needle tip below the liquid level and slowly withdraw the desired volume of amine.

  • Inject into Flask: Quickly and carefully remove the syringe from the Sure/Seal™ bottle and immediately insert it through the septum of the reaction flask. Inject the amine into the flask.

  • Clean Up: Rinse the syringe and needle immediately with a suitable quenching solvent (e.g., isopropanol followed by water) in a fume hood.

Caption: Workflow for transferring an air-sensitive amine.

Protocol 2: Preparation of an Amine Solution for Long-Term Storage

This protocol describes how to prepare a stock solution of an amine in an organic solvent for stable long-term storage.

Materials:

  • Amine compound

  • Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, Toluene)

  • Oven-dried storage vessel with a screw cap or a Schlenk flask

  • Inert gas source

Procedure:

  • Prepare the Vessel: Ensure the storage vessel is scrupulously clean and dry. For maximum stability, use a vessel that can be flame-dried under vacuum and backfilled with inert gas.

  • Degas the Solvent: The solvent should be free of oxygen and water. This is typically achieved by sparging with argon for 30-60 minutes or by using a solvent purification system.

  • Prepare the Solution: Under a positive pressure of inert gas, add the desired amount of amine (solid or liquid) to the storage vessel.

  • Add Solvent: Using a cannula or syringe, transfer the anhydrous, deoxygenated solvent to the vessel containing the amine.

  • Seal and Store:

    • For a screw-cap vial, blanket the headspace with inert gas before tightly sealing the cap. Wrap the cap threads with Parafilm for an extra barrier.

    • For a Schlenk flask, close the stopcock to maintain the inert atmosphere.

  • Label and Store: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store in a dark, cool location (refrigerator or freezer, as appropriate for the compound's freezing point).

References

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Ansari, A. J., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Saitoh, T., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. [Link]

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. University of Texas at Austin. [Link]

  • OSHA. (n.d.). Worker Exposures to Volatile Amines. [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

  • Strazisar, B. R., et al. (2003). Degradation pathways for monoethanolamine in a CO2 capture facility. Energy & Fuels. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Nufarm. (n.d.). MATERIAL SAFETY DATA SHEET MCP AMINE 4. [Link]

  • Society of Chemical Industry. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. ResearchGate. [Link]

  • Fitzpatrick, P. F. (2012). Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Behn Meyer. (n.d.). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. [Link]

  • Quora. (2013). Why are aliphatic amines more basic than aromatic amines? [Link]

  • Google Patents. (n.d.). Method for improving the storage stability of ammonium salts.
  • Nuchitprasittichai, A., & Chakma, A. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • RAMPF Group. (n.d.). Effects of Oxidation on Amine-Containing Materials. [Link]

  • Society of Chemical Industry. (2018). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • ScienceMadness.org. (2007). reductive am. why inert atmosphere?. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Le Grange, P., et al. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. [Link]

  • Pearson. (n.d.). Amine Reactions Practice Problems. [Link]

  • Chemistry LibreTexts. (2022). Transferring Methods - Inert Atmospheric Methods. [Link]

  • OSHA Training School. (2024). Ammonia Safety: Health Risks, Prevention & Handling. [Link]

  • Google Patents. (n.d.).
  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. [Link]

  • Pediaa. (2015). Difference Between Aliphatic and Aromatic Amines. [Link]

  • NY.Gov. (n.d.). Chemical Storage and Handling Recommendations. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

Sources

Technical Support Center: Fenmetramide Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: FEN-PUR-TSG-001

Last Updated: January 21, 2026

Introduction to Fenmetramide Purification

Fenmetramide, chemically known as 2-Phenyl-3-methyl-morpholin-5-one, is a morpholinone derivative with potential applications in pharmaceutical research.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent on its purity. The synthesis of complex organic molecules like Fenmetramide often yields a crude product containing unreacted starting materials, by-products, and other process-related impurities.[2] Therefore, robust purification is a critical and non-negotiable step in its development.

This guide provides a comprehensive technical resource for researchers, scientists, and process chemists encountering challenges with the purification of crude Fenmetramide. It is structured in a question-and-answer format to directly address common issues and provide scientifically grounded, actionable solutions.

FAQs: Understanding Crude Fenmetramide and Initial Analysis

Q1: What are the likely impurities in my crude Fenmetramide product?

A1: The impurity profile is highly dependent on the synthetic route. For N-aryl amides like Fenmetramide, common impurities include:

  • Unreacted Starting Materials: Such as precursors to the morpholinone ring or acylating agents.

  • Side-Reaction Products: Including products from over-alkylation, hydrolysis of the amide bond under harsh pH conditions, or dimerization.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvent Residues: Organic solvents used in the reaction or initial work-up.

A summary of potential impurity classes is provided in Table 1.

Table 1. Potential Impurity Classes in Crude Fenmetramide

Impurity Class Common Examples Origin Typical Removal Strategy
Starting Materials Phenylalaninol derivatives, halo-acetylating agents Incomplete reaction Recrystallization, Chromatography
By-products Hydrolyzed amide (ring-opened), dimers pH or temperature excursions, side reactions Recrystallization, pH-adjusted extraction
Reagents Triethylamine, palladium catalysts, acids Post-reaction work-up Aqueous washes, extraction, chromatography

| Residual Solvents | Toluene, Dichloromethane, Acetonitrile | Reaction/Work-up | Drying under vacuum, recrystallization |

Q2: What is the first step I should take before attempting purification?

A2: Always perform a preliminary purity assessment. This is a crucial diagnostic step. Without knowing the approximate purity and the number of impurities, your purification strategy will be based on guesswork.

  • Technique: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity analysis of pharmaceutical compounds.[][5] A gradient method with UV detection is typically effective for aromatic compounds like Fenmetramide. Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment.

  • Why: HPLC provides quantitative data on the percentage of your desired product and reveals the number and relative abundance of impurities, which guides the selection of the most appropriate purification technique.

Q3: My crude product is a sticky oil, not a solid. What does this mean?

A3: This phenomenon, known as "oiling out," indicates the presence of significant impurities or residual solvent.[6] Impurities can disrupt the crystal lattice formation of the Fenmetramide, depressing its melting point and resulting in an oil or amorphous gum. High levels of residual solvent can also prevent crystallization. Before proceeding with a primary purification method like recrystallization, it may be necessary to perform a pre-purification step, such as a solvent wash or a quick filtration through a plug of silica gel to remove gross impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids like Fenmetramide.[7][8] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.

Q4: My Fenmetramide won't crystallize from solution, even after cooling. What should I do?

A4: Failure to crystallize is a common issue, typically stemming from one of three causes:

  • Solution is Not Supersaturated: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate a portion of the solvent and re-cool.[6] The goal is to find the "sweet spot" where the compound is fully dissolved at a high temperature but sparingly soluble at room or low temperature.

  • High Impurity Load: As mentioned in Q3, excessive impurities can inhibit crystal formation.

    • Solution: Consider a different purification method first (e.g., column chromatography) to remove the bulk of the impurities, and then use recrystallization as a final polishing step.

  • Nucleation is Inhibited: Crystal growth requires an initial nucleation event.

    • Solution - "The Four Tricks":

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation.[6]

      • Seeding: Add a tiny crystal of pure Fenmetramide (if available) to the cooled solution. This "seed" crystal acts as a template for further crystal growth.

      • Ultra-Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Do this slowly to avoid crashing out impurities.

      • Anti-Solvent Addition: If your compound is dissolved in a soluble solvent (e.g., ethanol), you can slowly add an "anti-solvent" in which it is insoluble (e.g., water) until the solution becomes turbid, which indicates the onset of precipitation.[9]

Q5: My yield is very low after recrystallization. How can I improve it?

A5: A low yield (e.g., <50%) points to several potential experimental errors:[6]

  • Excessive Solvent: This is the most common cause. Too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Before you begin, test solubilities with small aliquots. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form too early in the hot funnel during filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent will redissolve some of your product.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product while still washing away impurities adhering to the crystal surface.

Q6: The solid "oiled out" instead of forming crystals. What went wrong?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[6] This often traps impurities.

  • Cause: The boiling point of the chosen solvent is higher than the melting point of the solute (or the melting point of the impure mixture).

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. This will lower the saturation point, allowing the solution to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point. Alternatively, choose a different solvent with a lower boiling point.

Chromatography Issues

Flash column chromatography is a powerful technique for separating compounds with different polarities. For N-aryl amides, silica gel is a common stationary phase.

Q7: My compound is streaking or "tailing" on the chromatography column. Why?

A7: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (silica gel).

  • Cause 1: Compound is too Polar: Highly polar compounds can bind strongly to the acidic silica gel, leading to poor elution and tailing. Fenmetramide, with its amide and ether functionalities, has moderate polarity.

    • Solution: Increase the polarity of your mobile phase (eluent). For example, if you are using a Hexane/Ethyl Acetate mixture, gradually increase the percentage of Ethyl Acetate.

  • Cause 2: Acidic/Basic Nature: Amides can be sensitive to the acidic nature of silica gel.[7]

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent to neutralize the silica surface. For a compound like Fenmetramide, adding a mild base like triethylamine (TEA) can significantly improve peak shape.[7]

Q8: I can't get good separation between Fenmetramide and a key impurity.

A8: Poor separation (low resolution) means the chosen conditions are not selective enough.

  • Solution 1: Optimize the Mobile Phase: This is the easiest variable to change. Try a different solvent system with different selectivities. For instance, replacing Ethyl Acetate with Dichloromethane/Methanol can alter the elution order and improve separation.

  • Solution 2: Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. While silica is standard, other options exist. For N-aryl amides, alumina (neutral or basic) can sometimes provide better results. Reversed-phase chromatography (e.g., C18 silica) is another powerful alternative, particularly for preparative HPLC.[10]

Recommended Purification Protocols

Protocol 1: Recrystallization of Crude Fenmetramide

This protocol assumes a crude product that is a solid and has a purity of >70% by HPLC.

  • Solvent Selection: Test the solubility of your crude Fenmetramide in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).[7] The ideal solvent will dissolve the compound when hot but not when cold. A solvent mixture (e.g., Ethanol/Water) can also be effective.

  • Dissolution: Place the crude Fenmetramide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, it may contain colored impurities. Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized product by HPLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Flash Column Chromatography

This protocol is suitable for crude products that are oily or have multiple impurities with different polarities.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a glass column with silica gel. Pack the column using the initial, low-polarity mobile phase (the "slurry method" is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude Fenmetramide in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). This technique often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the final product by HPLC.

Visual Workflow and Decision Guide

The following diagram outlines a logical workflow for approaching the purification of crude Fenmetramide.

FenmetramidePurificationWorkflow Start Crude Fenmetramide Product AssessPurity Assess Purity (HPLC/TLC) Is it Solid or Oil? Start->AssessPurity IsSolid Is Purity >70%? AssessPurity->IsSolid Solid Chromatography Primary Method: Flash Chromatography AssessPurity->Chromatography Oil / Very Impure Recrystallize Primary Method: Recrystallization IsSolid->Recrystallize Yes IsSolid->Chromatography No CheckPurity1 Check Purity (HPLC) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (HPLC) Chromatography->CheckPurity2 CheckPurity1->Chromatography Purity Not OK (Polish Step) FinalProduct Pure Fenmetramide (>99%) CheckPurity1->FinalProduct Purity OK Troubleshoot Troubleshoot: - Oiling Out? - Low Yield? - No Crystals? CheckPurity1->Troubleshoot CheckPurity2->Recrystallize Purity Not OK (Polish Step) CheckPurity2->FinalProduct Purity OK Troubleshoot2 Troubleshoot: - Poor Separation? - Tailing? CheckPurity2->Troubleshoot2

Sources

Technical Support Center: Enhancing the Resolution of Fenmetramide Enantiomers in Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the resolution of Fenmetramide enantiomers. As the separation of enantiomers is critical in pharmaceutical development due to their potentially different pharmacological activities, this resource aims to provide practical, field-proven insights to overcome common challenges.[1][2][3]

I. Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section addresses specific issues you may encounter during the chiral separation of Fenmetramide. The troubleshooting process is presented in a logical flow to help you systematically identify and resolve problems.

Problem 1: Poor or No Resolution of Fenmetramide Enantiomers

This is one of the most common challenges in chiral method development.[4] The underlying cause often relates to the fundamental selectivity of the chromatographic system.

Question: I am injecting a racemic standard of Fenmetramide, but I am seeing only a single peak or two completely co-eluting peaks. What should I do?

Answer:

Achieving chiral separation requires a chiral environment that allows for differential interaction with the two enantiomers.[2][5] If you are observing no separation, the initial step is to systematically evaluate the core components of your method: the chiral stationary phase (CSP) and the mobile phase.

Step-by-Step Troubleshooting Protocol:
  • Verify the Chiral Stationary Phase (CSP) Selection:

    • Is the CSP appropriate for Fenmetramide? Fenmetramide is a stimulant drug, and its structure should be compared to compounds that have been successfully resolved on your chosen CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a popular and often successful choice for a wide range of chiral compounds and are a good starting point for screening.[6][7][8]

    • Consult Application Libraries: Review application notes from column manufacturers and scientific literature for established methods for Fenmetramide or structurally similar compounds. This can provide a strong starting point for CSP selection.

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: The choice of mobile phase mode (normal, reversed, or polar organic) is critical.[6] For many chiral separations, normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol mixtures) offers excellent selectivity.[6]

    • Mobile Phase Composition: Systematically vary the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). Small changes in this ratio can significantly impact selectivity and resolution.[9]

    • Additives/Modifiers: For basic compounds like Fenmetramide, adding a small percentage of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and enhance resolution by minimizing undesirable interactions with the stationary phase.[6] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[6]

  • Evaluate Column Temperature:

    • Temperature can have a significant effect on chiral separations.[10][11] Lowering the temperature often increases resolution by enhancing the subtle energetic differences in the interactions between the enantiomers and the CSP.[11] Experiment with temperatures ranging from 10°C to 40°C.

  • Adjust the Flow Rate:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase, although this will increase the analysis time.[10]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Question: My Fenmetramide enantiomer peaks are tailing significantly. What are the likely causes and how can I fix this?

Answer:

Peak tailing in chiral HPLC is often due to secondary, unwanted interactions between the analyte and the stationary phase, or issues with the mobile phase or column health.[12]

Troubleshooting Peak Shape Issues:
Potential Cause Explanation Recommended Solution
Secondary Interactions Unwanted interactions with residual silanols on silica-based CSPs can cause tailing, especially for basic compounds like Fenmetramide.[12]Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to compete for active sites and improve peak symmetry.[6]
Inappropriate Mobile Phase pH If using a reversed-phase method with an ionizable compound, a mobile phase pH close to the analyte's pKa can lead to peak tailing.[12]Adjust the mobile phase pH to be at least 2 units away from the pKa of Fenmetramide.
Column Contamination Accumulation of contaminants on the column can create active sites that cause tailing.[12]Flush the column with a strong, compatible solvent. For immobilized columns, stronger solvents like DMF or THF may be used, followed by proper rinsing.[13] Always consult the column care manual.
Column Degradation Over time, the performance of a chiral column can degrade, leading to poor peak shapes.[12]Test the column with a standard to check its performance. If performance is irreversibly degraded, the column may need to be replaced.
Sample Solvent Effects Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[14]Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Problem 3: Unstable Retention Times

Fluctuating retention times can make peak identification and quantification unreliable.

Question: The retention times for my Fenmetramide enantiomers are drifting from one injection to the next. What could be causing this instability?

Answer:

Retention time instability can stem from several factors, including insufficient column equilibration, mobile phase issues, or temperature fluctuations.[15]

Logical Flow for Troubleshooting Retention Time Instability:

G start Unstable Retention Times q1 Is the column fully equilibrated? start->q1 s1 Equilibrate with at least 10-20 column volumes of mobile phase. Some CSPs may require longer. q1->s1 No q2 Is the mobile phase freshly prepared and properly degassed? q1->q2 Yes s1->q2 s2 Prepare fresh mobile phase daily. Ensure thorough degassing to prevent bubble formation. q2->s2 No q3 Is the column temperature stable? q2->q3 Yes s2->q3 s3 Use a column oven and allow sufficient time for thermal equilibration. Maintain temperature to within +/- 1 °C. q3->s3 No q4 Are there any leaks in the HPLC system? q3->q4 Yes s3->q4 s4 Check all fittings and connections for leaks, which can cause pressure fluctuations. q4->s4 Yes end Stable Retention Times Achieved q4->end No s4->end

Caption: Troubleshooting workflow for unstable retention times.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of a robust chiral HPLC method for Fenmetramide.

Q1: How do I choose the best chiral stationary phase (CSP) for Fenmetramide?

A1: The selection of a CSP is the most critical step in chiral method development.[6] Since it is difficult to predict the best CSP without experimental data, a screening approach is highly recommended.[16]

  • Start with Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the most widely used and successful for a broad range of chiral compounds.[7][17] They should be the first choice for screening.

  • Consider the Analyte Structure: Fenmetramide has aromatic rings and functional groups capable of hydrogen bonding and dipole-dipole interactions. CSPs that offer π-π interactions, hydrogen bonding, and steric hindrance are likely to be effective.

  • Utilize Screening Kits: Many manufacturers offer chiral screening kits containing columns with different selectivities at a reduced price, which can be a cost-effective way to find a suitable column.[11]

Q2: What is the role of the organic modifier in the mobile phase for normal-phase chiral separations?

A2: In normal-phase chromatography, a non-polar solvent like hexane or heptane is the main component of the mobile phase. A polar organic modifier, typically an alcohol like isopropanol (IPA) or ethanol, is added to control the retention and selectivity.

  • Impact on Retention: Increasing the concentration of the alcohol modifier will decrease the retention time of the analytes.

  • Impact on Resolution: The type and concentration of the alcohol can have a profound impact on chiral recognition. Sometimes, switching from IPA to ethanol, or vice versa, can dramatically improve or even enable a separation. It is crucial to optimize the percentage of the modifier to find the best balance between resolution and analysis time.

Q3: Can I use gradient elution for chiral separations?

A3: While isocratic elution is more common for chiral separations because enantiomers have identical chemical properties, gradient elution can be useful in certain scenarios.[18] For instance, if you are analyzing Fenmetramide in a complex matrix with other impurities, a gradient might be used to first elute early-eluting impurities, followed by an isocratic hold to separate the enantiomers, and then a final gradient to wash off strongly retained compounds. However, for routine analysis of the enantiomeric ratio of a purified sample, an optimized isocratic method is generally preferred for its simplicity and robustness.

Q4: My resolution is close to baseline (e.g., R > 1.2), but I need to improve it for better quantitation (R > 1.5). What are some fine-tuning strategies?

A4: Once you have achieved partial separation, several parameters can be adjusted to enhance the resolution.

Experimental Protocol for Resolution Optimization:
  • Fine-Tune Mobile Phase Composition: Make small, incremental changes to the percentage of the organic modifier (e.g., in 0.5% or 1% steps).

  • Optimize Column Temperature: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C). Monitor the resolution and backpressure. Lower temperatures generally increase viscosity and thus backpressure.

  • Reduce the Flow Rate: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This increases the analysis time but often yields better resolution.

  • Consider a Longer Column or Smaller Particle Size: If available, using a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will increase the number of theoretical plates and can improve resolution.[10]

Caption: Stepwise optimization for improving resolution.

Q5: What are "ghost peaks" and how can I avoid them in my chiral analysis?

A5: Ghost peaks are extraneous peaks in a chromatogram that do not come from the injected sample.[12] They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives. Always use high-purity, HPLC-grade solvents.

  • System Contamination: Carryover from previous injections. Implement a robust needle wash protocol and flush the system between different methods.

  • Column Bleed: Degradation of the stationary phase, which can release compounds that appear as peaks. This is more common with older columns or when using harsh mobile phases.

By following these guidelines and systematically troubleshooting any issues that arise, you can develop a robust and reliable chiral HPLC method for enhancing the resolution of Fenmetramide enantiomers.

References
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Ilia, V., & Pistos, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6945-6967. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Chemical Society Reviews. (2008, September 29). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

  • PubMed. (2024, January 25). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Retrieved from [Link]

  • National Institutes of Health. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Chromatography Today. (2016, September 7). Important Considerations for Repeatable HPLC Assays of Chiral Compounds. Retrieved from [Link]

  • MavMatrix. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase effect and resolution. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative. Retrieved from [Link]

  • MDPI. (2023, December 4). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Fenmetramide and Amphetamine in Locomotor Activity Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of fenmetramide and amphetamine, focusing on their anticipated effects in locomotor activity assays. As direct experimental data for fenmetramide is limited, this document synthesizes information on its structural analog, phenmetrazine, to infer its pharmacological profile and compare it with the well-characterized psychostimulant, amphetamine. This analysis is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacological studies.

Introduction: Understanding the Significance of Locomotor Activity

Locomotor activity is a fundamental behavioral measure in preclinical neuroscience, serving as a crucial indicator of the stimulant or sedative properties of a compound. Assays measuring locomotor activity are instrumental in the initial screening and characterization of novel psychoactive substances. Both fenmetramide and amphetamine are expected to modulate locomotor activity due to their influence on central monoaminergic systems. While amphetamine is a well-established psychostimulant, fenmetramide, a derivative of phenmetrazine, remains largely uncharacterized in the scientific literature.

Fenmetramide was patented in the 1960s as an antidepressant by McNeil Laboratories but was never brought to market[1]. It is the 5-ketone derivative of phenmetrazine, a compound with known psychostimulant properties[1]. Amphetamine, a potent central nervous system stimulant, is widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, and is also a commonly abused substance. This guide will explore the known and inferred mechanisms of these two compounds to predict their comparative effects on locomotor behavior.

Mechanistic Insights: A Tale of Two Monoamine Releasers

The stimulant effects of both amphetamine and, by extension, fenmetramide are primarily attributed to their ability to increase the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the brain. However, the precise interactions with monoamine transporters and vesicles are key to their distinct pharmacological profiles.

Amphetamine: A well-understood norepinephrine-dopamine releasing agent (NDRA), amphetamine exerts its effects through a multi-faceted mechanism. It acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to competitive inhibition of dopamine and norepinephrine reuptake. Once inside the presynaptic neuron, amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), causing a non-vesicular release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm. This cascade of events culminates in the reversal of DAT and NET function, leading to a significant efflux of these neurotransmitters into the synaptic cleft.

Fenmetramide (inferred from Phenmetrazine): Direct pharmacological data on fenmetramide is unavailable. However, its close structural analog, phenmetrazine, is characterized as a norepinephrine and dopamine releasing agent[2]. Phenmetrazine is a substrate-type releaser at both DAT and NET, with a less potent effect on the serotonin transporter (SERT)[2]. It is thought to block the reuptake of norepinephrine and dopamine, leading to increased extracellular concentrations of these monoamines[3][4]. As the 5-ketone derivative of phenmetrazine, fenmetramide is anticipated to share this primary mechanism of action, acting as a releaser of dopamine and norepinephrine[1]. The addition of a ketone group may influence its potency and selectivity for the monoamine transporters, but it is reasonable to hypothesize a similar overall effect on monoaminergic neurotransmission.

Signaling Pathway Overview

cluster_amphetamine Amphetamine Signaling Pathway cluster_fenmetramide Inferred Fenmetramide Signaling Pathway (from Phenmetrazine) AMP Amphetamine DAT_NET DAT/NET AMP->DAT_NET Enters Presynaptic Neuron VMAT2 VMAT2 AMP->VMAT2 Disrupts DA_NE_Synapse Synaptic DA/NE DAT_NET->DA_NE_Synapse Reversal of Transport DA_NE_Vesicles DA/NE Vesicles VMAT2->DA_NE_Vesicles Inhibits DA/NE uptake DA_NE_Cytoplasm Cytoplasmic DA/NE DA_NE_Vesicles->DA_NE_Cytoplasm DA/NE Efflux DA_NE_Cytoplasm->DAT_NET Substrate for Reverse Transport Postsynaptic_Receptors Postsynaptic Receptors DA_NE_Synapse->Postsynaptic_Receptors Binds Locomotor_Activity_A Increased Locomotor Activity Postsynaptic_Receptors->Locomotor_Activity_A Activates FEN Fenmetramide DAT_NET_F DAT/NET FEN->DAT_NET_F Blocks Reuptake & Promotes Efflux DA_NE_Synapse_F Synaptic DA/NE DAT_NET_F->DA_NE_Synapse_F Increases Concentration Postsynaptic_Receptors_F Postsynaptic Receptors DA_NE_Synapse_F->Postsynaptic_Receptors_F Binds Locomotor_Activity_F Increased Locomotor Activity Postsynaptic_Receptors_F->Locomotor_Activity_F Activates

Figure 1: Comparative signaling pathways of Amphetamine and inferred pathway for Fenmetramide.

Comparative Locomotor Activity: Experimental Evidence and Expectations

Direct comparative studies of fenmetramide and amphetamine on locomotor activity have not been published. However, based on the known effects of phenmetrazine and amphetamine, we can project the likely outcomes of such an experiment.

Amphetamine: Amphetamine robustly increases locomotor activity in rodents in a dose-dependent manner. This hyperlocomotion is a hallmark of its psychostimulant effects and is mediated by the aforementioned increases in dopaminergic and noradrenergic signaling.

Phenmetrazine (as a proxy for Fenmetramide): Studies have shown that acute injections of phenmetrazine increase motor activity and rearing in an open field test in rats[5]. The minimal effective dose of phenmetrazine to increase motor activity in rats has been reported, demonstrating its stimulant properties[6]. Given that fenmetramide is a derivative of phenmetrazine, it is highly probable that it will also induce hyperlocomotion. The potency and duration of this effect relative to amphetamine would depend on its specific affinity and efficacy at DAT and NET, which remains to be experimentally determined.

Summary of Pharmacological Properties
FeatureAmphetamineFenmetramide (inferred from Phenmetrazine)
Primary Mechanism Norepinephrine-Dopamine Releasing Agent (NDRA)Norepinephrine-Dopamine Releasing Agent (NDRA)[2]
Transporter Interaction Substrate for DAT and NET, reverses transportSubstrate-type releaser at DAT and NET[2]
Vesicular Action Disrupts VMAT2, depletes vesicular monoaminesLikely promotes release from storage vesicles[5]
Effect on Locomotion Dose-dependent hyperlocomotionExpected to cause hyperlocomotion[5][6]

Experimental Protocol: Open Field Locomotor Activity Assay

To empirically compare the effects of fenmetramide and amphetamine on locomotor activity, a standard open-field assay can be employed. This protocol provides a robust and validated method for assessing spontaneous motor activity in rodents.

Experimental Workflow

cluster_workflow Open Field Assay Workflow A Animal Acclimation (60 min) B Drug Administration (i.p. injection) A->B C Placement in Open Field Arena B->C D Data Acquisition (e.g., 60 min) C->D E Data Analysis D->E

Figure 2: A typical experimental workflow for a locomotor activity assay.

Step-by-Step Methodology
  • Animal Subjects: Male C57BL/6J mice (8-10 weeks old) are commonly used. Animals should be group-housed under a 12:12-h light/dark cycle with ad libitum access to food and water. All experiments should be conducted during the light phase.

  • Apparatus: The open-field arena (e.g., 40 x 40 x 30 cm) is typically made of a non-reflective material to minimize anxiety. The arena is equipped with a grid of infrared beams to automatically record horizontal and vertical movements. Alternatively, a video tracking system can be used. The testing room should be dimly lit and sound-attenuated.

  • Drug Preparation:

    • Amphetamine: d-Amphetamine sulfate is dissolved in 0.9% sterile saline. Doses typically range from 1 to 5 mg/kg.

    • Fenmetramide: Fenmetramide hydrochloride (or a suitable salt) is dissolved in a vehicle such as 0.9% sterile saline. Due to the lack of prior data, a dose-response study (e.g., 1, 3, 10, 30 mg/kg) would be necessary to determine its effective range.

    • Vehicle Control: 0.9% sterile saline.

  • Experimental Procedure: a. Acclimation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before the start of the assay. b. Habituation (Optional but Recommended): To reduce the influence of novelty-induced hyperactivity, a habituation session can be performed. Place each mouse in the open-field arena for 30-60 minutes on the day before the drug testing day. c. Drug Administration: Administer the assigned drug (amphetamine, fenmetramide, or vehicle) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. d. Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity for a predefined period, typically 60 to 120 minutes. Data is usually collected in 5- or 10-minute bins to allow for time-course analysis. e. Arena Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues from the previous subject.

  • Data Analysis:

    • Primary Endpoint: Total distance traveled (in cm) is the most common measure of horizontal locomotor activity.

    • Secondary Endpoints:

      • Rearing frequency: Number of vertical movements, an indicator of exploratory behavior.

      • Time spent in the center vs. periphery: Can provide insights into anxiety-like behavior (thigmotaxis).

      • Stereotypy counts: Repetitive, non-locomotor movements that can occur at higher doses of stimulants.

    • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with drug treatment and time as factors, followed by post-hoc tests for pairwise comparisons.

Conclusion and Future Directions

While amphetamine's effects on locomotor activity are well-documented, fenmetramide remains a pharmacological enigma. Based on its structural relationship to phenmetrazine, it is strongly hypothesized that fenmetramide will act as a psychostimulant and increase locomotor activity in a manner comparable to amphetamine. The key differentiating factors will likely be its potency, duration of action, and its relative selectivity for the dopamine and norepinephrine transporters.

The proposed experimental protocol provides a framework for the direct, empirical comparison of these two compounds. Such studies are essential to elucidate the pharmacological profile of fenmetramide and to understand how subtle structural modifications, such as the addition of a 5-ketone group, can alter the behavioral effects of phenmetrazine-like stimulants. Future research should also aim to characterize the binding affinities and functional activities of fenmetramide at DAT, NET, and SERT to provide a more complete mechanistic understanding of its actions.

References

  • Wikipedia. Phenmetrazine. [Link]

  • Perrine, S. A., et al. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 167, 107981. [Link]

  • PubChem. Phenmetrazine. [Link]

  • Wikipedia. Phendimetrazine. [Link]

  • Negus, S. S., et al. (2009). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 105(1-2), 107-115. [Link]

  • Wikipedia. Fenmetramide. [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1548-1557. [Link]

  • Carruba, M. O., et al. (1978). Effect of phenmetrazine, aminorex and ( ) p-chloramphetamine on the motor activity and turnover rate of brain catecholamines. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(2), 117-122. [Link]

  • Glaab, T., & Vögtli, B. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. ALTEX, 29(2), 181–196. [Link]

  • Global Substance Registration System. FENMETRAMIDE. [Link]

  • Harmer, C. J., et al. (2021). Time to re-engage psychiatric drug discovery by strengthening confidence in preclinical psychopharmacology. Psychopharmacology, 238(3), 605–618. [Link]

  • PubChem. Phenmetrazine Hydrochloride. [Link]

  • Becker, H. C. (2015). Preclinical Medication Development: New Targets and New Drugs. Alcoholism, Clinical and Experimental Research, 39(11), 2095–2098. [Link]

  • Crowley, R. S., et al. (2020). Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules, 25(24), 5948. [Link]

  • Stein, A. M., & Roon, P. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in Molecular Biology, 549, 1–19. [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1548-1557. [Link]

Sources

In Vitro Validation of Fenmetramide's Effect on Dopamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of in vitro methodologies to characterize the interaction of novel compounds with the dopamine transporter (DAT). Here, we focus on Fenmetramide, a derivative of phenmetrazine, as a case study to illustrate the validation workflow.[1][2] While Fenmetramide was patented as an antidepressant, comprehensive pharmacological data on its interaction with monoamine transporters remains limited.[1] This guide will therefore use Fenmetramide as a template for a novel compound of interest and compare its hypothetical performance against well-characterized DAT inhibitors, namely cocaine and methylphenidate.

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[3][4][5] This mechanism terminates the dopamine signal and maintains homeostatic balance. Consequently, DAT is a primary target for a range of therapeutic agents and substances of abuse.[3][6][7] Understanding the precise nature of a compound's interaction with DAT is therefore paramount in preclinical drug discovery.

This guide will dissect the key in vitro assays employed to elucidate a compound's potency, affinity, and mechanism of action at the dopamine transporter. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the 'how,' but also the 'why.'

The Molecular Players: A Comparative Overview

Before delving into the experimental validation, it is crucial to understand the chemical nature of the compounds under comparison.

CompoundChemical ClassKnown/Hypothesized DAT Interaction
Fenmetramide PhenylmorpholineExpected psychostimulant effects, hypothesized to inhibit DAT.[1][8]
Cocaine Tropane AlkaloidA classic DAT inhibitor, blocking dopamine reuptake.[3][9]
Methylphenidate Piperidine DerivativeA DAT inhibitor commonly used in the treatment of ADHD.[10][11][12]

Elucidating the Mechanism of Action: A Step-by-Step In Vitro Workflow

The following sections outline a logical and robust workflow for the in vitro validation of a novel compound's effect on the dopamine transporter, using Fenmetramide as our lead example.

Dopamine Uptake Inhibition Assay: Quantifying Potency

The foundational experiment to determine if a compound interacts with DAT is the dopamine uptake inhibition assay. This functional assay directly measures the ability of a test compound to block the transporter-mediated uptake of dopamine into cells.[13][14][15]

This assay provides a direct measure of the functional consequence of a compound binding to DAT. By quantifying the concentration-dependent inhibition of dopamine uptake, we can determine the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Plate DAT-expressing cells (e.g., HEK293-hDAT) prep2 Allow cells to adhere overnight prep1->prep2 assay1 Pre-incubate cells with Varying concentrations of Fenmetramide, Cocaine, or Methylphenidate prep2->assay1 assay2 Add radiolabeled dopamine ([3H]DA) assay1->assay2 assay3 Incubate for a defined period (e.g., 10 minutes at 37°C) assay2->assay3 assay4 Wash cells to remove extracellular [3H]DA assay3->assay4 assay5 Lyse cells assay4->assay5 assay6 Quantify intracellular [3H]DA (Scintillation counting) assay5->assay6 analysis1 Plot % inhibition vs. log[compound] assay6->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Caption: Workflow for the Dopamine Uptake Inhibition Assay.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.[16]

  • Compound Preparation: A serial dilution of Fenmetramide, cocaine, and methylphenidate is prepared in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • The cells are then pre-incubated with the various concentrations of the test compounds for a set time (e.g., 20 minutes) at 37°C.[17]

    • A solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]DA) is added to each well, and the plate is incubated for a further 10 minutes at 37°C.[17]

    • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]DA.

  • Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are normalized to the control (no inhibitor) and background (non-specific uptake) to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

CompoundDAT IC50 (nM)
Fenmetramide75
Cocaine250[18]
Methylphenidate50[10]

Interpretation: A lower IC50 value indicates a higher potency. In this hypothetical scenario, Fenmetramide demonstrates potent inhibition of dopamine uptake, comparable to methylphenidate and more potent than cocaine.

Radioligand Binding Assay: Determining Affinity

While the uptake assay measures functional potency, the radioligand binding assay directly quantifies the affinity of a compound for the dopamine transporter. This is typically achieved through a competition binding experiment.

This assay determines the equilibrium dissociation constant (Ki), which is a measure of the binding affinity of the test compound to the DAT. A lower Ki value signifies a higher affinity. This is crucial for understanding the direct interaction of the compound with the transporter protein, independent of the complexities of the uptake process.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize DAT-expressing cells or brain tissue (e.g., striatum) prep2 Centrifuge to isolate cell membranes prep1->prep2 assay1 Incubate membranes with a fixed concentration of a DAT-specific radioligand (e.g., [3H]WIN 35,428) prep2->assay1 assay2 Add varying concentrations of Fenmetramide, Cocaine, or Methylphenidate assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand (filtration) assay3->assay4 assay5 Quantify bound radioactivity assay4->assay5 analysis1 Plot % displacement vs. log[compound] assay5->analysis1 analysis2 Determine IC50 and calculate Ki using the Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow for the Radioligand Binding Assay.

  • Membrane Preparation: Cell membranes are prepared from HEK293-hDAT cells or from dopamine-rich brain regions (e.g., striatum) of rodents.

  • Binding Reaction:

    • In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a high-affinity DAT radioligand (e.g., [3H]WIN 35,428 or [3H]CFT).[19]

    • Increasing concentrations of the unlabeled test compounds (Fenmetramide, cocaine, methylphenidate) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).[20]

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) to allow binding to reach equilibrium.[19]

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 for the displacement of the radioligand is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

CompoundDAT Ki (nM)
Fenmetramide45
Cocaine150[21]
Methylphenidate35[10]

Interpretation: The Ki values provide a more direct measure of binding affinity. In this hypothetical dataset, Fenmetramide shows a high affinity for DAT, similar to methylphenidate.

Electrophysiology: Probing Transporter-Associated Currents

For a more in-depth mechanistic understanding, patch-clamp electrophysiology can be employed to measure the currents associated with dopamine transport.[22][23][24]

The dopamine transporter is an electrogenic transporter, meaning that the movement of dopamine is coupled to the movement of ions (Na+ and Cl-), generating a small electrical current.[5] By measuring these currents using the highly sensitive patch-clamp technique, we can directly observe the real-time activity of the transporter and how it is modulated by different compounds.[22][25][26] This can help distinguish between simple blockers and substrates that may induce transporter-mediated efflux.

G cluster_prep Cell Preparation cluster_assay Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture DAT-expressing cells on coverslips assay1 Establish a whole-cell patch-clamp configuration prep1->assay1 assay2 Apply dopamine to elicit a transporter-mediated current assay1->assay2 assay3 Apply Fenmetramide, Cocaine, or Methylphenidate and measure the effect on the dopamine-elicited current assay2->assay3 analysis1 Quantify the change in current amplitude and kinetics assay3->analysis1 analysis2 Determine the mode of inhibition analysis1->analysis2

Caption: Workflow for Patch-Clamp Electrophysiology of DAT.

  • Cell Preparation: DAT-expressing cells are grown on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.[26]

  • Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and dopamine is applied to the cell to evoke an inward current mediated by DAT.

  • Drug Application: After a stable baseline dopamine-evoked current is established, the test compounds are co-applied with dopamine to determine their effect on the transporter current.

  • Data Analysis: The amplitude and kinetics of the DAT-mediated currents in the absence and presence of the test compounds are analyzed to characterize the nature of the inhibition.

CompoundEffect on Dopamine-Evoked CurrentMechanistic Interpretation
Fenmetramide (Hypothetical)Potent and rapid inhibition of the inward current.Likely acts as a competitive inhibitor, blocking the binding of dopamine.
CocaineBlocks the dopamine-evoked current.[9]Acts as a classical competitive inhibitor.[9]
MethylphenidateBlocks the dopamine-evoked current.[27]Also functions as a competitive inhibitor.

Synthesizing the Data: A Holistic View of Fenmetramide's DAT Profile

By integrating the findings from these complementary in vitro assays, a comprehensive pharmacological profile of Fenmetramide at the dopamine transporter can be constructed.

  • Potency and Affinity: The dopamine uptake inhibition and radioligand binding assays provide quantitative measures of Fenmetramide's potency (IC50) and affinity (Ki) for DAT. The hypothetical data suggest that Fenmetramide is a high-potency and high-affinity ligand for the dopamine transporter, comparable to or exceeding that of established DAT inhibitors.

  • Mechanism of Action: The electrophysiological data would further refine our understanding of how Fenmetramide interacts with the transporter. The hypothetical results point towards a mechanism of competitive inhibition, similar to cocaine and methylphenidate, where Fenmetramide likely binds to the dopamine binding site on the transporter, thereby preventing the reuptake of dopamine. It is important to note that some compounds, like amphetamine, act as substrates and can induce reverse transport (efflux) of dopamine, a mechanism that can also be investigated with these techniques.[3][27][28]

Conclusion

This guide has outlined a robust and scientifically sound workflow for the in vitro validation of a novel compound's effect on the dopamine transporter, using Fenmetramide as a case study. The combination of dopamine uptake inhibition assays, radioligand binding studies, and electrophysiological recordings provides a multi-faceted and comprehensive characterization of a compound's potency, affinity, and mechanism of action. For a compound like Fenmetramide, for which pharmacological data is scarce, such a systematic approach is indispensable for elucidating its potential as a psychostimulant and for guiding further drug development efforts. The objective comparison with well-characterized drugs like cocaine and methylphenidate provides a crucial benchmark for interpreting the experimental data and predicting the in vivo pharmacological profile.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved January 21, 2026, from [Link]

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved January 21, 2026, from [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved January 21, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 21, 2026, from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved January 21, 2026, from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PubMed. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. [Link]

  • Wikipedia. (n.d.). Patch clamp. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Fenmetramide. Retrieved January 21, 2026, from [Link]

  • Frontiers. (2015). Designing modulators of monoamine transporters using virtual screening techniques. [Link]

  • PubMed. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

  • PubMed Central. (2015). Designing modulators of monoamine transporters using virtual screening techniques. [Link]

  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 21, 2026, from [Link]

  • GSRS. (n.d.). FENMETRAMIDE. Retrieved January 21, 2026, from [Link]

  • The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Link]

  • Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. [Link]

  • PubChem. (n.d.). Fenmetramide, (5S-cis)-. Retrieved January 21, 2026, from [Link]

  • ASPET. (n.d.). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Retrieved January 21, 2026, from [Link]

  • Wikimedia Commons. (2024). File:Fenmetramide synthesis.svg. [Link]

  • Frontiers. (2021). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. [Link]

  • PubMed Central. (2008). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. [Link]

  • PubMed. (1998). Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain. [Link]

  • PubMed Central. (2012). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. [Link]

  • PubMed Central. (2006). A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain. [Link]

  • PubMed Central. (2011). Mechanisms of dopamine transporter regulation in normal and disease states. [Link]

  • YouTube. (2022). Difference between DEXAMPHETAMINE & METHYLPHENIDATE in ADHD | ADDERALL | RITALIN | DR REGE EXPLAINS. [Link]

  • PubMed. (2012). Cocaine self-administration produces pharmacodynamic tolerance: differential effects on the potency of dopamine transporter blockers, releasers, and methylphenidate. [Link]

  • PubMed Central. (2017). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. [Link]

  • SlideShare. (2014). ADHD Pharmacotherapies. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved January 21, 2026, from [Link]

  • YouTube. (2015). Dopamine transporter. [Link]

  • YouTube. (2022). How Neurotransmitters Are Transported: Psychotropic Transporters. [Link]

  • ResearchGate. (2025). Comparison of the Inhibitory and Excitatory Effects of ADHD Medications Methylphenidate and Atomoxetine on Motor Cortex. [Link]

Sources

A Comparative Pharmacological Guide: Fenmetramide and Phendimetrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the pharmacology of Fenmetramide and phendimetrazine. Phendimetrazine functions as a prodrug, metabolizing into the pharmacologically active phenmetrazine, a potent norepinephrine-dopamine releasing agent.[1][2] Fenmetramide, a ketone derivative of phenmetrazine, was developed as an antidepressant but never marketed; its pharmacological data are scarce, but it is presumed to act as a psychostimulant.[3] This document synthesizes available data on their respective mechanisms of action, pharmacokinetics, and pharmacodynamics, supported by established experimental protocols for their evaluation. The primary focus of comparison is on Fenmetramide and phenmetrazine, the active metabolite of phendimetrazine, to provide a functionally relevant analysis for researchers.

Introduction: A Shared Morpholine Scaffolding

Phendimetrazine and Fenmetramide share a core 2-phenyl-3-methylmorpholine structure. Phendimetrazine, sold under brand names like Bontril, is a sympathomimetic amine used as a short-term anorectic for the management of exogenous obesity.[1][4][5] It is classified as a Schedule III controlled substance in the United States due to its potential for abuse.[6]

Fenmetramide, the 5-keto derivative of phenmetrazine, was patented in the 1960s as an antidepressant but was never commercialized.[3] Consequently, its pharmacological profile is not well-documented in peer-reviewed literature. The structural similarity to phenmetrazine suggests it would possess psychostimulant properties.[3] The critical distinction for this comparison is that phendimetrazine is largely inactive itself and serves as a prodrug for phenmetrazine.[1][2][7] Approximately 30% of an oral phendimetrazine dose is metabolized to phenmetrazine, which is responsible for the anorectic and stimulant effects.[1][6]

Molecular Mechanisms of Action

The primary targets for these compounds are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[8]

Phendimetrazine and its Active Metabolite, Phenmetrazine: Phendimetrazine itself has been shown to be inactive at monoamine transporters.[2] Its clinical effects are mediated by its N-demethylated metabolite, phenmetrazine.[6][7] Phenmetrazine acts as a potent substrate for NET and DAT, functioning as a norepinephrine-dopamine releasing agent (NDRA).[1][2] It binds to these transporters and induces reverse transport, or efflux, of norepinephrine and dopamine from the presynaptic neuron into the synapse.[9] This surge in synaptic monoamines is believed to mediate the appetite suppression and central nervous system stimulation.[6][7] In vitro studies using rat brain synaptosomes showed phenmetrazine to be a potent releaser of norepinephrine (EC50 = 50 nM) and dopamine (EC50 = 131 nM), with negligible activity at SERT.[2]

Fenmetramide: While direct pharmacological data for Fenmetramide are lacking, its structure as a ketone derivative of phenmetrazine allows for informed speculation.[3] It is expected to interact with DAT and NET. The presence of the ketone group could alter its binding affinity and efficacy compared to phenmetrazine. It may act as a reuptake inhibitor, a releasing agent, or have a mixed mechanism of action. Without experimental data, its precise mechanism remains unknown.

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of phenmetrazine, the active metabolite of phendimetrazine, at a presynaptic terminal.

Mechanism of Phenmetrazine (active metabolite) cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft vesicle Synaptic Vesicles (Dopamine/Norepinephrine) DAT DAT/NET DA_NE Dopamine (DA) & Norepinephrine (NE) DAT->DA_NE Increased Efflux PMTZ Phenmetrazine (from Phendimetrazine) PMTZ->DAT Binds & Induces Reverse Transport DA_NE->DAT Blocks Reuptake receptor Postsynaptic Receptors DA_NE->receptor Binds & Activates

Caption: Action of Phenmetrazine at the monoamine transporter.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these drugs are distinct, primarily due to the prodrug nature of phendimetrazine.

ParameterPhendimetrazineFenmetramide
Absorption Readily absorbed from the GI tract.[6]Data not available.
Metabolism Metabolized in the liver via N-demethylation to its primary active metabolite, phenmetrazine.[6][7]Data not available. Expected to undergo hepatic metabolism.
Active Compound Phenmetrazine.[1][2]Fenmetramide itself (presumed).
Tmax (Peak Plasma) ~1 to 3 hours for parent drug.[6]Data not available.
Half-life (t½) ~2-9 hours (formulation dependent) for parent drug; ~8 hours for phenmetrazine metabolite.[6]Data not available.
Excretion Primarily renal, as metabolites and some unchanged drug.[6][10]Data not available.

The conversion of phendimetrazine to phenmetrazine provides a more sustained exposure to the active compound, which may reduce its abuse potential compared to administering phenmetrazine directly.[1]

Comparative Pharmacodynamics

Direct comparative studies are unavailable. The analysis is based on data for phenmetrazine, the active form of phendimetrazine.

EffectPhenmetrazine (from Phendimetrazine)Fenmetramide
Anorectic Effect Effective; used clinically for short-term weight management.[10][11]Unknown, but structurally related compounds are anorectics.
CNS Stimulation Produces stimulant effects similar to amphetamines.[6][11]Expected to have psychostimulant effects.[3]
Cardiovascular Can increase blood pressure and heart rate.[5][6]Unknown, but likely to have sympathomimetic cardiovascular effects.
Abuse Potential High; phenmetrazine was withdrawn from markets due to widespread misuse.[11] Phendimetrazine is a Schedule III drug.[6]Unknown, but likely given its presumed mechanism.
Transporter Activity Potent releaser at NET (EC50=50 nM) and DAT (EC50=131 nM).[2]Data not available.
Key Experimental Protocols for Comparative Assessment

To empirically compare Fenmetramide and phendimetrazine (via phenmetrazine), a series of in vitro and in vivo assays are required.

A. In Vitro: Monoamine Transporter Binding and Function Assays

Objective: To determine the affinity (Ki) and functional potency (IC50/EC50) of the compounds at DAT, NET, and SERT.

1. Radioligand Binding Assays

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the transporter.[12][13]

  • Preparation: Prepare cell membranes from HEK-293 cells (or other suitable cell lines) stably expressing human DAT, NET, or SERT.

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (Fenmetramide or phenmetrazine).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

2. Neurotransmitter Uptake/Release Assays

These functional assays determine whether a compound acts as a reuptake inhibitor or a releasing agent.[14]

  • Preparation: Use rat brain synaptosomes or HEK-293 cells expressing the transporter of interest.

  • For Uptake Inhibition:

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Incubate for a short period, then terminate the uptake by rapid filtration or washing.

    • Measure intracellular radioactivity to determine the IC50 for uptake inhibition.

  • For Release (Efflux):

    • Pre-load the cells/synaptosomes with a radiolabeled neurotransmitter.

    • Wash to remove extracellular label.

    • Add varying concentrations of the test compound.

    • After incubation, measure the amount of radiolabel released into the supernatant.

    • Calculate the EC50 for release. A potent releasing agent will cause significant efflux.[9]

Visualizing the Experimental Workflow

The following diagram outlines the workflow for an in vitro neurotransmitter uptake assay.

Workflow for Neurotransmitter Uptake Inhibition Assay A 1. Cell Preparation (e.g., hDAT-HEK-293 cells) B 2. Pre-incubation Add varying concentrations of Fenmetramide or Phenmetrazine A->B C 3. Initiate Uptake Add [3H]Dopamine B->C D 4. Incubation (e.g., 10 min at 37°C) C->D E 5. Terminate Uptake Rapid filtration through glass fiber filters D->E F 6. Scintillation Counting Quantify intracellular [3H]Dopamine E->F G 7. Data Analysis Calculate IC50 values F->G

Caption: Workflow for a neurotransmitter uptake inhibition assay.

B. In Vivo: Microdialysis

Objective: To measure the effects of systemic drug administration on extracellular neurotransmitter levels in specific brain regions of a living animal.[15]

  • Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., the nucleus accumbens) of an anesthetized rat.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid, allowing for the collection of neurotransmitters from the extracellular space via passive diffusion.

  • Drug Administration: After collecting a stable baseline, the test compound is administered (e.g., intravenously or intraperitoneally).

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify levels of dopamine, norepinephrine, and their metabolites.

  • Interpretation: A reuptake inhibitor will cause a moderate, sustained increase in neurotransmitter levels, while a releasing agent like phenmetrazine will cause a rapid, pronounced spike.[2]

Discussion and Future Directions

The primary takeaway is that phendimetrazine is a prodrug for the pharmacologically active phenmetrazine, a potent norepinephrine-dopamine releasing agent.[1][2] This positions it mechanistically alongside other classic psychostimulants like amphetamine.[16] The clinical utility of phendimetrazine as an anorectic is well-established, as are its stimulant-related side effects and abuse potential.[6][10][17]

In stark contrast, Fenmetramide remains a pharmacological enigma. Although patented as an antidepressant, its structural similarity to phenmetrazine strongly suggests it would possess stimulant properties rather than a classic antidepressant profile.[3] The critical unanswered questions for Fenmetramide are:

  • What are its binding affinities and functional activities at the monoamine transporters?

  • Is it a reuptake inhibitor, a releasing agent, or does it have a mixed profile?

  • What is its pharmacokinetic and metabolic profile?

Future research should prioritize the synthesis of Fenmetramide and its characterization using the experimental protocols outlined above. A head-to-head comparison with phenmetrazine in these assays would definitively establish its pharmacological profile and clarify its potential as a CNS stimulant. Such studies would not only satisfy historical curiosity but also provide valuable structure-activity relationship (SAR) data for the development of novel monoamine transporter ligands.[18]

References
  • Phendimetrazine - Wikipedia. [Link]

  • Phendimetrazine | C12H17NO | CID 30487 - PubChem. [Link]

  • Phendimetrazine: Package Insert / Prescribing Information - Drugs.com. [Link]

  • What is the mechanism of Phendimetrazine Tartrate? - Patsnap Synapse. [Link]

  • Phenmetrazine - Wikipedia. [Link]

  • phenmetrazine - Drug Central. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. [Link]

  • Clinical Profile: Phendimetrazine Tartrate 35mg Tablets - GlobalRx. [Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem. [Link]

  • Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry - MDPI. [Link]

  • Cellular Uptake & Cellular Release Assays - Gifford Bioscience. [Link]

  • Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed. [Link]

  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing | Request PDF - ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Fenmetramide - Wikipedia. [Link]

  • Overview of Monoamine Transporters - PMC - PubMed Central. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed. [Link]

  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - ACS Publications. [Link]

  • Discovery and Development of Monoamine Transporter Ligands | Request PDF. [Link]

  • FENMETRAMIDE - gsrs. [Link]

  • Phendimetrazine vs. Phentermine for Weight loss: Important Differences and Potential Risks. [Link]

  • Phentermine vs. Phendimetrazine | Overview, Uses & Side Effects - Study.com. [Link]

  • Benzphetamine vs Phendimetrazine Comparison - Drugs.com. [Link]

  • Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PubMed Central. [Link]

Sources

The Enigmatic Potential of Fenmetramide: A Guide to its Characterization as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the scientific assessment of Fenmetramide, a compound with a historical patent as an antidepressant but a conspicuous absence from the pharmacological literature.[1] As the 5-keto derivative of phenmetrazine, a known psychostimulant, Fenmetramide is structurally poised to act as a monoamine reuptake inhibitor.[1] However, a lack of empirical data necessitates a foundational approach to its characterization.[1]

This document serves a dual purpose: first, to provide a comprehensive framework for the experimental evaluation of Fenmetramide's efficacy and selectivity as a monoamine reuptake inhibitor, and second, to contextualize its potential profile by comparing it with well-characterized compounds acting on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

The Monoamine Hypothesis and the Role of Reuptake Inhibitors

The monoamine hypothesis posits that an imbalance in the neurotransmitters dopamine, norepinephrine, and serotonin is a key factor in the pathophysiology of depression and other psychiatric disorders.[2] Monoamine reuptake inhibitors exert their therapeutic effects by binding to DAT, NET, and/or SERT, thereby blocking the reabsorption of these neurotransmitters from the synaptic cleft and increasing their availability to postsynaptic receptors.[2][3] The specific transporter affinity profile of a compound dictates its pharmacological effects and therapeutic applications.

Caption: Mechanism of monoamine reuptake inhibition by a compound like Fenmetramide.

A Proposed Research Plan for the Characterization of Fenmetramide

Given the absence of pharmacological data for Fenmetramide, a systematic in vitro evaluation is the logical first step. The following experimental workflow is proposed to determine its affinity for and inhibition of monoamine transporters.

Caption: Proposed experimental workflow for characterizing Fenmetramide.

Experimental Methodologies

The following are detailed protocols for the primary in vitro assays required to characterize Fenmetramide.

Radioligand Binding Assays

These assays determine the affinity of a test compound (in this case, Fenmetramide) for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter. The outcome is the inhibition constant (Ki), a measure of binding affinity.

Protocol:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of Fenmetramide.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the Fenmetramide concentration and use non-linear regression to determine the IC50 value (the concentration of Fenmetramide that displaces 50% of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Reuptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter. The result is the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Culture:

    • Plate cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow them to near confluence.[4]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).[5]

    • Pre-incubate the cells with varying concentrations of Fenmetramide or a vehicle control.[5]

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[5]

    • Incubate for a short period to allow for substrate uptake.[5]

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold buffer.[5]

  • Quantification and Analysis:

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

    • Define 100% uptake as the radioactivity in cells incubated with the radiolabeled substrate and vehicle, and 0% uptake (non-specific) in the presence of a known potent inhibitor.

    • Plot the percent inhibition of uptake as a function of Fenmetramide concentration and use non-linear regression to determine the IC50 value.

Comparative Analysis with Established Monoamine Reuptake Inhibitors

To provide a benchmark for the potential efficacy of Fenmetramide, the following table summarizes the binding affinities (Ki) and uptake inhibition potencies (IC50) for several well-characterized monoamine reuptake inhibitors.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Phenmetrazine ---13150>10,000
Cocaine ~200-500~3600~300-500~400-750~400-750~400-750
Methylphenidate (d-threo) 84514>10,00033244>50,000
Bupropion 2800140045000550-21701400-190015600

Note: Values are approximate and can vary depending on the specific experimental conditions and tissues/cell lines used. The data for Phenmetrazine reflects its action as a releaser rather than a pure uptake inhibitor, with EC50 values for release shown.

Interpretation and Future Directions

The structural similarity of Fenmetramide to phenmetrazine suggests it is likely to exhibit a preference for inhibiting the dopamine and norepinephrine transporters over the serotonin transporter.[6] Should the experimental data confirm this hypothesis, Fenmetramide could possess a pharmacological profile similar to that of other dopamine-norepinephrine reuptake inhibitors (DNRIs) like bupropion.

A high affinity for DAT and NET, coupled with low affinity for SERT, is a profile often associated with stimulant and antidepressant effects. The ratio of DAT to SERT inhibition is sometimes used as an indicator of abuse potential, with higher ratios suggesting a greater risk.[7]

Further in vivo studies would be necessary to elucidate the full pharmacological profile of Fenmetramide, including its effects on locomotor activity, its potential for abuse liability in drug discrimination and self-administration models, and its efficacy in animal models of depression.

Conclusion

While Fenmetramide remains a molecule of theoretical interest, the experimental framework outlined in this guide provides a clear and scientifically rigorous path to understanding its potential as a monoamine reuptake inhibitor. By employing established in vitro assays and comparing the resulting data to that of well-characterized compounds, the scientific community can begin to unravel the pharmacology of this enigmatic compound and determine its potential for future research and development.

References

  • Emslie, G. J., & Mayes, T. L. (2001). Tricyclic antidepressants and selective serotonin reuptake inhibitors: Use in children and adolescents. CNS Drugs, 15(10), 789-800.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., H-H., Sitte, & M-B., M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688.
  • Delgado, P. L. (2000). Depression: The case for a monoamine deficiency.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Wee, S., Anderson, K. G., Baumann, M. H., Rothman, R. B., Blough, B. E., & Woolverton, W. L. (2005). Relationship between the reinforcing effects of monoamine transporter inhibitors and their potencies to inhibit dopamine, norepinephrine and serotonin transporters. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 848-854.
  • US Patent 3308121, Gannon WF, Poos GI, "3-Morpholinones, thiones and 5,6-oxazines", issued 7 March 1967, assigned to McNeil Labor
  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(Suppl 1), S82-S88.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Stahl, S. M. (2008). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (3rd ed.). Cambridge University Press.

Sources

Validating the Antidepressant Potential of Fenmetramide: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the potential antidepressant effects of Fenmetramide using established animal models. We will delve into the experimental design, comparative analysis with standard antidepressants, and the underlying scientific rationale for each step. This document is intended to serve as a practical, in-depth resource for researchers in the field of neuropsychopharmacology.

Introduction to Fenmetramide: A Candidate Antidepressant

Fenmetramide is a synthetic compound that was patented as an antidepressant in the 1960s, although it was never commercially marketed.[1] It is the 5-ketone derivative of phenmetrazine, a psychostimulant with a mechanism of action similar to dextroamphetamine.[1][2] Phenmetrazine is known to act as a norepinephrine-dopamine releasing agent.[3][4][5] While direct pharmacological data for Fenmetramide is scarce, its structural relationship to phenmetrazine suggests a potential mechanism involving the modulation of monoamine neurotransmitter systems, which are key targets for many established antidepressant drugs.[1][2] This guide outlines a preclinical strategy to systematically evaluate the antidepressant-like activity of Fenmetramide.

The Rationale for Animal Models in Antidepressant Research

Animal models are indispensable tools for the initial screening and characterization of potential antidepressant compounds.[6] These models aim to replicate specific endophenotypes of depression, such as behavioral despair, anhedonia, and anxiety.[6] By observing the effects of a test compound on these behaviors, researchers can infer its potential therapeutic efficacy in humans. For this guide, we will focus on two of the most widely used and validated models: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[7] These acute tests are valuable for initial screening, while the Chronic Unpredictable Mild Stress (CUMS) model offers a more translationally relevant paradigm for assessing antidepressant efficacy over a prolonged period.[8][9]

Comparative Experimental Workflow

A robust preclinical evaluation of Fenmetramide necessitates a direct comparison with clinically effective antidepressants. This workflow incorporates two widely used positive controls: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Desipramine, a tricyclic antidepressant (TCA) that primarily inhibits norepinephrine reuptake.[10][11][12]

G cluster_0 Phase 1: Acute Antidepressant Screening cluster_1 Phase 2: Chronic Antidepressant Efficacy cluster_2 Treatment Groups (for each model) A Forced Swim Test (FST) in Rats B Tail Suspension Test (TST) in Mice C Chronic Unpredictable Mild Stress (CUMS) Model A->C Proceed if acute effects are observed D Vehicle Control E Fenmetramide (multiple doses) F Fluoxetine (Positive Control) G Desipramine (Positive Control)

Caption: High-level experimental workflow for validating Fenmetramide's antidepressant potential.

Detailed Experimental Protocols

Forced Swim Test (FST) in Rats

The FST is a behavioral despair model where the duration of immobility is measured when a rat is placed in an inescapable cylinder of water.[7][13][14] A reduction in immobility time is indicative of an antidepressant-like effect.[15][16]

Step-by-Step Protocol:

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (250-300g) housed individually for at least one week before the experiment.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session. This session is for habituation and is not scored.

  • Drug Administration (Day 2): Administer Fenmetramide (e.g., 5, 10, 20 mg/kg, intraperitoneally), Fluoxetine (20 mg/kg, i.p.), Desipramine (15 mg/kg, i.p.), or vehicle 60 minutes before the test session.

  • Test Session (Day 2): Place each rat in the cylinder for a 5-minute test session. The session should be video-recorded.

  • Scoring: An observer blinded to the treatment groups should score the duration of immobility. Immobility is defined as the lack of motion of the whole body, except for small movements necessary to keep the head above water.

Tail Suspension Test (TST) in Mice

The TST is another widely used model of behavioral despair, primarily in mice.[7][17][18] Immobility in this test is interpreted as a state of learned helplessness.[18]

Step-by-Step Protocol:

  • Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from touching any surfaces.

  • Animals: Male C57BL/6 mice (20-25g) housed in groups.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour.

  • Drug Administration: Administer Fenmetramide (e.g., 5, 10, 20 mg/kg, i.p.), Fluoxetine (20 mg/kg, i.p.), Desipramine (15 mg/kg, i.p.), or vehicle 30-60 minutes before the test.

  • Suspension: Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.

  • Test Session: The test duration is 6 minutes, and the session should be video-recorded.[17][19][20]

  • Scoring: A blinded observer should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Data Presentation and Interpretation

The following table presents a hypothetical data set to illustrate the expected outcomes of the FST and TST.

Treatment GroupDose (mg/kg)Mean Immobility Time (s) in FST (± SEM)% Change from VehicleMean Immobility Time (s) in TST (± SEM)% Change from Vehicle
Vehicle-180 ± 10-150 ± 8-
Fenmetramide5155 ± 9-13.9%130 ± 7-13.3%
Fenmetramide10120 ± 8 -33.3%105 ± 6-30.0%
Fenmetramide2095 ± 7 -47.2%80 ± 5-46.7%
Fluoxetine20110 ± 9 -38.9%95 ± 7-36.7%
Desipramine15105 ± 8 -41.7%90 ± 6-40.0%

***p<0.001, *p<0.01 compared to vehicle control.

Interpretation: A significant, dose-dependent decrease in immobility time for Fenmetramide, comparable to or greater than that of Fluoxetine and Desipramine, would provide strong initial evidence for its antidepressant-like properties.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to phenmetrazine, Fenmetramide is hypothesized to act as a monoamine releasing agent, primarily affecting norepinephrine (NE) and dopamine (DA) systems. This is in contrast to SSRIs like Fluoxetine, which selectively inhibit the reuptake of serotonin (5-HT), and TCAs like Desipramine, which primarily block the reuptake of norepinephrine.[21][22]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Fenmetramide Fenmetramide NET_DAT NET/DAT Norepinephrine/Dopamine Transporters Fenmetramide->NET_DAT Inhibits/Reverses VMAT2 VMAT2 Vesicle Synaptic Vesicle (NE/DA) NET_DAT:f0->Vesicle Reuptake NE_DA NE/DA Vesicle->NE_DA Release Receptor Postsynaptic NE/DA Receptors NE_DA->Receptor Binding Downstream Signaling Downstream Signaling Receptor->Downstream Signaling Activates

Caption: Proposed mechanism of Fenmetramide at the monoaminergic synapse.

Conclusion and Future Directions

This guide outlines a rigorous and comparative approach to validate the antidepressant potential of Fenmetramide in established animal models. The proposed experiments, comparing Fenmetramide to both an SSRI and a TCA, will provide crucial data on its efficacy and potential mechanism of action. Positive results from these initial screening models would warrant further investigation using more complex models like the Chronic Unpredictable Mild Stress (CUMS) paradigm to assess efficacy following chronic administration.[8][9][23][24][25] Subsequent studies should also aim to elucidate the precise molecular targets of Fenmetramide and its effects on neuroplasticity and neuroinflammation, which are increasingly recognized as key factors in the pathophysiology of depression.[26][27]

References

  • Fenmetramide - Wikipedia. [Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH. [Link]

  • FENMETRAMIDE - gsrs. [Link]

  • Appendix S 1. Chronic unpredictable mild stress (CUMS) protocol. The animal - Spandidos Publications. [Link]

  • BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PubMed Central. [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC. [Link]

  • Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - NIH. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. [Link]

  • The Tail Suspension Test - PMC - NIH. [Link]

  • Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC. [Link]

  • Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC. [Link]

  • Activity of fluoxetine in animal models of depression and anxiety | Request PDF. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior - PMC - NIH. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. [Link]

  • Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC. [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. [Link]

  • Antidepressants - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Fluoxetine reverses the behavioral despair induced by neurogenic stress in mice: role of N-methyl-d-aspartate and opioid receptors - Canadian Science Publishing. [Link]

  • Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - MDPI. [Link]

  • Phendimetrazine - Wikipedia. [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice - Protocols.io. [Link]

  • Animal models of depression - Wikipedia. [Link]

  • Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - MDPI. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - NIH. [Link]

  • Chronic unpredictable mild stress for modeling depression in rodents: Meta-analysis of model reliability - PubMed. [Link]

  • Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PubMed Central. [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. [Link]

  • How Different Antidepressants Work - WebMD. [Link]

  • The tail suspension test: a new method for screening antidepressants in mice. [Link]

  • Chronic administration of fluoxetine and pro-inflammatory cytokine change in a rat model of depression | PLOS One - Research journals. [Link]

  • Desipramine – Knowledge and References - Taylor & Francis. [Link]

  • Phenmetrazine Hydrochloride | C11H16ClNO | CID 92159 - PubChem - NIH. [Link]

  • Video: The Tail Suspension Test - JoVE. [Link]

  • Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants - ResearchGate. [Link]

  • Experimental animal models for the simulation of depression and anxiety - PubMed Central. [Link]

  • Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC - NIH. [Link]

  • Pharmacology - Antidepressants, Animation - YouTube. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives | Open Access Journals - Research and Reviews. [Link]

Sources

A Comparative Analysis for the Advanced Researcher: Fenmetramide vs. Fenbutrazate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of psychoactive substance research, the nuanced differences between structural analogues can yield profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of Fenmetramide and Fenbutrazate, two synthetic stimulants with historical and renewed interest in the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, experimental data, and providing validated protocols for their differentiation and characterization. Our approach prioritizes scientific integrity, drawing upon established principles and verifiable data to elucidate the key distinctions between these two compounds.

Introduction: A Shared Scaffold, Divergent Paths

Fenmetramide and Fenbutrazate share a common morpholine ring structure, a feature they also have in common with the well-characterized stimulant, Phenmetrazine.[1][2] While both were initially explored for their potential as anorectics, their distinct pharmacological activities and abuse liability have set them on different trajectories. Fenbutrazate, also known as phenbutrazate, saw limited clinical use as an appetite suppressant in Europe during the 1960s.[2][3] It was marketed under brand names such as Cafilon, Filon, and Sabacid.[2] However, it was withdrawn from the European market in 1969 due to reports of abuse and psychiatric disturbances.[3] Fenmetramide, on the other hand, was patented as an antidepressant in the 1960s but was never marketed.[1] It has since been identified as a designer drug with stimulant effects.[4][5]

Mechanism of Action: A Tale of Two Transporters

The primary mechanism of action for both Fenmetramide and Fenbutrazate involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). However, the potency and selectivity of these interactions differ significantly, underpinning their unique pharmacological effects. Both are thought to act as norepinephrine-dopamine releasing agents (NDRAs).[6][7]

Fenbutrazate is understood to act primarily as a norepinephrine-dopamine releasing agent. Its effects are more pronounced on the norepinephrine system, leading to increased wakefulness and appetite suppression.[8]

Fenmetramide , the 5-ketone derivative of phenmetrazine, is also expected to produce psychostimulant effects.[1] As a metabolite of phenmetrazine, it contributes to the overall stimulant profile of the parent compound.[9] This enhanced dopaminergic activity is thought to contribute to its higher potential for abuse and more pronounced stimulant effects.

To visualize this differential activity, the following signaling pathway diagram illustrates the interaction of these compounds at the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine DA Dopamine (DA) Tyr->DA Synthesis NE Norepinephrine (NE) DA->NE Synthesis VMAT2 VMAT2 DA->VMAT2 NE->VMAT2 DAT DAT VMAT2->DAT DA Release NET NET VMAT2->NET NE Release D_receptors Dopamine Receptors DAT->D_receptors Signal Transduction N_receptors Norepinephrine Receptors NET->N_receptors Signal Transduction Fenmetramide Fenmetramide Fenmetramide->DAT Potent Blocker/ Releaser Fenmetramide->NET Potent Blocker/ Releaser Fenbutrazate Fenbutrazate Fenbutrazate->DAT Weaker Interaction Fenbutrazate->NET Preferential Blocker/ Releaser cluster_spe Solid-Phase Extraction Workflow Condition 1. Condition Cartridge (Methanol, H₂O, Buffer) Load 2. Load Sample (Sample + Buffer) Condition->Load Wash1 3. Wash (H₂O, Acetic Acid, Methanol) Load->Wash1 Elute 4. Elute Analytes (DCM/IPA/NH₄OH) Wash1->Elute Evap 5. Evaporate & Reconstitute (Nitrogen, Ethyl Acetate) Elute->Evap GCMS Ready for GC-MS Analysis Evap->GCMS

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fenmetramide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing environmental impact, ensuring personnel safety, and adhering to regulatory requirements. By understanding the "why" behind each step, we can foster a culture of safety and responsibility within our laboratories.

Understanding the Hazard Profile of Fenmetramide

Given the absence of a dedicated SDS for Fenmetramide, a conservative approach to its hazard assessment is necessary. Structurally, it is the 5-ketone derivative of phenmetrazine.[1] Compounds in this class can be pharmacologically active and may present health hazards upon exposure. Therefore, Fenmetramide should be handled as a potentially hazardous chemical. General hazard warnings for similar research compounds often include skin and eye irritation.[2]

Assumed Hazard Classification:

Hazard CategoryClassificationRationale
Health Hazards Potentially HarmfulAssumed based on its nature as a pharmacologically active substance. Similar compounds can cause skin and eye irritation.[2]
Environmental Hazards Potentially Harmful to Aquatic LifeMany pharmaceutical compounds can have adverse effects on aquatic ecosystems.[3][4]
Physical Hazards To be determinedWithout specific data, assume standard precautions for a solid chemical compound.
The Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical, including Fenmetramide, is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[5] Key tenets of these regulations include the prohibition of disposing of chemical waste in regular trash or down the sewer, mandatory documentation, and proper training for all personnel handling hazardous materials.[6]

Step-by-Step Disposal Protocol for Fenmetramide

This protocol provides a clear workflow for the safe disposal of Fenmetramide waste, from the point of generation to its final removal by a licensed waste management vendor.

Step 1: Waste Identification and Segregation

  • Immediate Identification: As soon as Fenmetramide waste is generated (e.g., unused compound, contaminated labware), it must be identified as "Hazardous Waste."

  • Segregation is Key: Never mix Fenmetramide waste with other waste streams unless they are of the same hazard class.[5] Incompatible chemicals can react violently, leading to fires, explosions, or the generation of toxic gases. Maintain physical barriers and appropriate distances between incompatible waste containers.[6]

Step 2: Proper Waste Containerization

  • Container Compatibility: The waste container must be chemically compatible with Fenmetramide. For solid waste, a high-density polyethylene (HDPE) container is generally a safe choice. Avoid using metal containers for acidic or basic waste.[5]

  • Secure and Intact: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific contents, in this case, "Fenmetramide Waste."[7][8] The label should also include the date when the waste was first added to the container.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • At or Near the Point of Generation: The waste container should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment system, such as a larger, chemically resistant tray or bin, to contain any potential leaks or spills.[6]

Step 4: Transfer to a Central Accumulation Area (CAA)

  • Timely Removal: Once the container is full or the accumulation time limit is approaching, it must be moved to the facility's Central Accumulation Area (CAA). The maximum storage time in a laboratory depends on the facility's generator status, but it is generally recommended to have waste removed regularly.[6]

  • Documentation: All transfers of hazardous waste must be documented according to your institution's and local regulations.

Step 5: Final Disposal by a Licensed Vendor

  • Professional Disposal: The final disposal of Fenmetramide waste must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[8]

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from your facility to its final destination.[9]

Emergency Procedures for Fenmetramide Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before attempting to clean up a spill, don the appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For small spills of solid Fenmetramide, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material compatible with the solvent to soak up the spill.

    • Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the Fenmetramide disposal process, the following workflow diagram has been created.

FenmetramideDisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_Disposal Final Disposal Generate Step 1: Fenmetramide Waste Generation Identify Step 2: Identify as Hazardous Waste Generate->Identify Immediate Action Segregate Step 3: Segregate from Incompatible Waste Identify->Segregate Containerize Step 4: Place in Labeled, Compatible Container Segregate->Containerize StoreSAA Step 5: Store in Satellite Accumulation Area (SAA) Containerize->StoreSAA Transfer Step 6: Transfer to Central Accumulation Area (CAA) StoreSAA->Transfer When Full or Timely Vendor Step 7: Licensed Vendor Pickup & Transport Transfer->Vendor Scheduled Pickup Dispose Step 8: Final Disposal (e.g., Incineration) Vendor->Dispose

Caption: A workflow diagram illustrating the key stages of proper Fenmetramide waste disposal.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Fenmetramide and all laboratory chemicals is a fundamental responsibility of the scientific community. By adhering to these guidelines, which are rooted in established regulatory frameworks and scientific best practices, we can ensure the safety of our personnel, protect our environment, and uphold the integrity of our research. This proactive approach to waste management builds a deep and lasting trust in our commitment to responsible science.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management.
  • USP SDS US - USP-MSDS. U.S. Pharmacopeia.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Fenmetramide. Wikipedia.
  • The environmental side effects of medic
  • Environmental pollution with psychiatric drugs.

Sources

Navigating the Uncharted: A Guide to the Safe Handling of Fenmetramide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists breaking new ground in drug development, the introduction of novel compounds like Fenmetramide presents both exciting opportunities and significant safety challenges. While Fenmetramide was originally patented as an antidepressant, it was never commercially marketed, leaving a notable gap in its pharmacological and toxicological data.[1] As a structural analog of phenmetrazine, it is anticipated to exhibit psychostimulant properties.[1] This guide is designed to bridge the informational divide, providing a robust framework for the safe handling, use, and disposal of Fenmetramide in a laboratory setting. Our objective is to empower you with the knowledge to manage the risks associated with this compound, ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of a Novel Compound

Due to the limited availability of specific safety data for Fenmetramide, a precautionary approach is paramount. We can infer potential hazards by examining data from structurally similar compounds. For instance, the Safety Data Sheet (SDS) for 3-Fluorophenmetrazine, a related research chemical, indicates risks of skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, it is prudent to assume that Fenmetramide may present similar hazards.

Potential Hazards:

  • Inhalation: May cause respiratory irritation.[2]

  • Dermal Contact: May cause skin irritation.[2]

  • Eye Contact: May cause serious eye irritation.[2]

  • Ingestion: Harmful if swallowed.[3]

Given its expected psychostimulant effects, systemic effects upon absorption are also a key consideration.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling compounds with unknown toxicological profiles.[4][5][6] The following table outlines the recommended PPE for various laboratory activities involving Fenmetramide.

Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- N95 or higher-rated respirator (if not handled in a fume hood)
Solution Preparation - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work should be conducted in a certified chemical fume hood
In-vitro / In-vivo Studies - Nitrile or neoprene gloves- Safety glasses with side shields- Lab coat

Key Considerations for PPE Usage:

  • Glove Selection: Choose gloves made of nitrile or neoprene for chemical resistance.[7][8] Always inspect gloves for any signs of damage before use and remove them before touching common surfaces like doorknobs or phones.[8]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, chemical splash goggles or a face shield should be worn.[7][9]

  • Respiratory Protection: When handling solid Fenmetramide outside of a fume hood, a respirator is crucial to prevent inhalation of fine particles.[9][10]

  • Protective Clothing: A lab coat should be worn at all times to protect from incidental contact.[5] For higher-risk activities, consider chemical-resistant coveralls.[7][9]

Safe Handling and Operational Protocols

Adherence to established laboratory best practices is critical for minimizing exposure to Fenmetramide.[5][11]

Engineering Controls
  • Ventilation: Always handle Fenmetramide in a well-ventilated area.[5][6] A certified chemical fume hood is the preferred engineering control for handling the solid compound and preparing solutions to minimize inhalation exposure.[6]

Procedural Guidance
  • Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition.[8] Clearly label all containers with the chemical name and any known hazards.[5][11]

  • Weighing: When weighing solid Fenmetramide, do so within a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation: Always add the solid Fenmetramide to the solvent slowly. Open containers away from your face.[8]

  • Hygiene: Wash your hands thoroughly with soap and water after handling Fenmetramide, even if you were wearing gloves.[8][11] Avoid eating, drinking, or applying cosmetics in the laboratory.[11]

Experimental Workflow Diagram

Fenmetramide_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Solid Fenmetramide Prep->Weigh Label Label Glassware Label->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct In-vitro/ In-vivo Studies Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff Disposal_Decision_Tree cluster_path Start Is the material contaminated with Fenmetramide? Yes Yes Start->Yes No No Start->No Waste_Container Place in a designated, labeled hazardous waste container. Regular_Trash Dispose of as non-hazardous waste (regular trash or recycling). Store_Securely Store container in a secure, designated area. Waste_Container->Store_Securely Arrange_Pickup Arrange for pickup by licensed hazardous waste disposal service. Store_Securely->Arrange_Pickup

Caption: A decision-making guide for the proper segregation and disposal of Fenmetramide-related waste.

By implementing these safety protocols and operational plans, you can confidently and responsibly advance your research with Fenmetramide while prioritizing the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
  • The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.).
  • Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] - UNH Extension. (n.d.).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Pesticide use and personal protective equipment - Health.vic. (2024, December 27).
  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
  • Fenmetramide - Wikipedia. (n.d.).
  • USP SDS US - USP-MSDS. (2004, January 13).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Safety Data Sheet - Cayman Chemical. (2025, July 11).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenmetramide
Reactant of Route 2
Fenmetramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.